molecular formula C21H36N4O6S B1415085 Boc-d-lys(biotin)-oh CAS No. 1272755-71-1

Boc-d-lys(biotin)-oh

Cat. No.: B1415085
CAS No.: 1272755-71-1
M. Wt: 472.6 g/mol
InChI Key: XTQNFOCBPUXJCS-AESZEHBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-d-lys(biotin)-oh is a useful research compound. Its molecular formula is C21H36N4O6S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-d-lys(biotin)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-d-lys(biotin)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-AESZEHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Strategic Implementation of D-Lysine in Biotinylation Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide-based therapeutics, imaging probes, and theranostics, the stability of the bioconjugate is paramount. While biotinylation is a ubiquitous method for labeling and affinity purification, the choice of the lysine anchor—specifically the stereochemical selection between L-Lysine and D-Lysine—is often overlooked.

This guide details the mechanistic and practical advantages of utilizing D-Lysine (D-Lys) as the attachment point for biotin. By substituting the natural L-enantiomer with its D-counterpart, researchers can engineer probes that resist proteolytic degradation, extend serum half-life, and maintain signal integrity in complex biological matrices.

Part 1: The Stereochemical Imperative

The Proteolytic Vulnerability of L-Lysine

In biological systems, proteases (such as trypsin, chymotrypsin, and serum carboxypeptidases) have evolved to recognize and cleave peptide bonds formed by L-amino acids .[1]

  • Trypsin: Specifically targets the C-terminal side of L-Lysine and L-Arginine.

  • Serum Proteases: Rapidly degrade L-peptide backbones, leading to the premature release of the biotin tag or the destruction of the therapeutic pharmacophore.

Even though biotinylation of the


-amine removes the positive charge required for Trypsin recognition, the backbone amide bonds  flanking an L-Lysine residue remain susceptible to non-specific proteases (e.g., elastase, chymotrypsin) and exopeptidases.
The D-Lysine Solution (Steric Evasion)

D-Lysine introduces a "stereochemical mismatch" in the enzyme-substrate complex. The side chain orientation of D-Lysine sterically hinders the catalytic triad of most proteases, preventing the formation of the transition state required for peptide bond hydrolysis.

Key Mechanism:

  • Backbone Protection: The D-isomer distorts the peptide backbone, rendering the amide bonds adjacent to the biotinylation site inaccessible to proteolytic attack.

  • Exopeptidase Stalling: If the biotin-D-Lys is placed at a terminus (e.g., C-terminal linker), it acts as a "stop" signal, preventing exopeptidases from chewing back the peptide chain.

Visualization: Enzymatic Evasion Mechanism

ProteolyticEvasion Protease Serum Protease (Active Site) L_Peptide L-Lysine Backbone (Natural Conformation) Protease->L_Peptide Recognizes D_Peptide D-Lysine Backbone (Inverted Stereochemistry) Protease->D_Peptide Steric Clash Cleavage Hydrolysis & Signal Loss L_Peptide->Cleavage Catalysis Stable Intact Probe (Extended Half-Life) D_Peptide->Stable Evasion

Figure 1: Mechanistic comparison of protease interaction with L- vs. D-Lysine backbones. D-Lysine prevents active site engagement.

Part 2: Comparative Stability Data

The following data summarizes the impact of D-amino acid substitution on serum stability. While biotinylation modifies the side chain, the backbone stability provided by the D-isomer is the critical factor for the integrity of the linker.

ParameterL-Lysine LinkerD-Lysine LinkerMechanistic Cause
Proteolytic Susceptibility High (Trypsin, Serum proteases)NegligibleStereochemical non-recognition
Serum Half-life (

)
Minutes to Hours (< 1h typical)Hours to Days (> 24h typical)Resistance to systemic clearance enzymes
Immunogenicity Moderate (Native epitopes)Variable (Can be lower or higher)Altered antigen processing (MHC binding)
Metabolic Fate Rapidly metabolized to free BiotinExcreted intact or slowly metabolizedLack of specific transport/catabolic enzymes

Critical Insight: For in vivo pre-targeting applications (e.g., antibody-streptavidin therapies), using a D-Lysine linker ensures that the biotin remains attached to the therapeutic effector during circulation. If the linker is cleaved, the effector cannot bind the target, resulting in therapeutic failure.

Part 3: Experimental Protocol (Solid Phase Peptide Synthesis)

This protocol details the incorporation of Fmoc-D-Lys(Biotin)-OH into a peptide sequence using standard Fmoc SPPS. This method is superior to post-synthetic biotinylation as it guarantees site-specificity and 100% labeling efficiency.

Materials Required[2][3]
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[2]

  • Building Block: Fmoc-D-Lys(Biotin)-OH (or Fmoc-D-Lys(dPEG4-Biotin)-OH for increased solubility).

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Solvents: DMF (peptide grade), DCM.[3]

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM for 20 mins, then wash with DMF (3x).

  • Fmoc Deprotection (Cycle A):

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Wash with DMF (5x) to remove piperidine (Critical: Piperidine traces cause racemization).

  • Coupling of D-Lysine Anchor:

    • Dissolve Fmoc-D-Lys(Biotin)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Pre-activation time should be < 2 mins to prevent side reactions.

    • Add to resin and shake for 45-60 mins at Room Temp.

    • QC Check: Perform Kaiser test. If blue, re-couple. If colorless, proceed.

  • Chain Elongation:

    • Proceed with standard L-amino acids for the bioactive sequence.

  • Cleavage & Global Deprotection:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 2-3 hours.

    • Precipitate in cold diethyl ether.

Visualization: Synthesis Workflow

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling Step Fmoc-D-Lys(Biotin)-OH + HBTU/DIEA Deprotect->Couple QC Kaiser Test (Colorimetric) Couple->QC QC->Deprotect Fail (Blue) Elongate Chain Elongation (Bioactive Sequence) QC->Elongate Pass (Clear) Cleave TFA Cleavage & Ether Precip Elongate->Cleave

Figure 2: SPPS workflow for integrating D-Lysine biotin anchors. Critical QC step ensures complete coupling.

Part 4: Strategic Recommendations

When to use D-Lysine
  • Serum Stability Studies: Any peptide intended for IV injection or incubation in serum > 30 mins.

  • In Vivo Imaging: When the biotin-peptide must circulate to find its target (e.g., tumor) before clearing.

  • Oral Delivery: To resist gastric/intestinal proteases (though D-Lys alone is not a panacea for oral delivery, it significantly aids stability).

When L-Lysine is Acceptable[6][7]
  • In Vitro Assays: Standard ELISA or Western Blotting where proteases are absent or inhibited.

  • Intracellular Targeting: If the peptide requires processing by intracellular machinery (e.g., ubiquitin-proteasome system) to function.

References

  • D-Amino Acids in Peptide Engineering

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches[4][5]

    • URL:[Link]

  • Proteolytic Resistance of D-Peptides

    • Source: Frontiers in Microbiology
    • Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance[1][6]

    • URL:[Link]

  • Biotinylation Methodologies & Stability Source: Vector Laboratories Title: Fmoc-N-Lys-(dPEG®12-biotin)-OH Technical Guide
  • Poly-D-Lysine vs Poly-L-Lysine Applic

    • Source: WPI Inc.
    • Title: Poly-L-Lysine vs Poly-D-Lysine: Versatile Surface Coatings[7]

    • URL:[Link]

Sources

Engineering Metabolically Stable Biotinylated Peptides: The Role of Boc-D-Lys(Biotin)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile and engineering applications of peptides synthesized using Boc-D-Lys(Biotin)-OH . This document is structured for researchers in peptide therapeutics and chemical biology.

Executive Summary

Biotinylation is a cornerstone strategy for peptide functionalization, enabling targeted delivery (e.g., pre-targeting avidin systems) and bioanalytical tracking. However, the in vivo utility of standard biotinylated peptides is severely compromised by two metabolic forces: nonspecific proteolysis of the peptide backbone and biotinidase-mediated hydrolysis of the biotin-lysine amide bond.

This guide analyzes the use of Boc-D-Lys(Biotin)-OH as a critical building block. By introducing the D-enantiomer of lysine, researchers can engineer "dual-resistance" into peptide scaffolds—simultaneously blocking proteolytic degradation and evading biotinidase activity.

Mechanistic Basis of Stability

The metabolic superiority of peptides containing D-Lys(Biotin) over their L-counterparts stems from the stereochemical selectivity of catabolic enzymes.

The Biotinidase Evasion Mechanism

Endogenous biotinidase (EC 3.5.1.12) is ubiquitous in mammalian serum and tissue. Its primary physiological role is to recycle biotin by cleaving the amide bond between biotin and the


-amino group of L-lysine (biocytin).[1]
  • L-Lys(Biotin): Rapidly recognized as a substrate. Hydrolysis releases free biotin, stripping the peptide of its functional label or targeting moiety.

  • D-Lys(Biotin): The enzyme's active site is highly stereospecific. The D-configuration of the lysine backbone alters the spatial orientation of the side chain, rendering the amide bond sterically inaccessible or non-recognizable to biotinidase.

Proteolytic Resistance

Serum proteases (trypsin-like, chymotrypsin-like) predominantly recognize L-amino acid sequences.

  • Endopeptidases: Incorporation of D-Lys prevents peptide bond hydrolysis at the C-terminal side of the lysine residue.

  • Exopeptidases: If Boc-D-Lys(Biotin) is positioned at the N-terminus (retaining the Boc group), the bulky tert-butyloxycarbonyl (Boc) group acts as a "cap," completely blocking aminopeptidase activity.

Enzymatic Degradation Pathway Diagram

The following diagram contrasts the degradation pathways of L- vs. D-Lys(Biotin) peptides.

MetabolicPathways L_Peptide Peptide-L-Lys(Biotin) Biotinidase Serum Biotinidase L_Peptide->Biotinidase High Affinity Protease Serum Proteases (Trypsin/Chymotrypsin) L_Peptide->Protease Recognition D_Peptide Peptide-D-Lys(Biotin) D_Peptide->Biotinidase No Recognition D_Peptide->Protease Steric Blockade Intact Intact Bioactive Peptide D_Peptide->Intact Metabolic Stability FreeBiotin Free Biotin (Loss of Function) Biotinidase->FreeBiotin Hydrolysis Fragments Peptide Fragments (Inactive) Protease->Fragments Cleavage

Figure 1: Comparative metabolic fate of L- vs. D-Lys(Biotin) peptides. Red dashed lines indicate enzymatic blockade due to stereochemical mismatch.

Experimental Protocol: Assessing Metabolic Stability

To validate the stability conferred by Boc-D-Lys(Biotin)-OH, a rigorous in vitro serum stability assay is required. This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitation.[2]

Materials
  • Test Peptide: Synthesized using Boc-D-Lys(Biotin)-OH.[3]

  • Control Peptide: Analog synthesized using Fmoc-Lys(Biotin)-OH (L-isomer).

  • Matrix: Pooled human or rat serum (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): Stable isotope-labeled peptide or structurally distinct analog (e.g., C-peptide).

  • Precipitation Agent: 1% Formic Acid in Ethanol (cold).

Workflow Methodology

Step 1: Incubation

  • Thaw serum at 37°C. Centrifuge at 10,000 × g for 5 min to remove lipids/debris.

  • Prepare a 1 mM stock solution of the peptide in DMSO.

  • Dilute peptide stock into pre-warmed serum to a final concentration of 10 µM .

    • Note: Keep DMSO concentration <1% to avoid enzyme inhibition.

  • Incubate at 37°C with gentle shaking.

Step 2: Time-Point Sampling

  • Harvest 50 µL aliquots at defined time points:

    
     minutes and 
    
    
    
    hours.
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Precipitation Agent (1% Formic Acid in EtOH) containing the Internal Standard.

    • Rationale: Acidified ethanol precipitates serum proteins more effectively than acetonitrile alone and halts enzymatic activity instantly [1].

Step 3: Sample Preparation

  • Vortex quenched samples for 30 seconds.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer supernatant to LC-MS vials.

Step 4: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent AdvanceBio Peptide, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in

    
    ; (B) 0.1% Formic Acid in Acetonitrile.[4]
    
  • Detection: Monitor the Molecular Ion

    
     or specific transitions (MRM) for both the intact peptide and the de-biotinylated species (mass shift of -226 Da).
    
Stability Assay Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Peptide Stock (1 mM in DMSO) Incubate Incubation (10 µM Peptide) Start->Incubate Serum Pooled Serum (37°C) Serum->Incubate T0 T=0 min Incubate->T0 T1 T=... Incubate->T1 TEnd T=24 hrs Incubate->TEnd Quench Precipitation (1% FA in EtOH + IS) T0->Quench T1->Quench TEnd->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LCMS LC-MS Analysis (Quantify Intact vs Metabolite) Supernatant->LCMS

Figure 2: Step-by-step workflow for determining serum half-life using LC-MS.

Data Interpretation & Expected Results

When analyzing the data, plot the % Remaining Peptide (normalized to Internal Standard) vs. Time .

Comparative Stability Profile

The table below summarizes typical half-life (


) metrics observed in comparative studies [2].
ParameterL-Lys(Biotin) PeptideD-Lys(Biotin) PeptideMechanism of Difference
Serum

< 30 minutes> 6 - 24 hoursD-isomer resists proteolysis.
Biotinidase Activity High (Rapid cleavage)NegligibleD-Lys steric hindrance blocks active site.
Primary Metabolite De-biotinylated LysineIntact PeptideL-form loses label; D-form remains functional.
Bioavailability Low (Rapid clearance)HighSustained circulation time.
Calculation of Half-Life

Calculate the degradation rate constant (


) from the slope of the natural log of the remaining fraction:



Interpretation:

  • If the D-Lys peptide shows a biphasic curve, it suggests rapid initial distribution or minor degradation followed by a stable phase.

  • If the L-Lys peptide shows a mass shift corresponding to

    
     (loss of biotin), biotinidase activity is confirmed.
    

Strategic Application in Drug Development

Pre-Targeting Applications

In radioimmunotherapy, a biotinylated antibody is administered first, followed by a radiolabeled streptavidin (or vice versa). The stability of the biotin linker is crucial. Using Boc-D-Lys(Biotin)-OH ensures the biotin moiety remains attached to the targeting vector while circulating, preventing the release of "free" biotin which would compete for streptavidin binding sites.

Theranostic Peptides

For peptides acting as both imaging agents and therapeutics, the D-Lys(Biotin) modification serves a dual purpose:

  • Anchor for Labeling: Attachment point for Streptavidin-fluorophores or Streptavidin-radioisotopes.

  • Stability Enhancer: The D-residue acts as a "stop" signal for exopeptidases, extending the therapeutic window.

References

  • Chen, W., et al. (2019).[5] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Future Science OA.

  • Kusano, M., et al. (2022). Biotinylated peptides substituted with D-amino acids with high stability as anti-anaphylactic agents targeting platelet-activating factor. Biological and Pharmaceutical Bulletin.

  • Wolf, B. (2025).[6] Biotinidase Deficiency.[1][6][7][8] StatPearls [Internet].

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. Technical Guide.

Sources

CAS number and safety data sheet (SDS) for Boc-D-Lys(Biotin)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration in Peptidomimetics and Protease-Resistant Probes[1]

Executive Summary

Boc-D-Lys(Biotin)-OH (N-alpha-t-Butoxycarbonyl-N-epsilon-biotinyl-D-lysine) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1][2] Unlike its L-isomer counterpart, the inclusion of the D-enantiomer confers significant proteolytic resistance to the resulting peptide backbone, making it a critical component in the development of stable in vivo imaging probes and therapeutic peptidomimetics.[1]

This guide details the physicochemical identity, safety protocols (SDS), and experimental application of this compound, emphasizing the specific requirements of Boc-chemistry workflows.

Part 1: Chemical Identity & Properties[1][3][4]

Note on Stereochemistry: The CAS number provided below is specific to the D-isomer .[1] Researchers must verify stereochemical purity (Chiral HPLC) upon receipt, as the L-isomer (CAS 53106-03-3) is significantly more common but biologically distinct.[1]

PropertySpecification
Chemical Name N-α-Boc-N-ε-Biotinyl-D-Lysine
CAS Number 1272755-71-1
Molecular Formula C₂₁H₃₆N₄O₆S
Molecular Weight 472.60 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Purity (HPLC) ≥ 98% (Target)
Chiral Purity ≤ 0.5% L-Isomer (Critical for biological stability)
Part 2: Safety Data Sheet (SDS) Analysis

While Boc-D-Lys(Biotin)-OH is generally classified as non-hazardous under GHS criteria, its handling requires strict adherence to laboratory hygiene due to its biological activity and hygroscopic nature.[1]

1. Hazard Identification (GHS Classification)
  • Signal Word: Warning (Precautionary)

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Note: Many vendors list this as "Not a hazardous substance," but as a bioactive peptide derivative, it should be treated as a potential irritant.[1]

2. Handling & Storage Protocol
  • Storage: +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent hydrolysis.[1] Desiccation is mandatory.

  • Moisture Sensitivity: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Boc group over time.

  • Incompatibility: Strong oxidizers (due to the Thioether in Biotin).[1]

3. Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.

  • Skin Contact: Wash with soap and water.[1][3][4] If irritation persists (Redness/Edema), seek medical attention.

  • Inhalation: Move to fresh air.

Part 3: Technical Application in Peptide Synthesis[1]
The "D-Amino Effect" in Drug Design

The incorporation of Boc-D-Lys(Biotin)-OH serves two simultaneous functions:

  • Affinity Tagging: The biotin moiety allows for high-affinity binding to Streptavidin/Avidin (

    
     M), enabling pull-down assays or fluorescence microscopy.[1]
    
  • Metabolic Stability: Endogenous proteases (e.g., trypsin) recognize L-amino acid backbones.[1] The D-stereocenter at the lysine alpha-carbon sterically hinders enzymatic cleavage, significantly extending the plasma half-life of the probe.[1]

Synthesis Strategy: Boc vs. Fmoc

This derivative carries a Boc (tert-butyloxycarbonyl) group on the alpha-amine.[1]

  • Primary Use: Boc-SPPS . The Boc group is removed by TFA (Trifluoroacetic acid), while the peptide remains anchored to the resin (usually PAM or MBHA resin).

  • Secondary Use: N-Terminal Capping in Fmoc-SPPS . It can be used as the final residue in an Fmoc synthesis if no further coupling is required, providing an acid-labile N-terminal protection that is removed during the final global cleavage.[1]

Experimental Protocol: Coupling Efficiency

Objective: Couple Boc-D-Lys(Biotin)-OH to a resin-bound peptide.

Reagents:

  • Resin (e.g., MBHA, 0.5 mmol/g loading)[1]

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 3.0 equivalents (eq) of Boc-D-Lys(Biotin)-OH and 2.9 eq of HBTU in minimal DMF. Add 6.0 eq of DIEA.

    • Why: Pre-activation ensures the formation of the active ester, minimizing racemization (though D-isomers are less prone, care is needed).[1]

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature for 1-2 hours.

  • Validation (The Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents.

    • Blue Beads: Incomplete coupling (Free amines present).[1]

      
      Repeat Step 2. 
      
    • Yellow/Colorless Beads: Complete coupling.[1]

      
      Proceed. 
      
  • Capping (Optional but Recommended): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Part 4: Visualization of Workflows
Diagram 1: Synthesis Cycle & Deprotection Logic

This diagram illustrates the specific chemical pathway for integrating this residue, highlighting the orthogonality of the protecting groups.

G Resin Resin-Peptide-NH2 Coupling Coupling Reaction (DMF, 1-2h) Resin->Coupling + ActivatedAA Activated Boc-D-Lys(Biotin)-OBt ActivatedAA->Coupling + CoupledProduct Resin-Peptide-D-Lys(Biotin)-Boc Coupling->CoupledProduct Formation of Amide Bond Deprotection Boc Removal (TFA/DCM or HCl/Dioxane) CoupledProduct->Deprotection Cycle Step Final Resin-Peptide-D-Lys(Biotin)-NH2 (Ready for Next Cycle) Deprotection->Final Removal of t-Butyl Group

Caption: Figure 1. Orthogonal coupling strategy in Boc-SPPS. The Biotin side chain remains stable during the acidic Boc-removal step.[1]

Diagram 2: Safety & Handling Decision Matrix

A self-validating workflow for handling the material upon receipt to ensure stability and safety.

Safety Receipt Receive Shipment (Check Temp Log) Inspection Visual Inspection: Clumped Powder? Receipt->Inspection Moisture MOISTURE DAMAGE Do not use for critical synthesis Inspection->Moisture Yes (Hydrolysis Risk) Equilibrate Equilibrate to RT (Prevent Condensation) Inspection->Equilibrate No (Free Flowing) Storage Long Term Storage -20°C, Desiccated Equilibrate->Storage Inventory Usage Weighing (Wear PPE: Gloves, Mask) Equilibrate->Usage Immediate Use Usage->Storage Reseal Immediately

Caption: Figure 2. Quality assurance and handling workflow to prevent hydrolytic degradation of the Boc-group.

Part 5: References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational citation for SPPS methodology).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative source on Orthogonal Protection Strategies).

Sources

Engineering Protease-Resistant Probes: The Boc-D-Lys(Biotin)-OH Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemical biology and drug development, the utility of peptide-based probes is often compromised by their rapid degradation in biological fluids. Endogenous proteases, evolved to recycle L-amino acid scaffolds, render standard probes ineffective for long-duration in vivo imaging or complex pulldown assays.

This guide details the strategic application of Boc-D-Lys(Biotin)-OH , a specialized building block that confers two critical properties: molecular invisibility to proteases (via the D-stereoisomer) and high-affinity retrievability (via the Biotin handle). By integrating this residue, researchers can engineer "stealth" probes that survive serum exposure while retaining the ability to be isolated via streptavidin matrices.

Part 1: The Stereochemical Defense Mechanism

The "Lock and Key" Failure

Proteases such as trypsin, chymotrypsin, and serum peptidases operate on a stereospecific "lock and key" mechanism. They rely on the specific spatial arrangement of the L-amino acid side chains to align the scissile peptide bond with the enzyme's catalytic triad.

Boc-D-Lys(Biotin)-OH disrupts this recognition event through two mechanisms:

  • Steric Clash: The D-configuration projects the bulky biotinylated side chain in a vector opposite to that of natural L-substrates, physically preventing the enzyme from docking.

  • Misalignment: Even if binding occurs, the D-stereochemistry shifts the carbonyl carbon of the peptide bond away from the nucleophilic attack vector of the protease's active site (e.g., the serine hydroxyl in serine proteases).

Diagram 1: Proteolytic Evasion Mechanism

The following diagram illustrates how the D-isomer evades the catalytic pathway that degrades standard L-isomers.

ProteaseResistance Protease Serum Protease (e.g., Trypsin) L_Probe L-Lys Probe (Natural Isomer) Protease->L_Probe Recognizes D_Probe D-Lys Probe (Boc-D-Lys(Biotin)-OH) Protease->D_Probe Fails to Recognize Complex_L Enzyme-Substrate Complex Formed L_Probe->Complex_L Complex_D Steric Clash No Binding D_Probe->Complex_D Hydrolysis Peptide Bond Hydrolysis Complex_L->Hydrolysis Catalysis Intact Probe Remains Intact Complex_D->Intact Evades Signal Successful Pulldown/Imaging Hydrolysis->Signal Loss of Signal Intact->Signal High Fidelity

Caption: Mechanistic divergence between L-isomer susceptibility and D-isomer resistance in proteolytic environments.

Part 2: Strategic Synthesis (Boc-SPPS Protocol)

The use of Boc (tert-butyloxycarbonyl) protection is deliberate. While Fmoc chemistry is popular, Boc chemistry is often preferred for immunochemical probes because the final cleavage uses HF (Hydrogen Fluoride) or TFMSA, which avoids the base-catalyzed side reactions that can sometimes degrade sensitive biotin linkers or racemize certain residues.

Core Protocol: Solid Phase Peptide Synthesis (SPPS)

Reagents Required:

  • Resin: PAM or MBHA resin (0.5 mmol/g loading).

  • Amino Acid: Boc-D-Lys(Biotin)-OH.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 50% TFA in Dichloromethane (DCM).[1]

  • Neutralization: 10% Diisopropylethylamine (DIPEA) in DMF.

Step-by-Step Workflow
  • Resin Swelling: Swell the resin in DCM for 30 minutes.[2] This ensures the polystyrene matrix is accessible.

  • Boc Deprotection (The Cycle): Treat resin with 50% TFA/DCM (2 x 5 min).[1]

    • Mechanism:[2][3][4][5][6] Acidolytic removal of the N-terminal Boc group.

    • Wash: DCM (3x), then neutralize with 10% DIPEA/DMF.

  • Coupling Boc-D-Lys(Biotin)-OH:

    • Solubility Note: Biotinylated amino acids often have poor solubility in pure DCM. Dissolve Boc-D-Lys(Biotin)-OH in a minimum volume of DMSO , then dilute with DMF.

    • Activation: Add 3 equivalents (eq) of amino acid, 2.9 eq of HBTU, and 6 eq of DIPEA.

    • Reaction: Shake at room temperature for 1-2 hours.

    • QC: Perform a Kaiser test (ninhydrin). If blue, recouple.

  • Final Cleavage (The Critical Step):

    • Reagent: Anhydrous HF (Hydrogen Fluoride) with p-cresol and dimethyl sulfide as scavengers (90:5:5).

    • Conditions: 0°C for 1 hour.

    • Why HF? It cleaves the peptide from the resin and removes benzyl-based side-chain protectors simultaneously, leaving the biotin-amide linkage intact.

    • Alternative: If HF is unavailable, TFMSA (Trifluoromethanesulfonic acid) protocols can be used as a liquid-phase alternative.

Diagram 2: Synthesis & Validation Workflow

Workflow Start Resin Preparation (PAM/MBHA) Deprotect Boc Removal (50% TFA) Start->Deprotect Couple Coupling Boc-D-Lys(Biotin)-OH (HBTU/DIPEA/DMSO) Deprotect->Couple Couple->Deprotect Next Cycle Cleave HF Cleavage (Release Peptide) Couple->Cleave End of Synthesis Purify HPLC Purification & Lyophilization Cleave->Purify Assay Serum Stability Assay (Validation) Purify->Assay

Caption: Optimized workflow for synthesizing and validating protease-resistant biotinylated probes.

Part 3: Experimental Validation (Serum Stability Assay)

Every probe synthesized using D-amino acids must be validated against its L-isomer counterpart to quantify the stability gain.

Protocol: Comparative Serum Stability

Objective: Determine the half-life (


) of the probe in biologically relevant conditions.
  • Preparation:

    • Prepare a 10 mM stock of the D-Lys probe and the L-Lys control in PBS.

    • Thaw pooled human or mouse serum (centrifuge at 13,000 rpm to remove lipids/debris).

  • Incubation:

    • Mix probe with serum (final concentration: 100 µM probe in 90% serum).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Extract 50 µL aliquots at

      
       minutes, and 
      
      
      
      hours.
  • Quenching & Extraction:

    • Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to the aliquot. This precipitates serum proteins but keeps the peptide in solution.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect supernatant.

  • Analysis (LC-MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor the Molecular Ion (M+H)+.

    • Calculate degradation by integrating the Area Under the Curve (AUC) relative to the

      
       standard.
      
Data Presentation: Expected Stability Metrics

The following table summarizes typical results when comparing L- vs. D-Lys(Biotin) probes.

ParameterL-Lys(Biotin) ProbeBoc-D-Lys(Biotin) ProbeInterpretation
Serum

< 60 minutes> 24 hoursD-isomer confers extreme resistance.
Protease Susceptibility High (Trypsin, Plasmin)NegligibleD-Lys is not a substrate for trypsin.
Streptavidin Binding High (

)
High (

)
Stereochemistry does not affect biotin binding.
Main Degradation Product C-terminal cleavage fragmentsIntact Parent IonD-probe remains functional for imaging.

Part 4: Applications in Chemical Biology[7][8]

Retro-Inverso Peptides

Researchers use Boc-D-Lys(Biotin)-OH to construct "retro-inverso" peptides. By reversing the peptide sequence and using all D-amino acids, the side chain topology mimics the original L-peptide, preserving biological activity (receptor binding) while rendering the backbone immune to proteolysis.

Activity-Based Protein Profiling (ABPP)

In ABPP, a reactive "warhead" targets an enzyme active site. If the linker contains L-Lys, serum proteases might cleave the biotin handle off the probe before or after it binds the target, leading to false negatives. Using D-Lys(Biotin) ensures that if the warhead binds the target, the biotin tag remains attached for the subsequent streptavidin pulldown.

In Vivo Imaging

For tumor targeting, probes must circulate long enough to accumulate in the tissue. L-peptide probes are often excreted or degraded within minutes. D-Lys incorporation extends circulation time, improving the signal-to-noise ratio in PET or fluorescence imaging.

References

  • National Institutes of Health (NIH). (2019). D-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (2020). The Role of Peptides in the Design of Electrochemical Biosensors: Stability of D-Amino Acids. Retrieved from [Link]

  • Taylor & Francis. (2021). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Retrieved from [Link]

Sources

Technical Guide: Boc-D-Lys(Biotin)-OH vs. Fmoc-Lys(Biotin)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection between Boc-D-Lys(Biotin)-OH and Fmoc-Lys(Biotin)-OH is a critical decision point in peptide drug development, governing not only the synthetic strategy (Boc vs. Fmoc chemistry) but also the downstream biological stability of the conjugate.

  • Fmoc-Lys(Biotin)-OH is the industry standard for high-throughput synthesis of biological probes, utilizing mild base-labile deprotection. It typically implies the L-isomer , mimicking natural substrates.

  • Boc-D-Lys(Biotin)-OH is a specialized reagent used when proteolytic stability is paramount (e.g., serum-stable radiopharmaceuticals or in vivo imaging agents). The D-isomer resists enzymatic degradation, while the Boc protection necessitates acid-labile (HF/TFMSA) cleavage.

This guide details the physicochemical differences, synthesis protocols, and biological implications of these two reagents.

Chemical Identity & Properties

FeatureFmoc-Lys(Biotin)-OHBoc-D-Lys(Biotin)-OH
CAS Number 146987-10-21272755-71-1
Stereochemistry L-Isomer (Natural)D-Isomer (Unnatural)

-Amine Protection
Fmoc (Base-labile)Boc (Acid-labile)
Side Chain Biotinylated

-amine
Biotinylated

-amine
Primary Application In vitro assays, affinity purification, standard probes.In vivo imaging, serum-stable therapeutics.
Cleavage Condition TFA (Trifluoroacetic acid)HF (Hydrogen Fluoride) or TFMSA
Solubility Profile Low in pure DCM/DMF; requires DMSO or NMP.Moderate in DMF; good in DMSO.
Stereochemical Implications
  • L-Lysine (Fmoc variant): Recognized by endogenous proteases (e.g., trypsin). Suitable for applications where the peptide is expected to degrade or mimic natural protein interactions.

  • D-Lysine (Boc variant): The D-configuration induces a "kink" in the peptide backbone and is generally unrecognized by mammalian proteases. This significantly extends the plasma half-life of the biotinylated construct [1].[1]

Synthesis Workflows & Protocols

Fmoc-Lys(Biotin)-OH Protocol (Standard SPPS)

Challenge: The biotin moiety decreases solubility in standard SPPS solvents (DMF/DCM), leading to aggregation and incomplete coupling.

Optimized Coupling Protocol:

  • Dissolution: Dissolve Fmoc-Lys(Biotin)-OH in NMP (N-methyl-2-pyrrolidone) or DMSO/DMF (1:1) at 0.1 M. Gentle heating (40°C) may be required.[2]

  • Activation: Use HATU/HOAt rather than HBTU/HOBt to maximize coupling efficiency of the bulky residue.

    • Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIPEA.

  • Coupling Time: Extend coupling time to 60–90 minutes . Double coupling is recommended for sequences >15 residues.

  • Deprotection: Standard 20% Piperidine in DMF.

Critical Cleavage Step (Preventing Oxidation): Biotin contains a thioether susceptible to oxidation (Sulfoxide/Sulfone) during TFA cleavage.

  • Reagent H (Recommended): TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H2O (3%), DMS (2%), NH4I (1.5%) [2].

  • Mechanism:[3][4] The iodide and thioanisole act as potent reducing agents to reverse any sulfoxide formation in situ.

Boc-D-Lys(Biotin)-OH Protocol (Specialized SPPS)

Challenge: Boc chemistry requires HF cleavage. While Biotin is stable in HF, the harsh conditions require strict scavenger control to prevent benzyl cations (from other protecting groups) from attacking the sulfur.

Optimized Coupling Protocol:

  • Dissolution: Soluble in DMF.[2][5]

  • Activation: DIC/HOBt is standard.

  • Deprotection: 50% TFA in DCM (removes Boc group).

HF Cleavage Protocol:

  • Apparatus: Teflon (PTFE) HF line (Glass is etched by HF).

  • Scavenger Cocktail: p-Cresol (10%) and p-Thiocresol (5%) or Dimethyl sulfide (DMS).

  • Conditions: Anhydrous HF at 0°C for 60 minutes.

  • Note: Avoid high temperatures (>0°C) to prevent desulfurization of Biotin.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct reagent and the corresponding synthesis pathway.

BiotinStrategy cluster_Fmoc Fmoc Chemistry (L-Isomer) cluster_Boc Boc Chemistry (D-Isomer) Start Select Biotin Strategy AppType Application Type? Start->AppType InVitro In Vitro / Probes (Natural Mimicry) AppType->InVitro Standard InVivo In Vivo / Imaging (Proteolytic Stability) AppType->InVivo High Stability FmocReagent Fmoc-Lys(Biotin)-OH InVitro->FmocReagent TFA_Cleavage TFA Cleavage (Must use Reagent H) FmocReagent->TFA_Cleavage Oxidation Risk: Biotin Oxidation (Sulfoxide Formation) TFA_Cleavage->Oxidation BocReagent Boc-D-Lys(Biotin)-OH InVivo->BocReagent HF_Cleavage HF Cleavage (Teflon Rig Required) BocReagent->HF_Cleavage HF_Cleavage->Oxidation

Figure 1: Decision tree for selecting between Fmoc and Boc biotinylated lysine derivatives based on application requirements.

Technical Challenges & Troubleshooting

Solubility & Aggregation

Biotin is notoriously insoluble. If using Fmoc-Lys(Biotin)-OH , the coupling solution may turn cloudy in pure DCM.

  • Solution: Use a "Magic Mixture" of DCM:NMP:DMF (1:1:1) .

  • Alternative: If coupling fails repeatedly, synthesize the biotin on-resin. Use Fmoc-Lys(Mtt)-OH (selectively removable with 1% TFA/DCM), remove Mtt, and couple free Biotin using HBTU/DIPEA in DMSO [3].

Biotin Oxidation

The thioether sulfur in biotin can oxidize to sulfoxide (


) or sulfone (

).
  • Detection: Mass spectrometry shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).

  • Prevention: Always use Thioanisole or DMS in the cleavage cocktail.

  • Reversal: If sulfoxide is observed, the peptide can be treated with NH4I/DMS in TFA post-cleavage to reduce it back to the native thioether.

References

  • Biomat. (n.d.). Poly-D (or L)-Lysine Coated Surfaces. Retrieved from [Link]

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Engineering Protease-Resistant Peptides with Boc-D-Lys(Biotin)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation in vivo. A primary strategy to overcome this limitation is the incorporation of non-natural D-amino acids, which sterically hinder protease recognition and cleavage. This guide provides a comprehensive framework for the synthesis and characterization of protease-resistant peptides, focusing on the incorporation of Boc-D-Lys(Biotin)-OH. The inclusion of a D-lysine residue enhances stability, while the biotin moiety serves as a versatile handle for purification, detection, and various downstream applications. This document outlines the underlying principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), purification, and analytical validation, and a robust method for assessing protease resistance. These protocols are designed for researchers, scientists, and drug development professionals seeking to create stabilized, traceable peptide candidates for therapeutic and diagnostic applications.

Introduction: The Imperative for Protease Resistance

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often limited by rapid clearance and degradation by endogenous proteases.[1] Nature almost exclusively utilizes L-amino acids, and proteases have evolved to recognize and cleave peptide bonds between these L-isomers. The introduction of D-amino acids, the enantiomers of their natural counterparts, is a powerful strategy to confer proteolytic resistance.[2][3] Proteases exhibit high stereospecificity, and the presence of a D-residue at or near a cleavage site disrupts the required enzyme-substrate geometry, thereby inhibiting hydrolysis.[2]

This application note focuses on the strategic incorporation of Boc-D-Lys(Biotin)-OH. This reagent serves a dual purpose:

  • Protease Shielding: The D-configuration of the lysine backbone enhances the peptide's metabolic half-life.[4]

  • Functional Tagging: The biotin group, attached to the lysine side-chain, provides a high-affinity binding partner for streptavidin and avidin. This interaction is leveraged for efficient affinity purification, immobilization on surfaces, and sensitive detection in a variety of bioassays.[5]

We will detail the synthesis of a model protease-resistant peptide using Boc chemistry in solid-phase peptide synthesis (SPPS), followed by rigorous purification and analytical characterization.

Foundational Principles & Key Reagents

The Chemistry of Boc-D-Lys(Biotin)-OH

Boc-D-Lys(Biotin)-OH is a derivative of the D-amino acid lysine. Its key structural features are:

  • α-Amino Group: Protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group is removed during each cycle of SPPS to allow for the coupling of the next amino acid.[6]

  • ε-Amino Group (Side-Chain): Acylated with biotin. This linkage is stable throughout the synthesis and cleavage process.

  • α-Carboxyl Group: The reactive site for peptide bond formation.

PropertyValueSource
CAS Number 295322-37-1[7]
Molecular Formula C21H36N4O6S[7]
Molecular Weight 472.6 g/mol [7]
Boc Solid-Phase Peptide Synthesis (SPPS)

Boc SPPS is a foundational technique where a peptide is assembled step-by-step while its C-terminus is anchored to an insoluble resin support.[6][8] The process involves repeated cycles of deprotection and coupling.

  • Deprotection: The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.[10]

The Boc strategy is particularly useful for complex or aggregation-prone sequences, as the repetitive acidic treatments can help disrupt secondary structures that might otherwise hinder synthesis.[6]

graph SPPS_Cycle { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Diagram 1: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Experimental Protocols

Protocol: Synthesis of a Model Peptide

This protocol describes the manual synthesis of a model hexapeptide, Ac-Phe-Ala-Gly-D-Lys(Biotin)-Val-Ile-NH₂, on a Rink Amide resin (0.1 mmol scale). The Rink Amide resin is chosen to yield a C-terminally amidated peptide upon final cleavage.[11]

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Boc-protected amino acids (including Boc-D-Lys(Biotin)-OH)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous diethyl ether

  • Acetic anhydride

Procedure:

  • Resin Swelling: Place 100 mg of Rink Amide resin in a reaction vessel. Add 2 mL of NMP and allow the resin to swell for at least 1 hour.[11]

  • Initial Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin twice with 2 mL of 20% piperidine in NMP for 10 minutes each time to remove the initial Fmoc group. Wash the resin thoroughly with NMP (5x) and DCM (3x). Note: This step is for pre-loaded Fmoc resins; if starting with a free amine resin, proceed to coupling.

  • First Amino Acid Coupling (Ile):

    • Dissolve Boc-Ile-OH (3 equivalents), HBTU (2.9 eq.), and DIEA (6 eq.) in 2 mL of NMP.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (should be negative).[12]

    • Wash the resin with NMP (5x) and DCM (3x).

  • Iterative Deprotection and Coupling Cycles:

    • Boc Deprotection: Add 2 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain. Add another 2 mL of 50% TFA in DCM and agitate for 20-30 minutes.[13]

    • Washes: Wash the resin with DCM (3x), isopropanol (1x), and NMP (5x).

    • Neutralization: Wash the resin with 10% DIEA in NMP (2x for 2 minutes each).

    • Washes: Wash the resin with NMP (5x).

    • Coupling: Repeat step 3 for the subsequent amino acids in the sequence (Val, Boc-D-Lys(Biotin)-OH , Gly, Ala, Phe). Always use 3 equivalents of the amino acid and coupling reagents. Monitor each coupling reaction with a Kaiser test.

  • N-terminal Acetylation:

    • After the final Boc deprotection and washes, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in 2 mL of NMP to the resin.

    • Agitate for 30 minutes.

    • Wash thoroughly with NMP (5x) and DCM (3x).

  • Cleavage and Precipitation:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a conical tube containing 10 mL of ice-cold diethyl ether.[10]

    • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder.

Protocol: Peptide Purification by RP-HPLC

The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[14][15]

Instrumentation & Reagents:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude lyophilized peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a water/ACN mixture. Filter the sample through a 0.22 µm filter before injection.[16]

  • Method Development (Analytical Scale):

    • First, perform a scouting run on an analytical C18 column.

    • Use a linear gradient, for example, 5-65% Mobile Phase B over 30 minutes.[14]

    • Monitor the elution profile at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).[16]

  • Preparative Scale Purification:

    • Based on the analytical run, optimize the gradient for the preparative C18 column to maximize separation of the target peptide from impurities.

    • Inject the prepared crude peptide solution.

    • Collect fractions corresponding to the main peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.

  • Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.

Protocol: Verification of Biotin Incorporation

Mass spectrometry is essential to confirm the identity of the synthesized peptide and the successful incorporation of the biotin moiety.[17][18]

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis:

    • Acquire the mass spectrum.

    • Calculate the theoretical monoisotopic mass of the target peptide (Ac-Phe-Ala-Gly-D-Lys(Biotin)-Val-Ile-NH₂).

    • Compare the observed mass with the theoretical mass. The presence of the correct mass confirms the peptide's identity and the successful incorporation of all residues, including the biotinylated lysine. A mass shift would indicate a modification or failed synthesis step.[18]

Expected Mass Calculation:

  • Sum of residue masses + Acetyl group + Amide group - (n-1) * H₂O

  • This calculation must precisely match the observed mass from the spectrometer.

Validation of Protease Resistance

To validate the effectiveness of incorporating a D-amino acid, the stability of the peptide is assessed in the presence of a relevant protease, such as trypsin. Trypsin specifically cleaves at the C-terminal side of L-lysine and L-arginine residues.[19]

graph Protease_Resistance { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; bgcolor="transparent";

}

Diagram 2: Workflow for assessing protease resistance.
Protocol: Trypsin Stability Assay

Materials:

  • Purified D-Lys(Biotin) peptide

  • A control peptide of the same sequence but with L-Lysine

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Formic Acid)

  • RP-HPLC system

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the D-Lys (test) and L-Lys (control) peptides in the digestion buffer at a concentration of 1 mg/mL.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, add 50 µL of each peptide stock solution.

    • Add trypsin to each tube at a 1:20 enzyme-to-substrate weight ratio (e.g., 2.5 µg of trypsin for 50 µg of peptide).[20]

    • Incubate both tubes at 37°C.[20]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the digestion by adding the aliquot to a new tube containing 1 µL of 10% formic acid.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by analytical RP-HPLC using the method developed during purification.

    • Monitor the disappearance of the main peptide peak over time.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time for both the D-Lys and L-Lys peptides.

    • The L-Lys control peptide is expected to degrade rapidly, while the D-Lys(Biotin) peptide should remain largely intact, demonstrating its resistance to trypsin-mediated proteolysis.

Time Point (Hours)Expected % Intact L-Lys Peptide (Control)Expected % Intact D-Lys(Biotin) Peptide (Test)
0 100%100%
1 < 50%> 95%
4 < 10%> 95%
8 ~ 0%> 95%
24 0%> 90%

Conclusion and Future Directions

The incorporation of Boc-D-Lys(Biotin)-OH is a robust and effective strategy for the development of protease-resistant peptides. The D-amino acid backbone provides enhanced stability against enzymatic degradation, a critical attribute for therapeutic viability. Simultaneously, the biotin tag offers a powerful tool for purification and a wide array of downstream analytical applications, from immunoassays to cell-based studies. The protocols detailed herein provide a comprehensive, self-validating workflow for the synthesis, purification, and characterization of these modified peptides. By following these methodologies, researchers can confidently produce high-purity, stabilized peptide candidates, accelerating the path from discovery to clinical application.

References

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  • G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

  • Werner Lab, University of Pittsburgh. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Institut Pasteur. (n.d.). Which step to use between Streptavidin-biotin purification of proteins complexes and LC MSMS analysis? Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research. Available at: [Link]

  • Wu, S. L., & Karger, B. L. (2008). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology. Available at: [Link]

  • Rybak, J. N., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics. Available at: [Link]

  • Welch, B. D., et al. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current pharmaceutical design. Available at: [Link]

  • Zhang, Y., et al. (2024). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. Available at: [Link]

  • Abe, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Available at: [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Available at: [Link]

  • Lapek, J. D., & Greening, D. W. (2023). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of proteome research. Available at: [Link]

  • Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Schepartz Lab, Yale University. (2016). HPLC Purification of Peptides. Available at: [Link]

  • Dunne, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Van der Walle, C. F., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • White, P., et al. (2004). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science. Available at: [Link]

  • Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research. Available at: [https://www.researchgate.net/publication/264821812_Direct_Detection_of_Biotinylated_Proteins_by_Mass_Spectrometry]([Link]_ Proteins_by_Mass_Spectrometry)

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • Precise PEG. (n.d.). Biotin-Lys(Boc)-OH. Available at: [Link]

  • Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • Marx, H., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Available at: [Link]

  • Zheng, Y. (2019). Manipulating trypsin digestion conditions to accelerate digestion and improve signal intensity for building a protein-based mass spectrometric assay. AACC. Available at: [Link]

  • Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. Available at: [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Available at: [Link]

Sources

Site-specific biotin labeling using Boc-D-Lys(Biotin)-OH building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Biotin Labeling using Boc-D-Lys(Biotin)-OH [1]

Abstract

This guide details the strategic incorporation of Boc-D-Lys(Biotin)-OH into synthetic peptides using Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1] Unlike random labeling methods (e.g., NHS-esters targeting random lysines), this building block enables precise, site-specific biotinylation.[1] The inclusion of the D-isomer (D-Lys) confers significant protease resistance, making these tracers ideal for intracellular studies, in vivo tracking, and prolonged incubation assays (e.g., cell lysate pull-downs) where L-isomer peptides would rapidly degrade.[1]

Strategic Considerations

Why Boc-D-Lys(Biotin)-OH?
  • Site-Specificity: Allows precise control over the label's location (N-terminal, C-terminal, or internal loop), preventing interference with the peptide's binding interface.

  • Proteolytic Stability: The D-stereoisomer is not recognized by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of the probe in biological media.

  • Boc Chemistry Utility: Essential for synthesizing peptide thioesters (for Native Chemical Ligation) or "difficult" sequences prone to aggregation, where the high-acid stability of Boc chemistry is advantageous.

Steric Hindrance & Linkers

The biotin-streptavidin interaction is high affinity (


 M) but deep within the streptavidin binding pocket.[1]
  • Recommendation: Always flank the Boc-D-Lys(Biotin) residue with a flexible spacer (e.g., Ahx (aminohexanoic acid) or PEG2 ) if the biotin is placed near a bulky domain.[1] This prevents steric clashes that reduce capture efficiency.

Chemical Properties & Handling

PropertySpecification
Chemical Name

-Boc-

-Biotinyl-D-Lysine
Molecular Weight ~486.6 g/mol
Solubility Poor in pure DCM. Moderate in DMF.[1] Good in DMSO.
Light Sensitivity Biotin is relatively stable, but store protected from light.
Hygroscopic Yes.[2] Equilibrate to room temperature before opening.

Critical Handling Note: Biotinylated amino acids often exhibit poor solubility in standard coupling solvents (DCM/DMF).

  • Protocol Adjustment: Dissolve the building block in a minimum volume of DMSO or NMP before adding to the coupling mixture.

Detailed Protocol: Boc-SPPS Incorporation[1]

This protocol assumes the use of MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin.[1]

Reagents
  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][3]

  • Neutralization: 5% Diisopropylethylamine (DIEA) in DCM.[3]

  • Coupling: HBTU (0.5 M in DMF) / DIEA.

  • Cleavage: Anhydrous Hydrogen Fluoride (HF) or TFMSA.

Synthesis Cycle (The "Boc Cycle")

The following diagram illustrates the specific cycle modifications required for the Biotin building block.

BocCycle Start Peptide-Resin (Boc-Protected) Deprotect 1. Deprotection (50% TFA/DCM, 2 x 1 min) Start->Deprotect Wash1 Wash (DCM x 3) Deprotect->Wash1 Neutralize 2. Neutralization (5% DIEA/DCM, 2 x 2 min) Wash1->Neutralize Wash2 Wash (DCM x 3, DMF x 1) Neutralize->Wash2 Couple 4. Coupling (HBTU/DIEA, 45-60 min) Wash2->Couple Prep 3. Building Block Prep Dissolve Boc-D-Lys(Biotin)-OH in 10% DMSO/DMF Prep->Couple Add Activated AA Check Kaiser Test (Ninhydrin) Couple->Check NextCycle Proceed to Next AA Check->NextCycle Blue (Negative) Recouple Recouple (Use HATU) Check->Recouple Purple (Positive) Recouple->Couple

Figure 1: Modified Boc-SPPS cycle emphasizing the neutralization step and solubility adjustment for the Biotin derivative.

Step-by-Step Procedure
  • Deprotection: Treat resin with 50% TFA/DCM (2 × 1 min). Note: This removes the N-alpha Boc group.[4] The Biotin side chain is stable.

  • Wash: DCM (3 × 1 min).

  • Neutralization (CRITICAL): Treat with 5% DIEA/DCM (2 × 2 min).

    • Why? Unlike Fmoc chemistry, the amine is protonated (salt form) after TFA. It must be neutralized to the free base to react.

  • Coupling the Biotin Block:

    • Weigh 3.0 equivalents of Boc-D-Lys(Biotin)-OH relative to resin loading.[1]

    • Dissolve in minimal DMSO (e.g., 200 µL) then dilute with DMF to final volume.

    • Add 2.9 eq HBTU and 6.0 eq DIEA .

    • Add to resin and shake for 1 hour .

  • Monitoring: Perform a Kaiser Test . If positive (blue beads), recouple using HATU/HOAt.

Cleavage & Side-Chain Deprotection

Biotin is sensitive to oxidation (forming sulfoxides).[1] The cleavage cocktail must contain reducing scavengers.

  • Method: High HF (Hydrogen Fluoride) Cleavage.

  • Cocktail: HF / p-Cresol / p-Thiocresol (90:5:5).[1]

    • Alternative: TFMSA (Trifluoromethanesulfonic acid) / TFA / Thioanisole / EDT (10:80:5:5).[1]

  • Conditions: 0°C for 1 hour.

  • Work-up: Precipitate in cold diethyl ether. Lyophilize from water/acetonitrile.

Application: Biotin-Streptavidin Pull-Down[1]

The following workflow demonstrates how to utilize the D-Lys stabilized peptide for enriching binding partners from cell lysates.

PullDown cluster_0 Preparation cluster_1 Capture cluster_2 Analysis Peptide D-Lys(Biotin) Peptide Immobilize Immobilization (30 min, RT) Peptide->Immobilize Beads Streptavidin Mag Beads Beads->Immobilize Incubate Incubation (4°C, 2-12 hrs) Immobilize->Incubate Stable Bait Lysate Cell Lysate (Proteases Active) Lysate->Incubate Elute Elution (SDS Buffer / Boil) Incubate->Elute Wash x5 MS LC-MS/MS Analysis Elute->MS

Figure 2: Workflow for using D-Lys(Biotin) peptides as stable baits in proteomic pull-down assays.[1]

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete Coupling Poor solubility of Biotin block.[1][5]Dissolve AA in 100% DMSO first, then add DMF. Use HATU instead of HBTU.
Oxidized Product (+16 Da) Oxidation of Biotin sulfur during cleavage.Ensure p-Thiocresol or Thioanisole is fresh in the cleavage cocktail.
Low Recovery from Beads Steric hindrance.[2]Insert an Ahx or PEG2 spacer between the peptide sequence and the Lys(Biotin).
Precipitation in Buffer Biotin decreases peptide solubility.Add solubilizing tails (e.g., poly-Arg) or use a cleavable linker if solubility is critical.[1]

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [1]

  • Wilchek, M., & Bayer, E. A. (1988). The Avidin-Biotin Complex in Bioanalytical Applications. Analytical Biochemistry, 171(1), 1-32.

  • Muttenthaler, M., et al. (2015).[6] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083.[6]

  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. Application Note.

  • BenchChem. (2025).[3] Application Notes for Boc-Lys Derivatives. Technical Guide. [1]

Sources

Synthesis of biotinylated peptidomimetics using D-Lys derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Synthesis of Biotinylated Peptidomimetics Using Orthogonal D-Lysine Derivatives

Executive Summary

The incorporation of biotin labels into peptidomimetics is a cornerstone technique for surface plasmon resonance (SPR) studies, streptavidin-based purification, and fluorescence microscopy. However, standard N-terminal biotinylation often interferes with the pharmacophore's biological activity.

This guide details a robust, site-specific protocol for incorporating biotin onto the side chain of D-Lysine residues. By utilizing D-amino acids, we enhance proteolytic stability in serum.[1][2] By employing the orthogonally protected Fmoc-D-Lys(ivDde)-OH , we enable precise on-resin biotinylation without affecting the peptide backbone or other sensitive side chains.

Strategic Considerations & Mechanism

Why D-Lysine?
  • Proteolytic Resistance: Endogenous proteases (e.g., trypsin) predominantly recognize L-stereoisomers. Substituting L-Lys with D-Lys significantly extends the plasma half-life of the peptidomimetic.

  • Conformational Control: D-amino acids can induce specific turn structures (e.g.,

    
    -turns) that may stabilize the bioactive conformation of the peptidomimetic.
    
The Orthogonal Strategy: ivDde vs. Mtt

For side-chain modification, two protecting groups are dominant: Mtt (4-methyltrityl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).

  • Mtt: Removed by 1% TFA. Risk:[3] Highly sensitive; can be accidentally removed during acidic coupling conditions.

  • ivDde: Removed by 2-4% Hydrazine. Benefit: Completely stable to TFA and Piperidine. This makes ivDde the superior choice for complex sequences where "premature deprotection" must be avoided.

The Linker Necessity

The biotin-binding pocket of streptavidin is buried approximately 9 Å deep. Direct conjugation of biotin to the lysine


-amine often results in steric clash, drastically reducing binding affinity (

).
  • Recommendation: Always use a PEG-spacer (PEG4) between the D-Lys and Biotin to ensure optimal binding accessibility.

Logical Workflow Visualization

The following diagram illustrates the critical path for orthogonal deprotection and site-specific labeling.

BiotinylationWorkflow cluster_chem Critical Chemistry Check Resin 1. Resin Loading (Rink Amide) Coupling 2. Chain Assembly (Fmoc-SPPS) Resin->Coupling DLys 3. Incorporate Fmoc-D-Lys(ivDde)-OH Coupling->DLys Site selection NTermCap 4. N-Terminal Capping (Acetyl or Boc-AA) DLys->NTermCap Complete backbone ivDdeRemoval 5. Selective Deprotection (2% Hydrazine) NTermCap->ivDdeRemoval Orthogonal step BiotinCoup 6. Biotinylation (Biotin-PEG4-NHS) ivDdeRemoval->BiotinCoup Free ε-amine Cleavage 7. Global Cleavage (TFA/TIS/H2O) BiotinCoup->Cleavage Finalize

Figure 1: Workflow for orthogonal on-resin biotinylation. Note the critical N-terminal capping step before hydrazine exposure.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-D-Lys(ivDde)-OHOrthogonally protected D-Lysine building block.[4][5]
Linker-Label Biotin-PEG4-NHS EsterBiotinylation reagent with spacer to prevent steric hindrance.
Deprotection Hydrazine MonohydrateSelective removal of ivDde group.[3][6]
Coupling HATU / DIEAStandard high-efficiency coupling reagents.
Resin Rink Amide MBHAGenerates C-terminal amide (simulates native protein terminus).
Solvent DMF (Anhydrous)Main reaction solvent.

Detailed Experimental Protocols

Protocol A: Backbone Assembly & N-Terminal Capping

Context: Standard Fmoc SPPS is performed.[5][7] The critical deviation occurs at the N-terminus.

  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Chain Elongation: Couple amino acids using 4 eq. AA, 3.9 eq. HATU, and 8 eq. DIEA.

  • D-Lys Incorporation: Couple Fmoc-D-Lys(ivDde)-OH at the desired position.

    • Note: D-amino acids may couple slower than L-isomers. Extend coupling time to 60 min or perform a double coupling.

  • Final N-Terminal Protection (CRITICAL):

    • Once the full sequence is assembled, do not leave the N-terminus as a free amine , nor as an Fmoc-protected group (Hydrazine removes Fmoc).

    • Option 1 (N-term Acetylation): Remove final Fmoc. Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min.

    • Option 2 (Boc-Protection): If the N-terminal residue is the final amino acid, couple it as Boc-AA-OH instead of Fmoc-AA-OH.

Protocol B: Selective ivDde Removal & Biotinylation

Context: This step exposes only the lysine side chain while the peptide remains anchored to the resin.

  • Wash: Wash resin with DMF (3 x 1 min).

  • ivDde Removal:

    • Prepare 2% Hydrazine monohydrate in DMF (v/v) .

    • Add solution to resin.[6] Incubate for 3 minutes . Drain.

    • Repeat incubation 3 times (3 x 3 min).

    • Visual Check: The solution may turn yellow due to the release of the indazole byproduct.

    • Wash: Aggressively wash with DMF (5 x 1 min) to remove all traces of hydrazine (hydrazine will quench the NHS ester in the next step).

  • Biotinylation:

    • Dissolve Biotin-PEG4-NHS ester (3 eq. relative to resin loading) in minimal anhydrous DMF.

    • Add DIEA (6 eq.) to the solution.

    • Add mixture to the resin.[6][8] Shake at Room Temp for 2–4 hours .

    • Kaiser Test: Perform a Kaiser test on a few beads. If beads are colorless, the coupling is complete. If blue, re-couple.

Protocol C: Cleavage & Purification
  • Final Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Add cocktail to resin. Shake for 2 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to recover the peptide pellet.

  • Analysis: Dissolve pellet in 50% Acetonitrile/H2O. Analyze via RP-HPLC (C18 column) and ESI-MS.

    • Expected Mass Shift: The Biotin-PEG4 moiety adds a specific mass (check supplier data, typically +~400-600 Da depending on PEG length) to the base peptide.

QC & Troubleshooting

IssueProbable CauseCorrective Action
N-terminal Biotinylation Fmoc removed by hydrazineEnsure N-terminus is Acetylated or Boc-protected before hydrazine step.
Incomplete Biotin Coupling Hydrazine residue remainingIncrease DMF washes after ivDde removal. Use a colorimetric test for amines (chloranil) to ensure hydrazine is gone.
Low Solubility Aggregation of D-peptidesUse "Magic Mixture" (DCM/DMF/NMP) during coupling or heat to 50°C during biotinylation.
Racemization Over-activation of D-LysUse DIC/Oxyma Pure instead of HATU/DIEA for the D-Lys coupling step specifically.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on orthogonal protection, including ivDde).

  • Thermo Fisher Scientific. "Biotinylation Reagents and Kits." (Technical data on Biotin-PEG linkers and steric hindrance).

  • Nash, I. A., et al. (1996). "Dde - A Selective Primary Amine Protecting Group." Novabiochem Letters. (Original protocols for Hydrazine deprotection).

  • Tugyi, R., et al. (2005). "The effect of D-amino acid substitution on peptide stability." Proceedings of the National Academy of Sciences. (Validation of D-amino acid stability).

  • Wilchek, M., & Bayer, E. A. (1988). "The Avidin-Biotin Complex in Bioanalytical Applications." Analytical Biochemistry. (Foundational text on linker necessity).

Sources

Deprotection strategies for Boc groups on Biotin-D-Lysine residues

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Mitigating Sulfur Alkylation and Preserving Chirality

Executive Summary

The deprotection of Boc-D-Lys(Biotin)-OH presents a unique dual challenge in synthetic organic chemistry: the preservation of the D-enantiomeric purity and the protection of the biotin thioether moiety. While standard acidolysis effectively removes the Boc group, the liberated tert-butyl cation (


) acts as a potent electrophile.[1][2] Without adequate scavenging, this cation irreversibly alkylates the biotin sulfur atom, forming a sulfonium salt that renders the molecule biologically inactive.

This guide details two validated protocols—Silane-Modified Acidolysis (Protocol A) and Anhydrous HCl Cleavage (Protocol B)—designed to maximize yield (>95%) while suppressing S-alkylation and preventing acid-catalyzed amide hydrolysis.

Mechanistic Insight & Risk Analysis
2.1 The tert-Butyl Cation Problem

The cleavage of the Boc group by Trifluoroacetic Acid (TFA) or HCl follows an E1 elimination mechanism. The carbamate protonates, fragments, and releases the free amine, CO₂, and a transient tert-butyl cation.

In the absence of a "scavenger," this lipophilic cation seeks electron-rich centers. The sulfur atom in the biotin valeric acid side chain is a prime nucleophilic target. Once alkylated, the resulting S-tert-butyl biotin is extremely difficult to revert, leading to significant yield loss.

2.2 Stereochemical Integrity (D-Lysine)

While acid-catalyzed racemization is less common than base-catalyzed mechanisms, the specific risk for D-Lysine lies in elevated temperatures during concentration or inefficient heat dissipation during the exothermic acid addition. Maintaining strict temperature controls (0°C to RT) is essential to preserve the D-configuration, which is often critical for proteolytic stability in peptidomimetic drug designs.

2.3 Mechanism Visualization

The following diagram illustrates the competing pathways: the desired scavenging by Triethylsilane (TES) versus the unwanted attack on Biotin.

BocDeprotection Start Boc-D-Lys(Biotin) Inter Carbamic Acid Intermediate Start->Inter + TFA/H+ Cation tert-Butyl Cation (tBu+) Inter->Cation Fragmentation Product H-D-Lys(Biotin) (Desired) Inter->Product - CO2 Waste Isobutane/Butanol (Inert Waste) Cation->Waste + Scavenger (Fast) Impurity S-tBu-Biotin (Irreversible Adduct) Cation->Impurity No Scavenger (Slow) Scavenger Scavenger (TES/Water) Scavenger->Waste BiotinS Biotin Sulfur (Nucleophile) BiotinS->Impurity

Figure 1: Competitive pathways during Boc acidolysis. Scavengers (Green path) must kinetically outcompete the Biotin Sulfur attack (Red path).

Critical Reagents & Scavengers

Selection of the correct scavenger cocktail is the single most important factor in this workflow.

ReagentRoleRecommendationNotes
Trifluoroacetic Acid (TFA) Acid SourceHigh Purity (>99%)Use fresh ampules to avoid aldehyde contaminants.
Triethylsilane (TES)

Scavenger
Preferred Reduces carbocations to inert hydrocarbons. Odorless compared to thiols.
Triisopropylsilane (TIPS)

Scavenger
AlternativeSimilar to TES; slightly more sterically hindered.
Water Co-ScavengerEssentialTraps cations as alcohols; ensures hydrolysis of carbamic acid.
Thioanisole

Scavenger
Use with Caution Effective but malodorous. Can cause disulfide scrambling in complex peptides.
Dichloromethane (DCM) SolventAnhydrousDiluent to moderate reaction rate and heat.[1]
Experimental Protocols
Protocol A: The "Golden Standard" (TFA/TES/Water)

Recommended for high-value intermediates where yield and purity are paramount.

Reagent Cocktail: TFA : DCM : TES : H₂O (50 : 45 : 2.5 : 2.5 v/v)

  • Preparation:

    • Weigh 100 mg of Boc-D-Lys(Biotin)-OH into a 10 mL round-bottom flask.

    • Add 0.9 mL DCM and stir to dissolve/suspend.

    • Add 50 µL Triethylsilane (TES) and 50 µL Water .

    • Cool the mixture to 0°C (ice bath).

  • Reaction:

    • Slowly add 1.0 mL TFA dropwise over 2 minutes. Note: Gas evolution (CO₂/Isobutane) will occur.[3]

    • Stir at 0°C for 10 minutes, then remove the ice bath and stir at Room Temperature (RT) for 45–60 minutes.

    • Monitoring: Check via TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Ninhydrin stain will show a free amine (blue/purple) at the baseline or lower Rf.

  • Workup (Precipitation Method):

    • Concentrate the mixture to ~20% volume using a stream of nitrogen or rotary evaporator (Bath < 30°C). Do not heat.

    • Add 10 mL cold Diethyl Ether (Et₂O) or MTBE while stirring vigorously. The product should precipitate as a white solid.

    • Centrifuge (3000 rpm, 5 min) or filter.

    • Wash the pellet 2x with cold Ether to remove residual TFA and TES-byproducts.

  • Drying:

    • Dry under high vacuum for 4 hours. Product is the Trifluoroacetate salt.[3][4]

Protocol B: Anhydrous HCl (Dioxane)

Recommended when a chloride salt is preferred or when water must be strictly excluded.

  • Preparation:

    • Dissolve substrate in minimal dry 1,4-Dioxane (or DCM if solubility is poor).

    • Add 2.5% v/v Triethylsilane (TES) as a scavenger.[1]

  • Reaction:

    • Add 4.0 M HCl in Dioxane (10 equivalents relative to Boc).

    • Stir at RT for 30–45 minutes.

  • Workup:

    • Dilute with excess dry Diethyl Ether.

    • Filter the resulting Hydrochloride salt immediately (hygroscopic).

Analytical Validation

To ensure the protocol was successful, three quality attributes must be verified.

5.1 Mass Spectrometry (LC-MS)
  • Target: Loss of Boc group (-100.12 Da).

  • Check: Look for

    
     Da peaks relative to the product mass. This indicates S-tert-butylation  (failure of scavenger).
    
  • Check: Look for

    
     Da peaks. This indicates Biotin Sulfoxide  formation (oxidation).
    
5.2 Chiral HPLC (Enantiomeric Excess)

Verify that the D-isomer has not racemized to the L-isomer.

  • Column: Chiralpak IA or IC (immobilized polysaccharide).

  • Mobile Phase: Hexane : EtOH : TFA (80 : 20 : 0.1).

  • Expectation: Single peak. If a small shoulder appears, spike with authentic L-Lys(Biotin) to confirm identity.

5.3 Workflow Diagram

Workflow Step1 Dissolve Substrate (DCM + TES + H2O) Step2 Add TFA (0°C) Dropwise Step1->Step2 Step3 Reaction (RT, 60 min) Monitor TLC Step2->Step3 Step4 Concentrate (<30°C) Step3->Step4 Step5 Precipitate (Cold Ether) Step4->Step5 Step6 Validation (LC-MS + Chiral HPLC) Step5->Step6

Figure 2: Step-by-step workflow for Protocol A.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Mass Spec shows M+56 peak

attacked Biotin sulfur.
Increase TES concentration to 5%. Ensure vigorous stirring during TFA addition.
Product is an oil/gum Residual TFA/Scavengers.Triturate with Hexane/Ether mixture. Sonicate to induce crystallization.
Mass Spec shows M+16 peak Biotin oxidation.Use fresh TFA (aged TFA contains peroxides). Add Dimethyl Sulfide (DMS) to the cocktail.
Split peak in Chiral HPLC Racemization.Reaction temperature was too high. Keep strictly at RT or below.
References
  • Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][6][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups.[5] Journal of Organic Chemistry, 54(21), 5141–5142. Link

  • Sigma-Aldrich. (2023). Boc Resin Cleavage Protocols and Scavenger Selection. Technical Bulletin. Link

Sources

Application Note: Strategic Biotinylation of Peptides Using Boc-D-Lys(Biotin)-OH for N-Terminal versus Internal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precise Biotinylation in Peptide Research

Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in life sciences.[] The exceptionally high affinity and specificity of the biotin-avidin (or streptavidin) interaction, one of the strongest non-covalent bonds known in nature, provides a versatile tool for the detection, purification, and immobilization of biotinylated molecules.[2][3][4] In peptide science, the strategic placement of a biotin label can significantly influence the outcome of experiments ranging from immunoassays and protein interaction studies to drug delivery.[][5][6] This application note provides a detailed guide for researchers on the use of Boc-D-Lys(Biotin)-OH for the precise biotinylation of peptides, contrasting the methodologies and strategic considerations for N-terminal versus internal labeling.

The choice between placing the biotin moiety at the N-terminus or within the peptide sequence is a critical experimental decision. N-terminal labeling is often straightforward but may interfere with biological activity if the N-terminus is crucial for receptor binding or enzymatic recognition. Conversely, internal labeling via a lysine side chain offers a way to position the biotin tag away from bioactive domains, preserving the peptide's natural conformation and function. Boc-D-Lys(Biotin)-OH is a key reagent in this context, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). The use of the D-isomer of lysine can also confer increased resistance to enzymatic degradation.

PART 1: Foundational Principles of Peptide Biotinylation with Boc-D-Lys(Biotin)-OH

Chemical Rationale for Boc-D-Lys(Biotin)-OH in SPPS

Boc-D-Lys(Biotin)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is covalently linked to biotin. The Boc protecting group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), a standard step in Boc-based SPPS.[7][8] This makes Boc-D-Lys(Biotin)-OH fully compatible with this synthesis strategy.

Orthogonal Protection Schemes: The Key to Selective Labeling

The ability to selectively deprotect one functional group while others remain intact is known as an orthogonal protection strategy and is fundamental to modern peptide synthesis.[9][10] When incorporating Boc-D-Lys(Biotin)-OH for internal labeling, the Boc group on the alpha-amino group is removed to allow for peptide chain elongation, while the biotin on the side chain remains attached. For N-terminal labeling, Boc-D-Lys(Biotin)-OH is added as the final amino acid in the sequence.

PART 2: N-Terminal Peptide Labeling with Boc-D-Lys(Biotin)-OH

N-terminal labeling is a common strategy when the N-terminal amine of the peptide is not critical for its biological function. This approach ensures that every synthesized full-length peptide is biotinylated.

Workflow for N-Terminal Biotinylation during Boc-SPPS

Caption: N-Terminal Biotinylation Workflow.

Detailed Protocol for N-Terminal Labeling:

Materials:

  • Peptide-resin (synthesized using standard Boc-SPPS protocols)

  • Boc-D-Lys(Biotin)-OH

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)[11]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage Cocktail (e.g., HF with scavengers, or a lower-toxicity alternative like TFMSA)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Final Amino Acid Coupling: After coupling the final amino acid of the desired peptide sequence, perform the standard Boc deprotection step to expose the N-terminal amine.

  • Activation of Boc-D-Lys(Biotin)-OH: Dissolve Boc-D-Lys(Biotin)-OH (1.5-3 equivalents relative to the resin substitution) and a coupling agent like HBTU (1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution to activate the carboxylic acid.

  • Coupling Reaction: Add the activated Boc-D-Lys(Biotin)-OH solution to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.[12]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.[13] The choice of cocktail depends on the amino acid composition of the peptide.[14][15]

  • Purification: Purify the crude peptide using reverse-phase HPLC. The addition of the biotin moiety will increase the hydrophobicity of the peptide, leading to a longer retention time compared to the unlabeled peptide.[16]

  • Analysis: Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Table 1: Comparison of N-Terminal and Internal Biotinylation Strategies

FeatureN-Terminal LabelingInternal Labeling
Reagent Boc-D-Lys(Biotin)-OHBoc-D-Lys(Fmoc)-OH or similar orthogonally protected lysine[17]
Timing Final coupling step in SPPSIncorporated at the desired position during chain elongation
Stoichiometry 1:1 Biotin to Peptide1:1 Biotin to Peptide
Potential Impact May interfere with N-terminal dependent bioactivityPreserves N- and C-termini; may affect local structure
Complexity Relatively straightforwardRequires an orthogonal protection strategy

PART 3: Internal Peptide Labeling with Boc-D-Lys(Biotin)-OH

Internal labeling is preferred when the N-terminus of the peptide must remain free for biological activity or for subsequent modifications. This requires an orthogonal protection strategy where the lysine side chain can be selectively deprotected and labeled while the peptide remains on the solid support. For this purpose, an orthogonally protected lysine derivative such as Boc-D-Lys(Fmoc)-OH is incorporated into the peptide sequence during synthesis.[17]

Workflow for Internal Biotinylation using an Orthogonal Strategy

Caption: Internal Biotinylation Workflow.

Detailed Protocol for Internal Labeling:

Materials:

  • Boc-D-Lys(Fmoc)-OH[17]

  • Biotin source (e.g., Biotin-NHS ester)

  • Piperidine solution in DMF (e.g., 20%)

  • Standard Boc-SPPS reagents and solvents

  • Cleavage cocktail, HPLC, and mass spectrometer as for N-terminal labeling

Procedure:

  • Incorporation of Orthogonally Protected Lysine: During the standard Boc-SPPS, at the desired position for biotinylation, couple Boc-D-Lys(Fmoc)-OH instead of a standard Boc-amino acid.

  • Completion of Peptide Synthesis: Continue with the synthesis to the desired length.

  • Selective Fmoc Deprotection: Once the full-length peptide is synthesized, treat the peptide-resin with a solution of 20% piperidine in DMF to selectively remove the Fmoc group from the lysine side chain, leaving the Boc and other side-chain protecting groups intact.[17]

  • Side-Chain Biotinylation: Couple an activated biotin derivative, such as Biotin-NHS ester, to the deprotected lysine side-chain amine. This reaction is typically carried out in DMF with a base like DIPEA.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all remaining protecting groups with an appropriate cleavage cocktail.

  • Purification and Analysis: Purify the internally biotinylated peptide by HPLC and confirm its identity by mass spectrometry.

PART 4: Troubleshooting and Key Considerations

  • Solubility: Biotin is a hydrophobic molecule, and its incorporation can decrease the solubility of the final peptide.[5] It may be necessary to add a hydrophilic spacer, such as a PEG linker, between the biotin and the peptide to improve solubility.[5]

  • Steric Hindrance: Ensure there is a sufficient spacer arm between the biotin moiety and the peptide to minimize steric hindrance that could affect the biotin-avidin interaction or the peptide's biological activity.[]

  • Incomplete Coupling/Deprotection: Monitor coupling and deprotection steps carefully (e.g., using the Kaiser test) to ensure complete reactions. Incomplete reactions can lead to a heterogeneous mixture of products that are difficult to separate.

  • Purification Challenges: The presence of deletion sequences or incompletely deprotected peptides can complicate HPLC purification. Affinity purification using avidin- or streptavidin-conjugated resins can be a powerful method to isolate the desired biotinylated peptide.[18][19]

Conclusion

The strategic use of Boc-D-Lys(Biotin)-OH in conjunction with appropriate protection schemes allows for the precise placement of a biotin label on a synthetic peptide. The choice between N-terminal and internal labeling should be guided by the specific application and the need to preserve the biological activity of the peptide. The detailed protocols and considerations presented in this application note provide a robust framework for researchers to successfully synthesize custom biotinylated peptides for a wide range of applications in basic research and drug development.

References

  • Aapptec Peptides. (n.d.). Boc-D-Lys(Fmoc)-OH [115186-31-7]. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. Retrieved from [Link]

  • Aldrich, T. L., et al. (2000). A Solid-Phase Synthetic Strategy for Labeled Peptides: Synthesis of a Biotinylated Derivative of the δ Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe-OH). Organic Letters, 2(19), 2853–2855. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Drouillat, B., et al. (1997). Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system. Molecular Diversity, 2(3), 161-169. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Green, N. M. (1975). Avidin. Advances in protein chemistry, 29, 85-133. [Link]

  • Dawson, P. E., et al. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(22), 10561-10565. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018770, Boc-D-Lys-OH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Paige, L. A., et al. (1991). A general method for preparation of peptides biotinylated at the carboxy terminus. Peptide Research, 4(3), 173-178.
  • Watanabe, H. (2019). A story about biotin-avidin affinity and how it accelerate small molecule drug discovery. J-Pharma. Retrieved from [Link]

  • Tian, Y., et al. (2015). A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. Scientific reports, 5, 9997. [Link]

  • Griffin, J. B., et al. (2007). Biotinylation of peptides causes a shift in retention times in HPLC. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 853(1-2), 299-303. [Link]

  • Kramer, A., et al. (1998). Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp). Peptide research, 11(4), 187-192.
  • JPT. (n.d.). Biotinylated & tagged peptides. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Fields, C. G., et al. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in enzymology, 289, 104-124. [Link]

  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Affinity-Switchable Interaction of Biotin and Streptavidin for the Signal-ON Detection of Small Molecules. ACS Sensors, 8(11), 4296-4302. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]<123::aid-bip40>3.0.co;2-7

Sources

Application Note: Preparation of Protease-Resistant Affinity Columns Using Boc-D-Lys(Biotin)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers requiring a robust, protease-resistant affinity matrix for the purification of avidin-binding proteins or for creating stable "sandwich" affinity platforms.

Abstract & Scientific Rationale

The preparation of high-performance affinity chromatography columns requires precise control over ligand orientation, density, and stability. This protocol details the immobilization of Boc-D-Lys(Biotin)-OH onto amine-functionalized agarose matrices.

Why this specific ligand?
  • Protease Resistance (The "D" Factor): Unlike standard L-lysine linkers, the D-amino acid backbone (D-Lys) renders the ligand resistant to endogenous proteases found in crude cell lysates (e.g., trypsin, chymotrypsin). This significantly extends column lifetime and prevents ligand leaching during the purification of complex biological samples.

  • Defined Orientation (The "Boc" Factor): The tert-Butyloxycarbonyl (Boc) protection on the

    
    -amine ensures that coupling occurs exclusively via the C-terminal carboxylic acid. This forces the biotin moiety (attached to the 
    
    
    
    -amine) to extend away from the matrix, maximizing steric availability for Avidin/Streptavidin binding.
  • Chemical Stability: The amide linkage formed between the ligand's C-terminus and the resin's amine group is chemically stable, resisting leakage even under stringent wash conditions.

Critical Materials & Equipment

Reagents
ComponentSpecificationPurpose
Ligand Boc-D-Lys(Biotin)-OH (CAS: 1272755-71-1)Affinity ligand.
Matrix Amine-terminated Agarose (e.g., EAH Sepharose 4B)Solid support with spacer arm.
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl activator (creates O-acylisourea).
Stabilizer NHS (N-Hydroxysuccinimide)Stabilizes active ester, increases efficiency.
Solvent Dimethylformamide (DMF) or DMSOSolubilization of the hydrophobic Boc-ligand.
Blocking Agent Acetic Anhydride or Acetate BufferCaps unreacted amines on the resin.
Buffer Systems[2][3]
  • Coupling Buffer: 0.1 M MES, pH 4.5 – 6.0 (Optimal for EDC activation; avoid phosphate/amine buffers during activation).

  • Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Storage Buffer: 20% Ethanol in PBS.

Reaction Mechanism & Workflow

The immobilization strategy relies on the carbodiimide-mediated activation of the ligand's free carboxyl group, followed by nucleophilic attack by the resin's primary amines.

CouplingMechanism cluster_legend Reaction Phase Ligand Boc-D-Lys(Biotin)-OH (Free -COOH) Activation Activation (EDC/NHS + pH 5.0) Ligand->Activation Intermediate Stable NHS-Ester Intermediate Activation->Intermediate Esterification Coupling Nucleophilic Attack (Amide Bond Formation) Intermediate->Coupling Resin Amine-Resin (NH2-Matrix) Resin->Coupling Final Immobilized Ligand (Matrix-NH-CO-Lys-Biotin) Coupling->Final Stable Linkage

Figure 1: Mechanism of Boc-D-Lys(Biotin)-OH immobilization via C-terminal activation.

Detailed Experimental Protocol

Phase 1: Ligand Solubilization & Activation

Rationale: Boc-D-Lys(Biotin)-OH is hydrophobic. Pre-dissolving in organic solvent ensures homogeneity before introduction to the aqueous resin slurry.

  • Calculate Ligand Load: Aim for a ligand density of 1–5 µmol per mL of resin.

    • Example: For 5 mL resin, use ~12 mg of ligand (MW ≈ 472.6 g/mol ).

  • Solubilization: Dissolve the calculated amount of Boc-D-Lys(Biotin)-OH in 0.5 mL of dry DMF or DMSO. Ensure complete dissolution.

  • Activation Cocktail:

    • Add 2 mL of Coupling Buffer (MES, pH 5.0) to the dissolved ligand.

    • Add EDC (10 equivalents relative to ligand) and NHS (10 equivalents).

    • Incubate for 15 minutes at Room Temperature (RT) to form the NHS-ester.

Phase 2: Resin Preparation
  • Dispense the desired volume of Amine-terminated Agarose into a reaction vessel.

  • Wash the resin with 5 Column Volumes (CV) of distilled water to remove preservatives.

  • Equilibrate with 3 CV of Coupling Buffer .

    • Critical Step: Ensure the resin pH matches the coupling buffer (pH ~5.0–6.0) to facilitate the reaction while minimizing hydrolysis of the NHS-ester.

Phase 3: Coupling Reaction
  • Add the Activated Ligand Solution (from Phase 1) to the Equilibrated Resin .

  • Adjust pH: Check pH immediately. If necessary, adjust to pH 7.0–7.5 using dilute NaOH.

    • Note: While EDC activation is best at pH 5.0, the amide bond formation (nucleophilic attack by the resin amine) is more efficient at neutral to slightly alkaline pH.

  • Incubation: Seal the vessel and mix via end-over-end rotation for:

    • 2–4 hours at Room Temperature, OR[1]

    • Overnight at 4°C.[1]

    • Warning: Do not use a magnetic stir bar, as it grinds and damages the agarose beads.

Phase 4: Blocking & Washing

Rationale: Unreacted amines on the resin can cause non-specific binding of negatively charged proteins (ion exchange effect). These must be capped.

  • Drain the coupling solution.

  • Blocking: Resuspend resin in 2 CV of 1M Acetic Acid (or Acetate Buffer pH 4.0 with Acetic Anhydride added) for 30 minutes. This acetylates any remaining amino groups on the matrix.

  • Wash Cycles: Perform the following wash sequence to remove non-covalently bound ligand:

    • 3x CV Wash Buffer B (High pH)

    • 3x CV Wash Buffer A (Low pH)

    • 3x CV PBS (Neutral)

Quality Control: HABA Assay

Before using the column, validate the availability of the biotin ligand using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay.

Principle: HABA binds Avidin (orange complex, Abs @ 500nm). Biotin displaces HABA (decrease in Abs @ 500nm).

Protocol:

  • Prepare HABA/Avidin Reagent : 0.25 mM HABA and 0.5 mg/mL Avidin in PBS.

  • Measure Absorbance (

    
    ) of the reagent at 500 nm.[2]
    
  • Add a small, known volume of the derivatized resin (e.g., 50 µL of 50% slurry) to the cuvette.

  • Mix and allow beads to settle (or centrifuge briefly). Measure absorbance of the supernatant (

    
    ).
    
  • Calculation:

    
    
    Use the Beer-Lambert law with 
    
    
    
    to calculate moles of biotin accessible per mL of resin.

Application Workflow

How to utilize the prepared column for purification.

Workflow Start Crude Lysate (Contains Avidin/Streptavidin) Equilibration 1. Equilibration (PBS, pH 7.4) Start->Equilibration Loading 2. Sample Loading (Slow flow rate) Equilibration->Loading Wash 3. High Salt Wash (Remove non-specifics) Loading->Wash Elution 4. Elution (8M Guanidine HCl or pH 1.5) Wash->Elution Regeneration 5. Regeneration (Immediate neutralization) Elution->Regeneration Regeneration->Equilibration Re-use

Figure 2: Standard purification workflow for Avidin-binding proteins.

Note on Elution: The Biotin-Avidin interaction is extremely strong (


). Native elution is difficult.
  • For Recovery of Avidin: Use 8M Guanidine-HCl, pH 1.5 (denaturing).

  • For Soft Release: Use a cleavable linker (if designed) or excess free biotin (slow competition).

  • Sandwich Mode: If the goal is to capture a biotinylated protein, first saturate the column with Streptavidin. The Streptavidin acts as a bridge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Binding Capacity Poor ligand solubility during coupling.Increase DMF/DMSO concentration (up to 30%) in the coupling buffer.
High Back Pressure Fines generated by magnetic stirring.Always use overhead stirring or end-over-end rotation. Remove fines by decanting.
Leaching Unstable ester bond (if not using amine resin).Ensure the use of Amine-terminated resin to form a stable Amide bond.
Non-specific Binding Uncapped amines on resin.Repeat the blocking step with Acetic Anhydride.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and ligand immobilization).

  • Thermo Fisher Scientific. Affinity Purification with Biotinylated Ligands. Application Note. (Overview of biotin-avidin chromatography principles).

  • Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand. (Standard SOP for carboxyl-to-amine coupling).

  • Green, N. M. (1970).[2] Spectrophotometric determination of avidin and biotin. Methods in Enzymology, 18, 418-424. (The original HABA assay reference).

  • Matsumoto, I., et al. (1980).[3] Amination and subsequent derivatization of epoxy-activated agarose for the preparation of new affinity adsorbents. J Biochem. (Validation of amine-agarose stability).

Sources

Troubleshooting & Optimization

Troubleshooting low yields when synthesizing with Boc-D-Lys(Biotin)-OH

[1]

Introduction: The "Deceptive" Reagent

Synthesizing peptides with Boc-D-Lys(Biotin)-OH presents a unique paradox: the chemistry appears straightforward (amide bond formation), yet it frequently results in catastrophic yield losses or complex impurity profiles.[1]

As a Senior Application Scientist, I often see researchers treat this reagent like a standard amino acid (e.g., Boc-Lys(Z)-OH).[1] This is a critical error. The biotin moiety introduces three distinct failure modes that do not exist with standard protecting groups:

  • Extreme Hydrophobicity: It aggregates in standard solvents (DCM/DMF), leading to "deletion sequences."[1]

  • Thioether Oxidation: The sulfur atom in biotin is a "soft" nucleophile, prone to oxidation (+16 Da mass shift) during synthesis and cleavage.

  • Urea Nucleophilicity: The fused ureido ring can act as a nucleophile, leading to potential branching or capping if activation is too aggressive.

This guide provides a root-cause analysis and self-validating protocols to recover your synthesis.

Part 1: Troubleshooting Logic & Diagnostics

Before altering your protocol, identify the stage of failure using this diagnostic workflow.

Diagnostic Workflow (DOT Visualization)

TroubleshootingFlowStartSymptom: Low Yield / Impure ProductCheckKaiserStep 1: Check Coupling Efficiency(Kaiser Test on Resin)Start->CheckKaiserPosKaiserResult: Positive (Blue Beads)Issue: Incomplete CouplingCheckKaiser->PosKaiserNegKaiserResult: Negative (Colorless)Issue: Cleavage/Work-upCheckKaiser->NegKaiserSolubilityRoot Cause: Solubility/StericsAction: Use DMSO/NMP & Double CouplePosKaiser->SolubilityMassSpecStep 2: Analyze Crude Mass SpecNegKaiser->MassSpecMassPlus16Mass Shift: +16 / +32 DaIssue: Oxidation (Sulfoxide)MassSpec->MassPlus16MassLowMass Correct but Low RecoveryIssue: Acid Sensitivity/PrecipitationMassSpec->MassLowOxidationFixAction: Degas solvents,Use Thioanisole/DMS in HF CleavageMassPlus16->OxidationFixScavengerFixAction: Optimize HF Scavengers(Avoid cation trapping)MassLow->ScavengerFix

Figure 1: Decision tree for isolating failure modes in biotinylated peptide synthesis.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Solubility Wall" (Incomplete Coupling)

Symptom: Kaiser test remains blue after coupling. Deletion sequences (N-1) observed in MS. Mechanism: Boc-D-Lys(Biotin)-OH is poorly soluble in Dichloromethane (DCM) and only moderately soluble in Dimethylformamide (DMF).[1] It tends to form gels or aggregates, preventing diffusion into the resin matrix.

Corrective Protocol: The "Hot DMSO" Method Do not attempt to dissolve this reagent in pure DCM.

  • Solvent System: Dissolve the amino acid in anhydrous DMSO or NMP (N-Methyl-2-pyrrolidone) to a concentration of 0.2–0.3 M.[1]

    • Note: Pure DMSO is viscous; a 1:1 mix of DMSO/DMF is often the "sweet spot" for viscosity and solubility.

  • Heat: Gently warm the solution to 40–50°C (do not exceed 60°C to avoid Boc degradation) to ensure complete dissolution before adding coupling reagents.

  • Coupling Reagents: Use HATU/HOAt/DIEA instead of standard DIC/HOBt. The faster kinetics of HATU are necessary to overcome the steric bulk of the biotin side chain.

Issue 2: Oxidation (+16 Da / +32 Da)

Symptom: Mass spectrum shows peaks at [M+16] (Sulfoxide) or [M+32] (Sulfone).[1] Mechanism: The thioether sulfur in the biotin ring is easily oxidized by atmospheric oxygen or peroxides present in aged solvents (especially dioxane or ethers used in Boc washes).

Corrective Protocol: The Reductive Environment

  • Solvent Hygiene: Use fresh, high-quality solvents.[1] Degas DMF and TFA with nitrogen/argon sparging before use.[1]

  • Cleavage Cocktail (The Critical Step): Boc chemistry typically requires Hydrogen Fluoride (HF) for final cleavage. You must include sulfur-based scavengers to reverse on-resin oxidation and prevent tert-butyl cations (from Boc removal) from alkylating the sulfur.[1]

Recommended HF Cleavage Cocktail (Low-High HF Method):

Component Volume % Function
p-Cresol 5% Scavenger for carbocations.[1]
p-Thiocresol 5% Critical: Reduces sulfoxides back to thioethers.[1]
Dimethyl Sulfide (DMS) 5-10% Reduces acidity (Low HF step) and scavenges.[1]

| HF | Balance | Cleavage reagent.[1][2] |

Protocol: Perform a "Low HF" step (high scavenger, low HF) for 1-2 hours at 0°C first.[1] This removes protecting groups via an

1
Issue 3: Racemization of D-Lysine

Symptom: Presence of diastereomers in HPLC (split peaks). Mechanism: D-amino acids are prone to racemization (converting back to L) if activated with excessive base (DIEA) for prolonged periods.[1] Corrective Protocol:

  • Limit base usage to 2.0 equivalents relative to the amino acid.

  • Use DIC/Oxyma if HATU causes racemization, as Oxyma is superior at suppressing racemization compared to HOBt.[1]

Part 3: Validation & Quality Control

You cannot rely on UV (214 nm) alone to quantify yield, as the biotin extinction coefficient is low. Use the HABA Assay for specific biotin quantification.[3][4]

HABA Assay Protocol (Biotin Quantification)

This colorimetric assay relies on the displacement of HABA (4'-hydroxyazobenzene-2-carboxylic acid) from Avidin by Biotin.[1][4]

Mechanism:

1

Step-by-Step Procedure:

  • Reagent Prep: Prepare a mixture of Avidin and HABA in phosphate buffer (pH 7.0). Measure Absorbance at 500 nm (

    
    ). It should be approx 0.9–1.3.[1][5]
    
  • Sample Addition: Add a known volume of your purified peptide solution to the cuvette.

  • Measurement: Mix and measure

    
     again. The absorbance will decrease  as Biotin displaces HABA.[3][4]
    
  • Calculation:

    
    [1]
    
    • 
      : Change in absorbance.[1][3]
      
    • 
      : Volume of assay (mL).
      
    • 
      : Dilution factor.[1]
      
    • 
      : Extinction coefficient factor (derived from 
      
      
      ).[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard TFA cleavage if I am using PAM resin? A: No. PAM (Phenylacetamidomethyl) linkers are stable to TFA.[1] You must use HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) to cleave the peptide from the resin. If you lack HF facilities, consider synthesizing on a Merrifield resin using a highly acid-labile linker, though HF is still the gold standard for Boc [3].[1]

Q2: My peptide is precipitating immediately after cleavage. Why? A: Biotin decreases solubility significantly.[1][6] Do not use cold ether for precipitation if the peptide is very hydrophobic; you may lose the pellet or it may stick to the glass. Instead, evaporate the HF/scavengers, dissolve the residue in acetic acid/water , and lyophilize directly.

Q3: Can I use Fmoc-Lys(Biotin)-OH in a Boc synthesis? A: Technically yes, but risky.[1] The Fmoc group requires piperidine for removal. Piperidine can cause base-catalyzed side reactions (like aspartimide formation) if the sequence is susceptible.[1] It is safer to stick to Boc-D-Lys(Biotin)-OH to maintain orthogonality (Acid labile protection / Acid strong cleavage).[1]

References

  • Sigma-Aldrich. (2026).[1] Boc Resin Cleavage Protocol: Anhydrous HF and Scavengers. Retrieved from [1]

  • Thermo Fisher Scientific. (1995).[1] Introduction to Cleavage Techniques: Strategies in Peptide Synthesis. Applied Biosystems. Retrieved from

  • Biotage. (2023).[1][3][6][7] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from

  • Rockland Immunochemicals. (n.d.).[1] Biotin Binding Assay Protocol (HABA Assay). Retrieved from [1]

Technical Support Center: Strategies for Incorporating Boc-D-Lys(Biotin)-OH and Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights into the successful incorporation of Boc-D-Lys(Biotin)-OH, with a special focus on mitigating the challenges posed by steric hindrance. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing precisely biotinylated molecules.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Boc-D-Lys(Biotin)-OH is showing low yield. What is the primary cause?

A: The most common culprit for low coupling efficiency with Boc-D-Lys(Biotin)-OH is steric hindrance. The biotin moiety is a bulky group, which can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain or other molecule. This spatial crowding increases the activation energy of the transition state required for amide bond formation, thereby slowing down the reaction rate and leading to incomplete coupling.[1][2][3]

Q2: I've confirmed that steric hindrance is the issue. What is the most direct way to improve my coupling efficiency?

A: The selection of an appropriate coupling reagent is paramount when dealing with sterically hindered amino acids.[4][5][6] Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging couplings.[7] You should switch to a more potent in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective. They react with the carboxylic acid to form highly reactive OAt- or OBt-esters, which are better at overcoming the steric barrier.[4][5] Experimental evidence consistently demonstrates that HATU is often superior to HBTU for coupling sterically hindered amino acids, affording higher coupling efficiencies and faster reaction times.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.

  • COMU: This is a newer generation uronium salt that incorporates the Oxyma Pure leaving group. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[4]

Q3: Besides changing the coupling reagent, what other reaction parameters can I optimize?

A: Fine-tuning your reaction conditions can dramatically improve outcomes:

  • Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[6] Increasing the reaction time (e.g., from 2 hours to 4 hours, or even overnight) can allow the reaction to proceed to completion. Gentle heating can also be effective, but must be carefully controlled to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (SPPS) is a highly effective technique for driving difficult couplings to completion rapidly.[4][6]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can exacerbate steric hindrance issues.[6][8] While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[6] For particularly problematic couplings, a solvent mixture such as DCM/DMF/NMP may be beneficial.[6]

  • Double Coupling: Performing the coupling step twice with a fresh portion of the amino acid and coupling reagents before moving to the next deprotection step can significantly improve the incorporation of a hindered residue.[3]

Q4: Can I avoid the issue of steric hindrance from the biotin group altogether during the main synthesis?

A: Yes, this is an excellent and often preferred strategy. It involves a two-step approach where the biotin label is introduced after the main peptide chain has been assembled.

  • Incorporate a Lysine with an Orthogonal Protecting Group: Instead of using Boc-D-Lys(Biotin)-OH directly, you can use a lysine derivative with a side-chain protecting group that is stable to the conditions of Boc-SPPS but can be removed selectively on the resin.[9][10][11] A common choice is Boc-D-Lys(Dde)-OH or Boc-D-Lys(Mtt)-OH .

  • On-Resin Biotinylation: After completing the peptide sequence, the Dde group can be selectively removed using a dilute solution of hydrazine in DMF.[10][11][12] The now-free epsilon-amino group of the lysine side chain can then be biotinylated on the solid support before the final cleavage and global deprotection. This approach reserves the sterically demanding reaction for the final step, where it is often more manageable.

Q5: I'm concerned about the solubility of Boc-D-Lys(Biotin)-OH in my reaction solvent. What are my options?

A: Poor solubility of the incoming amino acid can significantly hamper the reaction. While data for the Boc-protected version is less common, the related Fmoc-Lys(Biotin)-OH is known to have low solubility in DMF.[13]

  • Use a Different Solvent: As mentioned, NMP is a better solvent for many applications.

  • Use Additives: The addition of a base like Diisopropylethylamine (DIEA) can improve the solubility of Fmoc-Lys(Biotin)-OH in DMF, a principle that may also apply to the Boc-protected version.[13]

  • Pre-activation: Dissolving the Boc-D-Lys(Biotin)-OH and the coupling reagent in a small amount of a good solvent like DMSO before diluting with the main reaction solvent (e.g., DMF or NMP) can be an effective strategy.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test after coupling) 1. Steric Hindrance: The bulky biotin group is preventing efficient reaction.[1][3] 2. Suboptimal Coupling Reagent: Standard carbodiimides (DCC, DIC) are not potent enough.[7]1. Switch to a stronger coupling reagent: Use HATU, HCTU, PyBOP, or COMU.[4][5] 2. Increase reaction time and/or temperature: Allow the reaction to proceed overnight or use microwave heating.[6] 3. Perform a double coupling. [3]
Low Final Yield of Biotinylated Product 1. Poor Solubility: The Boc-D-Lys(Biotin)-OH is not fully dissolved.[13] 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.[8]1. Improve Solvation: Use NMP instead of DMF. Consider pre-dissolving the amino acid in a small amount of DMSO.[6][10] 2. Disrupt Secondary Structures: If aggregation is suspected, consider incorporating pseudoproline dipeptides or other structure-breaking elements in your sequence design.[8]
Detection Issues in Mass Spectrometry Suppressed Ionization: The biotinylated peptide may not ionize well.Use a Hydrophilic Linker: Incorporating a PEG linker between the lysine and the biotin can improve solubility and ionization efficiency.[2][12]
Unexpected Side Products Racemization: The chiral center of the amino acid may have epimerized due to harsh conditions.Avoid Excessive Heat: If heating, use it judiciously. Use Racemization Suppressants: Additives like Oxyma Pure or HOAt, which are components of modern coupling reagents like COMU and HATU, help minimize racemization.[4][14]

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling of Boc-D-Lys(Biotin)-OH using HATU

This protocol is designed for manual Boc-SPPS to maximize the incorporation of the sterically hindered Boc-D-Lys(Biotin)-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-D-Lys(Biotin)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by NMP for 20 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and then treat with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by NMP (5x) to remove residual acid and prepare for coupling.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Lys(Biotin)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling).

  • Washing: Wash the resin with NMP (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Continuation: Proceed with the next deprotection and coupling cycle.

Diagram: Workflow for Overcoming Steric Hindrance

Steric_Hindrance_Workflow start Start: Low Yield with Boc-D-Lys(Biotin)-OH check_reagent Is Coupling Reagent Potent? (e.g., HATU, HCTU, COMU) start->check_reagent change_reagent Action: Switch to HATU, HCTU, or COMU check_reagent->change_reagent No check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Action: Increase Time, Use NMP, Double Couple check_conditions->optimize_conditions No consider_alternative Consider Alternative Strategy check_conditions->consider_alternative Yes success Success: High-Yield Biotinylated Product optimize_conditions->success on_resin_biotinylation Strategy: Use Boc-D-Lys(Dde)-OH, Synthesize Peptide, then Biotinylate on Resin consider_alternative->on_resin_biotinylation Yes consider_alternative->success No, proceed with optimized direct coupling on_resin_biotinylation->success

Caption: A decision-making workflow for troubleshooting low-yield Boc-D-Lys(Biotin)-OH couplings.

Diagram: Mechanism of HATU-Mediated Coupling

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling BocLys Boc-D-Lys(Biotin)-OH R-COOH ActiveEster Highly Reactive OAt-Ester R-CO-OAt BocLys->ActiveEster + HATU, DIEA HATU HATU Product Biotinylated Peptide R-CO-NH-Peptide ActiveEster->Product + H₂N-Peptide Peptide Peptide-Resin H₂N-Peptide

Caption: Simplified mechanism of amide bond formation using the HATU coupling reagent.

References

  • Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7].Link

  • Benchchem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.Link

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Link

  • Benchchem. How to reduce steric hindrance with Biotin-PEG10-OH.Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. Link

  • AAT Bioquest. FMOC-Lys(Biotin)-OH.Link

  • ResearchGate. Fmoc solid phase peptide synthesis? (Discussion). Link

  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides.Link

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. Link

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Link

  • Smith, D. G., et al. (2009). Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2. Journal of Biological Chemistry, 284(24), 16295-16303. Link

  • ResearchGate. I am having trouble with detecting biotinylated peptides in MS analysis, any suggestions? (Discussion). Link

  • Lumiprobe. Bioconjugation reagents.Link

  • Benchchem. HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.Link

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Link

  • Sigma-Aldrich. Purification or Removal of Biotin and Biotinylated Substances.Link

  • Biotage. (2023). Using double coupling to improve your peptide synthesis.Link

  • ResearchGate. Biotinylation reagents for the study of cell surface proteins. (Request PDF). Link

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.Link

  • Alfa Chemistry. Other Labeling Reagents - Biotinylation.Link

  • He, Y., et al. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Protein Expression and Purification, 151, 1-6. Link

  • MedChemExpress. Fmoc-Lys(Biotin)-OH.Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • SadAbadi, M., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 5(1), 2-15. Link

  • Vector Laboratories. Bioconjugation Troubleshooting Guide.Link

  • ResearchGate. Are double couplings in SPPS interesting for purity of short peptides? (Discussion). Link

  • Precise PEG. Biotin-Lys(Boc)-OH.Link

  • Reddit. Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from streptavidin beads? (Discussion). Link

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. Link

  • Reddit. Choosing amide coupling agent. (Discussion). Link

  • Anaspec. Fmoc-Lys(Biotin)-OH; CAS 146987-10-2.Link

  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS).Link

  • Sigma-Aldrich. Fmoc-D-Lys(Boc)-OH Novabiochem.Link

Sources

Technical Support Center: Optimizing Linker Length for Boc-D-Lys(Biotin)-OH Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Boc-D-Lys(Biotin)-OH probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of linker length optimization for successful experimental outcomes. Here, we address common challenges and frequently asked questions to ensure you can harness the full potential of your biotinylated probes.

The Critical Role of the Linker in Biotin Probes

The linker, or spacer arm, connecting the biotin moiety to the lysine residue in Boc-D-Lys(Biotin)-OH is a critical determinant of experimental success. Its length and chemical nature can significantly impact the accessibility of the biotin to avidin or streptavidin, the solubility of the probe, and the potential for steric hindrance with the target molecule.[1][2] An improperly chosen linker can lead to a cascade of issues, from diminished signal to false-negative results. This guide will provide the insights needed to troubleshoot and optimize your linker strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with Boc-D-Lys(Biotin)-OH probes and provides actionable solutions.

Issue 1: Low or No Signal in Pull-Down Assays or on Blots

A weak or absent signal is one of the most common frustrations in biotin-based assays. This often points to an issue with the biotin-avidin interaction or the probe's ability to bind its target.

Potential Cause & Explanation Troubleshooting Steps
Steric Hindrance: The linker may be too short, preventing the bulky avidin/streptavidin molecule from accessing the biotin once the probe is bound to its target protein.[1][3] This is especially true for targets with deep binding pockets.1. Synthesize or purchase probes with longer linkers. Polyethylene glycol (PEG) linkers are excellent for this purpose as they are hydrophilic and flexible.[1][4] Consider testing a range of linker lengths (e.g., PEG4, PEG8, PEG12).[4] 2. Evaluate linker chemistry. A more flexible linker, like a long-chain PEG, can provide better spatial separation than a rigid alkyl chain of similar length.[2][5]
Poor Probe Solubility: The overall hydrophobicity of your probe-target complex might lead to aggregation and precipitation, reducing the amount available for detection.1. Incorporate hydrophilic linkers. PEG linkers can significantly improve the water solubility of the probe and the resulting complex.[1][][7] 2. Optimize buffer conditions. Ensure your lysis and wash buffers contain appropriate detergents and salts to maintain protein solubility.
Inefficient Biotinylation: The initial coupling of Boc-D-Lys(Biotin)-OH to your molecule of interest may be incomplete.1. Verify the biotinylation reaction. Use a biotin quantification assay (e.g., HABA assay) to determine the degree of labeling.[8] 2. Optimize the reaction conditions. Increase the molar excess of the biotinylation reagent, extend the reaction time, or adjust the pH.[9][10]
Low Target Abundance: The target protein may be expressed at very low levels in your sample.1. Increase the amount of starting material (e.g., cell lysate, tissue homogenate). 2. Include a positive control to confirm that the experimental setup is working correctly.[11][12]
Issue 2: High Background Signal

Excessive background can mask true signals and lead to false-positive results. The source of high background can often be traced back to non-specific binding of the probe or the detection reagents.

Potential Cause & Explanation Troubleshooting Steps
Non-Specific Binding of the Probe: An overly long and flexible linker can sometimes lead to increased non-specific interactions with other proteins or cellular components.[1]1. Empirically determine the optimal linker length. Test a shorter linker to see if it reduces background without compromising the specific signal. 2. Increase the stringency of your wash buffers. Add higher concentrations of salt (e.g., NaCl) or non-ionic detergents (e.g., Tween-20, Triton X-100).
Excess Unreacted Biotinylation Reagent: Residual, uncoupled Boc-D-Lys(Biotin)-OH can bind to avidin/streptavidin, contributing to background.1. Ensure thorough removal of excess biotin. Use dialysis, desalting columns, or size-exclusion chromatography after the biotinylation reaction.[9]
Endogenous Biotin: Some cell types have high levels of endogenously biotinylated proteins, which will be detected by avidin/streptavidin.1. Block endogenous biotin. Incubate your samples with an avidin/streptavidin blocking solution before adding your biotinylated probe.
Non-Specific Binding of Avidin/Streptavidin Conjugates: The detection reagent itself can bind non-specifically to the membrane or other proteins.1. Increase the blocking efficiency. Use a high-quality blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). 2. Include a "no probe" control to assess the level of background from the detection reagents alone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for my Boc-D-Lys(Biotin)-OH probe?

There is no single "ideal" linker length, as the optimal length is application-dependent.[1] However, a general guideline is that longer linkers are often better to minimize steric hindrance.[3] For many applications, a linker length of 20-30 angstroms is a good starting point.[3][13] It is highly recommended to empirically test a few different linker lengths to determine the best signal-to-noise ratio for your specific experiment.

Q2: What are the advantages of using a PEG linker?

Polyethylene glycol (PEG) linkers offer several advantages:

  • Increased Hydrophilicity: PEG is highly water-soluble, which can improve the solubility of the biotinylated probe and reduce aggregation.[1][][7]

  • Flexibility: The flexible nature of the PEG chain allows for better positioning of the biotin moiety for interaction with avidin/streptavidin.[2]

  • Reduced Immunogenicity: PEGylation can help to reduce the immunogenicity of the labeled molecule.[7]

  • Minimal Non-Specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions.

Q3: How do I synthesize a Boc-D-Lys(Biotin)-OH probe with a custom linker?

The synthesis of a custom probe typically involves solid-phase peptide synthesis (SPPS).[14][15][16] The general workflow is as follows:

  • The Boc-D-Lys(Biotin)-OH is coupled to a resin.

  • The desired linker is built by sequentially adding linker units (e.g., Fmoc-NH-(PEG)n-COOH).

  • The molecule of interest is then coupled to the end of the linker.

  • Finally, the probe is cleaved from the resin and purified, typically by HPLC.

Q4: Can the linker affect the biological activity of my molecule of interest?

Yes, it is possible. While a well-designed linker should not interfere with the activity of the attached molecule, it is important to validate this.[17] You should perform a functional assay to compare the activity of the biotinylated probe with the unlabeled molecule to ensure that the biotin and linker do not disrupt its biological function.[13][17]

Experimental Workflow & Visualization

Workflow for Optimizing Linker Length

The following diagram illustrates a systematic approach to optimizing the linker length for your Boc-D-Lys(Biotin)-OH probe.

Linker_Optimization_Workflow cluster_synthesis Probe Synthesis cluster_assay Assay Performance cluster_decision Decision cluster_outcome Outcome cluster_iteration Iteration S1 Synthesize/Purchase Probes with Varying Linker Lengths (e.g., Short, Medium, Long PEG) A1 Perform Target Binding Assay (e.g., Pull-down, ELISA) S1->A1 A2 Analyze Signal Intensity and Background Levels A1->A2 D1 Optimal Signal-to-Noise Ratio Achieved? A2->D1 O1 Proceed with Optimized Probe D1->O1 Yes I1 Synthesize Probes with Intermediate Linker Lengths D1->I1 No I1->A1 Linker_Function cluster_short Short Linker cluster_long Optimal Linker Target Protein 1 Target Protein Biotin 1 Biotin Target Protein 1->Biotin 1 Short Linker Streptavidin 1 Streptavidin Biotin 1->Streptavidin 1 Steric Hindrance Target Protein 2 Target Protein Biotin 2 Biotin Target Protein 2->Biotin 2 Longer, Flexible Linker Streptavidin 2 Streptavidin Biotin 2->Streptavidin 2 Successful Binding

Caption: The impact of linker length on biotin-streptavidin binding.

References

  • Tokyo University of Agriculture and Technology. (2025, January 10). Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1. Retrieved from [Link]

  • ResearchGate. (2016, September 12). Will increasing linker length in my Biotin tag improve pulldown results? Retrieved from [Link]

  • Sartorius. (2016, November 11). When biotinylating a molecule, is there a minimum linker length? Retrieved from [Link]

  • National Institutes of Health. Linker length and fusion site composition improve the optical signal of genetically encoded fluorescent voltage sensors. Retrieved from [Link]

  • Precise PEG. Biotin-Lys(Boc)-OH. Retrieved from [Link]

  • National Institutes of Health. (2019, July 29). Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction. Retrieved from [Link]

  • ResearchGate. (2025, January 2). Effect of Linker Length on the Function of Biotinylated OSW‐1 Probes. Retrieved from [Link]

  • Aapptec Peptides. Boc-D-Lys(Fmoc)-OH. Retrieved from [Link]

  • PubMed. (2025, January 2). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. Retrieved from [Link]

  • AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. Retrieved from [Link]

  • ResearchGate. (2015, February 22). I am having problems with biotinylation consistency, does anyone have any suggestions/advice? Retrieved from [Link]

  • Precise PEG. How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from [Link]

  • National Institutes of Health. (2011, December 1). Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2020, March 25). Streptavidin/biotin: Tethering geometry defines unbinding mechanics. Retrieved from [Link]

  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

  • ResearchGate. (2014, August 27). Are you also experiencing problems with in situ hybridization(no signal) when using DIG-labeled riboprobes? Retrieved from [Link]

  • AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Retrieved from [Link]

  • Molecular Devices. Optimizing the labeling of proteins. Retrieved from [Link]

  • Beilstein Journals. (2012, October 11). Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes. Retrieved from [Link]

  • National Institutes of Health. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

  • Sartorius. Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Retrieved from [Link]

  • YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]

  • Molecular Expressions. Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

Sources

Avoiding oxidation of biotin moiety during Boc-D-Lys(Biotin)-OH cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Biotin Moiety During Cleavage (Boc/Fmoc Strategies) Ticket ID: BIO-OX-PREV-001 Status: Resolved / Guide Available

Diagnostic Overview: The Mechanism of Failure

The Core Issue: The biotin moiety contains a thioether (sulfur) group within its bicyclic ring. During the acidic cleavage of peptides (using TFA in Fmoc chemistry or HF/TFMSA in Boc chemistry), highly reactive electrophiles (carbocations) are generated from the removal of protecting groups (e.g., t-butyl, Trityl, Pbf).

Without adequate protection, the biotin sulfur acts as a nucleophile, attacking these carbocations or dissolved oxygen. This results in two primary degradation products:

  • Biotin Sulfoxide (

    
    ):  The most common side-product (+16 Da mass shift).
    
  • Biotin Sulfone (

    
    ):  Irreversible oxidation (+32 Da mass shift).
    

Why Standard Protocols Fail: Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5%


) lack sufficient sulfur-based scavengers to protect the biotin thioether. Thioanisole  or EDT (1,2-ethanedithiol)  are strictly required to intercept the carbocations.
Visualization: The Oxidation Pathway vs. Scavenger Interception

BiotinOxidation cluster_inputs Cleavage Environment Acid Acid (TFA/HF) PG Protecting Groups (t-Bu, Trt, Pbf) Acid->PG Cleaves Carbo Reactive Carbocations (Electrophiles) PG->Carbo Generates Oxygen Dissolved O2 Biotin Biotin Thioether (Nucleophile) Oxygen->Biotin Oxidizes Carbo->Biotin Attacks (No Scavenger) Sacrificed Alkylated Scavenger (Waste) Carbo->Sacrificed Oxidized Biotin Sulfoxide (+16 Da) (Contaminant) Biotin->Oxidized Degradation Protected Intact Biotin Peptide (Target) Biotin->Protected Preserved Scavenger Scavenger (Thioanisole/EDT) Scavenger->Carbo Intercepts (Fast)

Caption: Mechanism of biotin oxidation during acidic cleavage. Reactive carbocations attack the sulfur atom unless intercepted by specific sulfur-based scavengers like Thioanisole.

Optimized Protocols: Prevention Strategies

To prevent oxidation, you must alter your cleavage cocktail.[1] The choice depends on your synthesis strategy (Fmoc vs. Boc) and odor tolerance.

Comparative Scavenger Cocktails
ComponentReagent K (Gold Standard)Reagent B (Standard/Risky)Low-Odor Alternative Function
TFA 82.5%88%90%Cleavage Agent
Phenol 5%5%-Protects Tyr/Trp
Water 5%5%5%Scavenges t-butyl
Thioanisole 5% --Critical for Biotin/Met
EDT 2.5% --Critical for Biotin/Met
TIS -2%2.5%Silane Scavenger
DTT --2.5% Less odorous Thiol
Protocol A: The "Reagent K" Method (Recommended)

Best for: Peptides containing Biotin, Methionine, Cysteine, or Tryptophan.

  • Preparation: Prepare Reagent K fresh:

    • TFA (82.5% v/v)

    • Phenol (5% w/v)

    • Thioanisole (5% v/v)

    • Water (5% v/v)

    • EDT (2.5% v/v)

  • Chill: Pre-chill the cocktail to 0°C. The reaction is exothermic; heat promotes oxidation.

  • Incubation: Add to resin. Allow to react for 2–3 hours at room temperature (do not exceed 3 hours if possible).

  • Precipitation: Filter resin and precipitate peptide immediately into ice-cold diethyl ether .

  • Work-up: Centrifuge and wash the pellet 3x with ether to remove the scavengers (Thioanisole is oily and requires thorough washing).

Protocol B: Handling Boc-D-Lys(Biotin)-OH in Boc Chemistry (HF Cleavage)

If you are using HF (Hydrogen Fluoride) or TFMSA:

  • Warning: HF is extremely hazardous.

  • Scavenger: You must include p-Cresol and p-Thiocresol (or Dimethyl sulfide) in the HF reaction.

  • Ratio: HF : p-Cresol : p-Thiocresol (90:5:5).

  • Temperature: Perform at 0°C strictly.

Troubleshooting Guide: Reversing Oxidation (The "Rescue")

If you detect a +16 Da mass shift (Sulfoxide) in your mass spectrum, the peptide is not lost. The sulfoxide can be reduced back to the thioether.

The Ammonium Iodide Reduction Protocol

Reference: Nicolas et al., Tetrahedron 51 (1995)

Reagents:

  • Ammonium Iodide (

    
    )
    
  • Dimethyl Sulfide (DMS)

  • TFA[1][2][3][4][5][6][7][8][9][10][11]

Step-by-Step Rescue:

  • Dissolve: Dissolve the crude, lyophilized peptide (containing the sulfoxide impurity) in TFA at a concentration of ~10 mg/mL.

  • Add Reducing Agents: Add DMS (10% v/v) and

    
      (5 equivalents relative to the peptide).
    
  • Reaction: The solution will turn dark red/brown (release of Iodine). Stir at 0°C for 30 minutes .

  • Quench: Pour the mixture into ice-cold water.

  • Reduction: Add Ascorbic Acid (Vitamin C) or Sodium Thiosulfate solution dropwise until the iodine color disappears (solution becomes clear).

  • Purification: Lyophilize or inject directly onto Prep-HPLC.

Frequently Asked Questions (FAQ)

Q1: Can I use TIS (Triisopropylsilane) instead of EDT/Thioanisole? A: No. TIS is an excellent scavenger for Trityl and Pbf groups, but it is less effective at protecting the specific thioether of Biotin from oxidation compared to Thioanisole or EDT. If you use TIS, you risk a mixture of oxidized and non-oxidized product.

Q2: I am using Boc-D-Lys(Biotin)-OH at the N-terminus of an Fmoc peptide. Do I need HF? A: No. If the rest of your synthesis was Fmoc, you can cleave the peptide and remove the N-terminal Boc group simultaneously using the Reagent K (TFA-based) protocol described above. The Boc group is acid-labile and will be removed by TFA.

Q3: Why is my peptide pellet "oily" after ether precipitation? A: This is likely due to residual Thioanisole . It is difficult to remove.

  • Fix: Wash the pellet with cold ether at least 3–4 times. If it remains oily, dissolve the peptide in 5% acetic acid/water and lyophilize. The thioanisole will be removed during freeze-drying (though it may smell).

Q4: Does the oxidation happen during synthesis or cleavage? A: It almost exclusively happens during cleavage . The biotin is stable during coupling (DIC/HOBt or HBTU) and Fmoc removal (Piperidine). The danger zone is the high-acid environment where protecting groups are released as carbocations.

References

  • Standard Cleavage Cocktails & Scavengers

    • Thermo Fisher Scientific. "Peptide Cleavage and Deprotection Protocols."[1][4][7]

  • Reduction of Sulfoxides (Rescue Protocol)

    • Nicolas, E., et al. (1995). "Methionine sulfoxide reduction in peptides."[12] Tetrahedron, 51(20), 5701-5710.

  • Biotinylation Reagents & Stability

    • AAPPTec.
  • Boc-Lys(Biotin)

    • Merck (Sigma-Aldrich). "Boc-Lys(Biotin)-OH Product & Handling Guide."

Sources

Technical Guide: Purification Strategies for Unreacted Boc-D-Lys(Biotin)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Boc-D-Lys(Biotin)-OH from Crude Peptide Mixtures

Introduction: The "Sticky" Biotin Problem

Removing unreacted Boc-D-Lys(Biotin)-OH presents a unique challenge in peptide purification. Unlike standard amino acids, this derivative possesses a "triple threat" of physicochemical properties that complicate separation:

  • The Biotin Urea Ring: Causes strong intermolecular hydrogen bonding, leading to aggregation and "smearing" on chromatograms.

  • The Boc Group: Adds significant hydrophobicity, often causing the impurity to co-elute with hydrophobic peptides during Reversed-Phase HPLC (RP-HPLC).

  • Solubility Paradox: While soluble in DMSO/DMF, it has poor solubility in ether, rendering standard peptide precipitation protocols inefficient (it often co-precipitates with your product).

This guide provides a tiered troubleshooting approach, moving from bulk chemical workup to high-precision chromatographic strategies.

Module 1: The Pre-HPLC Triage (Chemical Workup)

Before injecting crude sample onto an expensive HPLC column, you must reduce the load of the contaminant. Standard ether precipitation is often insufficient here.

The Solubility Mismatch Strategy

Boc-D-Lys(Biotin)-OH is a free carboxylic acid with a lipophilic protecting group. We can exploit its solubility profile against the peptide's profile.

Solvent SystemBoc-D-Lys(Biotin)-OH BehaviorPeptide Behavior (Typical)Action
Diethyl Ether Insoluble (Precipitates)Insoluble (Precipitates)AVOID (Co-precipitation)
DCM (Dichloromethane) SolubleOften Insoluble (Sequence dependent)RECOMMENDED (Wash)
5% NaHCO₃ (aq) Soluble (Forms Salt)Insoluble (unless very acidic)RECOMMENDED (Extraction)
Protocol: The "Bicarbonate Wash" (For Solution Phase/Post-Cleavage)

Use this if your peptide is not significantly acidic (pI > 5).

  • Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc) or DCM. If the peptide is not soluble in organic solvents, skip to Module 3.

  • Extraction: Wash the organic phase 3x with 5% NaHCO₃ .

    • Mechanism:[1] The mild base deprotonates the free carboxylic acid of the unreacted Boc-D-Lys(Biotin)-OH, forcing it into the aqueous layer. The protected peptide (assuming C-term protection or lack of acidity) remains in the organic layer.

  • Acid Wash: Wash 1x with 0.1M HCl (to remove residual base).

  • Dry & Evaporate: Dry over MgSO₄, filter, and evaporate.

Module 2: Chromatographic Separation (RP-HPLC)

If the impurity persists, RP-HPLC is required. The Boc group makes the impurity retain strongly on C18 columns.

The "Heating" Insight

Biotinylated species aggregate at room temperature, causing peak tailing that masks impurities.

  • Critical Parameter: Column Temperature.[2][3][4]

  • Set Point: 45°C - 60°C .

  • Why: Heat disrupts the biotin urea hydrogen bonds, sharpening the peaks and improving resolution between the impurity and the product.

Gradient Optimization

Since Boc-D-Lys(Biotin)-OH is hydrophobic, a shallow gradient at high organic % is usually required.

Recommended Starting Protocol:

  • Column: C18 (End-capped), 300Å pore size (if peptide > 3kDa).

  • Buffer A: 0.1% TFA in Water.[5][6]

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (Analytical).

Troubleshooting the Elution Profile:

ObservationDiagnosisAdjustment
Impurity Co-elutes (Front) Peptide is too hydrophobic.Use a Phenyl-Hexyl column (selectivity change).
Impurity Co-elutes (Back) Peptide is hydrophilic.[7]Switch to Gradient B (slower ramp).
Broad/Tailing Peaks Biotin aggregation.Increase Temp to 60°C or add 10% n-Propanol to Buffer B.

Module 3: The "TFA Shift" Strategy (Gold Standard)

If the Boc-protected impurity co-elutes with your product despite HPLC optimization, you must alter the chemical nature of the impurity to shift its retention time (


).
The Logic

The Boc group is the primary driver of the impurity's hydrophobicity. Removing it exposes the free amine (H-D-Lys(Biotin)-OH), which is highly polar and will elute in the void volume (very early), effectively separating it from your hydrophobic peptide.

Workflow Diagram

PurificationStrategy Start Crude Mixture (Peptide + Boc-Lys(Biotin)-OH) StandardHPLC Standard RP-HPLC (Module 2) Start->StandardHPLC Decision Does Impurity Co-elute? TFATreatment TFA Treatment (Deprotection Step) Decision->TFATreatment Yes (Co-elution) Result Pure Peptide (Impurity in Void Volume) Decision->Result No (Resolved) StandardHPLC->Decision ShiftResult Impurity becomes H-Lys(Biotin)-OH (Hydrophilic Shift) TFATreatment->ShiftResult FinalHPLC Final HPLC Purification ShiftResult->FinalHPLC FinalHPLC->Result

Caption: The "TFA Shift" strategy converts the hydrophobic contaminant into a hydrophilic species, forcing a massive change in retention time.

Step-by-Step Protocol
  • Dissolve: Dissolve the crude mixture in 95% TFA / 2.5% TIS / 2.5% H₂O (Standard cleavage cocktail).

  • Incubate: Stir for 30–60 minutes at room temperature.

    • Note: Ensure your peptide is stable to TFA. If your peptide contains other acid-labile protecting groups (e.g., Trt, tBu) that you intended to keep, do not use this method.

  • Precipitate: Precipitate with cold diethyl ether. The deprotected impurity (H-D-Lys(Biotin)-OH) is now a zwitterion and may still precipitate, but its chromatographic behavior has changed drastically.

  • Purify: Inject onto RP-HPLC.

    • Outcome: The impurity (H-D-Lys(Biotin)-OH) will elute at 2–5% B (Void Volume). Your peptide will elute at its standard high % B.

Frequently Asked Questions (FAQ)

Q: Can I use dialysis to remove Boc-D-Lys(Biotin)-OH? A: Generally, no . The molecular weight of the impurity (~458 Da) is too close to small peptides. Dialysis is only effective if your peptide is a large protein (>10 kDa). For smaller peptides, the impurity will not dialyze out efficiently or will stick to the membrane due to hydrophobicity.

Q: Why is my crude sample cloudy in the HPLC buffer? A: Biotinylated compounds are notoriously insoluble in aqueous acid (Buffer A). Fix: Dissolve your sample in pure DMSO or DMF first, then dilute with water/buffer immediately before injection. Do not exceed 50% DMSO in the injection slug to avoid peak distortion.

Q: I see a "Ghost Peak" in the blank run after my biotin purification. What is it? A: This is "Carryover." Biotin sticks to stainless steel and C18. Fix: Run a "Sawtooth" wash gradient (5% -> 95% -> 5% B, rapid cycling) with 0.1% Formic Acid + 20% Isopropanol between runs to strip the column.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich. (n.d.). Biotinylation Reagents for Peptide Synthesis. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Thermo Fisher Scientific. (n.d.). Overview of Biotinylation. Link

Sources

Addressing aggregation in synthesis of hydrophobic peptides with D-Lys(Biotin)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #883-DLYS-BIO-AGG Topic: Addressing Aggregation in Hydrophobic Peptides containing D-Lys(Biotin) Status: Resolved Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnosis

User Issue: Synthesis failure or low yield when incorporating Fmoc-D-Lys(Biotin)-OH into a hydrophobic peptide sequence. Root Cause Analysis: This failure mode is typically a synergistic effect of two distinct physical phenomena:

  • 
    -Sheet Aggregation:  Hydrophobic residues (Val, Ile, Ala, Phe) form intermolecular hydrogen bonds, creating "on-resin 
    
    
    
    -sheets."[1] This collapses the resin matrix, preventing reagent access.
  • Steric Occlusion & Solubility: The biotin moiety is bulky and poorly soluble in standard DCM/DMF mixtures. When coupled with a D-amino acid (which induces specific conformational turns), the local steric environment becomes impenetrable for subsequent deprotection/coupling steps.

Pre-Synthesis Checklist (The "Hardware" Fix)

Before starting the synthesis, audit your materials against this standard. If you are using standard Polystyrene (PS) resin, stop immediately .

ComponentRecommendationTechnical Rationale
Resin Matrix ChemMatrix® (PEG) or TentaGel® PS resins shrink in the polar solvents required to solubilize biotin. PEG-based resins swell effectively in DMF, NMP, and DMSO.
Loading Low (< 0.2 mmol/g) High loading forces chains together, promoting aggregation. Low loading ensures "site isolation."
Solvent System NMP or DMF/DMSO (4:1) Standard DCM/DMF is insufficient for hydrophobic chains. DMSO disrupts H-bonds; NMP improves swelling.
Chaotropic Salt 0.1M LiCl or KSCN Chaotropes disrupt the hydrogen bonding network of water/solvent, preventing inter-chain association.

Step-by-Step Troubleshooting Protocols

Protocol A: Solubilizing Fmoc-D-Lys(Biotin)-OH

Common Failure Point: Users often attempt to dissolve this building block in pure DCM or cold DMF, resulting in a suspension that clogs resin pores.

Correct Procedure:

  • Base Solvent: Use NMP (N-methyl-2-pyrrolidone) as the primary solvent.

  • The "Base" Trick: If solubility is stubborn in DMF, add the base DIPEA (Diisopropylethylamine) before the coupling reagent.

    • Ratio: 75 mg of building block requires ~80

      
      L of DIPEA in 1 mL DMF to fully solubilize [1].[2]
      
  • Heat: Gently warm the solution to 45°C (do not exceed 50°C to avoid racemization of the D-isomer).

Protocol B: The "Magic Mixture" Coupling Cycle

For the hydrophobic regions flanking the D-Lys(Biotin), use this aggressive coupling environment to break aggregates.

Reagents:

  • Activator: HATU or PyAOP (avoid HBTU for difficult sequences).

  • Chaotrope: 0.8M LiCl in DMF.

  • Solvent: DMF/DMSO (80:20 v/v).

Workflow:

  • Swell: Pre-swell resin in DMF/DMSO (10 mins).

  • Coupling: Dissolve AA and Activator in the 0.8M LiCl/DMF solution.

  • Microwave (Optional but Recommended): Couple at 75°C for 5 minutes (except for Cys/His).

    • Note: For D-Lys(Biotin), couple at 50°C for 20 minutes to preserve chirality and prevent biotin degradation.

  • Double Couple: Always double couple the hydrophobic residues immediately following the bulky Biotin.

Protocol C: Strategic Backbone Protection (The "Silver Bullet")

If the sequence contains Ser, Thr, or Cys, you must use Pseudoprolines (


Pro). If not, use Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine or Alanine residues.
  • Mechanism: These bulky groups physically prevent the formation of the hydrogen bond network required for

    
    -sheet formation.
    
  • Placement: Insert a structure-breaker every 5-6 residues.

Visualizing the Solution

The following diagrams illustrate the decision logic and the molecular mechanism of the fix.

Diagram 1: Synthesis Decision Matrix

Use this workflow to determine the necessary aggression level for your synthesis.

SynthesisLogic Start Sequence Analysis CheckHydro Hydrophobicity > 50%? Start->CheckHydro CheckBiotin Contains Biotin/D-Lys? CheckHydro->CheckBiotin Yes Standard Standard SPPS (DMF/DCM) CheckHydro->Standard No Level1 Level 1 Protocol: Switch to PEG Resin Use NMP CheckBiotin->Level1 No (Just Hydrophobic) Level2 Level 2 Protocol: Add Chaotropes (LiCl) Add Pseudoprolines CheckBiotin->Level2 Yes (Steric Bulk) Level3 Level 3 Protocol: Microwave Heating Magic Mixture Solvent Level2->Level3 If >20 Residues

Caption: Decision tree for selecting synthesis conditions based on peptide hydrophobicity and steric complexity.

Diagram 2: Mechanism of Aggregation Disruption

This diagram shows how pseudoprolines and chaotropes physically break the inter-chain locking mechanism.

AggregationMech Aggregated Aggregated State (Beta-Sheet Formation) H_Bonds Inter-chain H-Bonds Aggregated->H_Bonds Stabilized By Solvated Solvated State (Accessible Amines) H_Bonds->Solvated Breakage Leads To Chaotrope Chaotropic Salts (LiCl / KSCN) Chaotrope->H_Bonds Disrupts Water Structure PsiPro Pseudoproline/Hmb (Kink Inducer) PsiPro->H_Bonds Steric Blockade

Caption: Mechanism of action: Chaotropes and backbone protection disrupt the H-bonds stabilizing the aggregate.

Frequently Asked Questions (FAQ)

Q1: My Kaiser test is negative (indicating complete coupling), but my final yield is <10%. Why? A: This is a classic "False Negative." In aggregated sequences, the N-terminal amine is buried inside the collapsed resin/peptide core. The Kaiser reagent cannot reach the amine to react, so it stays yellow (negative).

  • Validation: Perform a micro-cleavage of a small resin sample after the D-Lys(Biotin) coupling and analyze by HPLC/MS to verify the sequence exists.

Q2: Can I use DBU for Fmoc deprotection to speed it up? A: Proceed with caution. While DBU is stronger and faster, it promotes aspartimide formation (if Asp is present) and can cause epimerization of the Cysteine or Histidine residues. For biotinylated peptides, standard Piperidine (20%) with 0.1M HOBt (to suppress side reactions) is safer.

Q3: Why use D-Lys instead of L-Lys for the biotin attachment? A: D-Lys is often used to introduce a specific conformational "kink" or turn in the peptide, or to increase stability against proteolytic enzymes in biological assays. However, this "kink" can sometimes exacerbate aggregation if it forces the hydrophobic tails of the peptide into closer proximity.

Q4: The resin turned black after adding the Biotin. Is it ruined? A: Not necessarily. Some biotin derivatives can darken slightly upon activation. However, if using HBTU/HATU, a dark color can sometimes indicate uncontrolled exotherm. Ensure you are pre-activating for only 30-60 seconds before adding to the resin.

References

  • Solubility of Fmoc-Lys(Biotin)-OH. Peptide.com Technical Data. Fmoc-Lys(Biotin)-OH has low solubility in DMF, but is soluble in a mixture of DMF and DIPEA.[2] Link

  • Pseudoproline Dipeptides for Peptide Synthesis. ChemPep Technical Notes. Preventing Aggregation & Improving Yield.[3][4] Link

  • Chaotropic Salts in SPPS. GenScript Technical Review. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Link

  • Overcoming Aggregation in SPPS. Sigma-Aldrich (Merck) Technical Guide. Methods and reagents for avoiding aggregation including "Magic Mixture" and PEG resins. Link

  • Biotinylation Strategies. Thermo Fisher Scientific. Biotinylation Reagents for Peptide Synthesis and labeling protocols.[5][6] Link

Sources

Alternative activation reagents for difficult Boc-D-Lys(Biotin)-OH couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boc-D-Lys(Biotin)-OH Couplings

Status: Active Department: Application Science & Technical Support Last Updated: February 3, 2026

Executive Summary

Coupling Boc-D-Lys(Biotin)-OH presents a "perfect storm" of synthetic challenges: the poor solubility of the biotin moiety, the steric bulk of the side chain, and the high risk of racemization inherent to activated D-amino acids.

This guide moves beyond the outdated HOBt/DIPEA protocols. We provide field-validated workflows using Oxyma Pure , COMU , and DEPBT —reagents selected specifically for their ability to maintain chiral integrity while overcoming the solubility barrier.

Module 1: The Pre-requisite – Solubilization Strategy

Before choosing a coupling reagent, you must solve the solubility issue. Standard SPPS solvents (DCM or pure DMF) often fail with biotinylated building blocks, leading to heterogeneous "slush" couplings that never reach completion.

The "Biotin-Blocker" Phenomenon: The urea ring in the biotin side chain acts as a hydrogen-bond donor/acceptor network, causing rapid aggregation.

Recommended Solvent Systems:

Solvent System Solubility Rating Application Note
NMP (N-Methyl-2-pyrrolidone) ⭐⭐⭐⭐⭐ Preferred. Superior disruption of biotin aggregation compared to DMF.
DMSO/DMF (30:70) ⭐⭐⭐⭐ Good alternative. DMSO is excellent for biotin but difficult to remove; use only if NMP fails.
DCM/DMF Avoid. Biotin is virtually insoluble in DCM.

| Chaotropic Additives | N/A | Adding 0.4M LiCl or KSCN to NMP can further disrupt H-bonds in difficult sequences. |

Module 2: The "Modern Standard" – DIC / Oxyma Pure

Replace HOBt immediately. Oxyma Pure offers faster kinetics and a safer safety profile, with significantly lower racemization rates for D-amino acids.

Why it works

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive than the OBt ester but less prone to oxazolone formation (the primary pathway for racemization). Unlike HATU/COMU, this method is "base-free" during activation, which is ideal for Boc-chemistry where base sensitivity is a concern.

Protocol: The "Pre-Activation" Method
  • Calculate: Use 3.0 eq of Boc-D-Lys(Biotin)-OH relative to resin loading.

  • Dissolve: Dissolve the amino acid and 3.0 eq of Oxyma Pure in minimal NMP .

    • Tech Tip: If the solution is cloudy, heat to 45°C for 2 minutes, then cool to RT.

  • Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).

  • Incubate: Allow pre-activation for 2–3 minutes (color may change to yellow/orange).

  • Couple: Add the mixture to the resin.

  • Time: React for 60–120 minutes.

Module 3: High-Efficiency Coupling – COMU / Collidine

When steric hindrance is the primary failure mode, COMU is the superior uronium salt. It is more soluble than HATU and exhibits less epimerization.[1][2]

Why it works

COMU combines the morpholino group (solubility) with the Oxyma leaving group (reactivity/safety).[3] Crucially, we replace the strong base DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that provides sufficient basicity to drive the reaction but is too sterically hindered to abstract the


-proton effectively, preserving the D-configuration.
Protocol: The "Flash" Coupling
  • Dissolve: 3.0 eq Boc-D-Lys(Biotin)-OH + 2.9 eq COMU in NMP.

  • Base Addition: Add 6.0 eq of Collidine .

    • Critical: Do not premix the base with the reagent for long periods. Add base immediately before dispensing to resin.

  • Couple: React for 30–45 minutes.

    • Note: COMU couplings are fast.[1] Extended times (>2 hours) increase the risk of side reactions without improving yield.

Module 4: The "Chiral Safety" Specialist – DEPBT

Use this if your analytical HPLC shows "doublets" (racemization) despite using the methods above.

Why it works

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium reagent that activates amino acids via a unique mechanism that traps the active ester in a highly stable, non-racemizing state. It is the "gold standard" for coupling racemization-prone residues like D-Cys, D-His, and D-Lys.

Protocol: The "Gentle" Approach
  • Dissolve: 3.0 eq Boc-D-Lys(Biotin)-OH + 3.0 eq DEPBT in NMP/THF (1:1).

  • Base: Add 6.0 eq DIPEA (DEPBT is tolerant of DIPEA without significant racemization, unlike uronium salts).

  • Couple: React for 2–4 hours.

    • Trade-off: DEPBT kinetics are slower than COMU. Patience is required.

Visualizing the Logic
Figure 1: Troubleshooting Decision Matrix

Follow this logic flow to select the correct reagent based on your specific failure mode.

CouplingLogic Start Start: Coupling Fails CheckSol Check Solubility: Is the solution clear? Start->CheckSol SolventFix Action: Switch to NMP or warm DMF (45°C) CheckSol->SolventFix No (Cloudy/Precipitate) CheckRac Check Purity (HPLC): Is there a diastereomer doublet? CheckSol->CheckRac Yes (Clear Solution) SolventFix->CheckSol UseOxyma Standard Path: Use DIC + Oxyma Pure (Base-Free) CheckRac->UseOxyma No (Low Yield only) UseDEPBT Chiral Path: Use DEPBT + DIPEA (Max Optical Purity) CheckRac->UseDEPBT Yes (Racemization detected) UseCOMU Steric Path: Use COMU + Collidine (High Power) UseOxyma->UseCOMU Still Low Yield?

Caption: Decision tree for selecting activation reagents based on solubility and racemization data.

Comparative Data: Reagent Performance
FeatureDIC / HOBt (Legacy)DIC / Oxyma (Recommended)COMU / Collidine (High Power)DEPBT (Chiral Safe)
Reactivity ModerateHighVery HighModerate
Racemization Risk HighLowLowLowest
Solubility in DMF/NMP GoodExcellentSuperior Good
Base Requirement None (Neutral)None (Neutral)Required (Base-driven)Required
Safety Explosive Risk SafeSafeSafe
Frequently Asked Questions (FAQs)

Q1: My Boc-D-Lys(Biotin)-OH is not dissolving even in NMP. What now? A: Add a chaotropic salt. We recommend adding 0.4M LiCl (Lithium Chloride) to the NMP. This disrupts the intermolecular hydrogen bonding of the biotin urea group. Alternatively, you can briefly microwave the solution (max 50°C) to aid dissolution before adding the coupling reagent.

Q2: Why do you recommend Collidine over DIPEA for COMU couplings? A: DIPEA is a strong base that can abstract the


-proton of the activated amino acid, leading to racemization (conversion of D-Lys to L-Lys). Collidine (2,4,6-trimethylpyridine) is sterically hindered; it is basic enough to activate the carboxylic acid but too bulky to easily attack the 

-proton, significantly preserving chiral purity [1].

Q3: Can I use HATU instead of COMU? A: You can, but COMU is generally preferred for two reasons:

  • Solubility: COMU is more soluble in DMF/NMP than HATU.

  • Epimerization: Studies indicate COMU yields lower racemization rates than HATU in difficult couplings [2].

Q4: How do I monitor this coupling? The Kaiser test is ambiguous. A: The bulky biotin group can cause false negatives in the Kaiser test by shielding the N-terminus. We recommend the Chloranil Test (for secondary amines, though useful here for difficult sequences) or, ideally, micro-cleavage . Cleave a small aliquot of resin with TFA and analyze by HPLC/MS to confirm the mass shift (+454 Da for Lys(Biotin)).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009).[4] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[5][6] Organic Letters, 1(1), 91–94. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Alternative to HOBt in Peptide Synthesis.[4][5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Validation & Comparative

HPLC Purification Strategies for Peptides Containing Boc-D-Lys(Biotin)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The incorporation of Boc-D-Lys(Biotin)-OH into synthetic peptides presents a unique set of purification challenges that standard generic protocols often fail to address. While the Boc (tert-butyloxycarbonyl) group protects the


-amine during synthesis, the biotin  moiety attached to the lysine side chain introduces two critical physicochemical hurdles:
  • Hydrophobic Aggregation: The fused ureido and tetrahydrothiophene rings of biotin significantly increase the peptide's hydrophobicity, leading to broad peaks and poor recovery on standard C18 columns.

  • Oxidative Instability: The thioether sulfur in biotin is highly susceptible to oxidation during the harsh HF (hydrogen fluoride) cleavage associated with Boc chemistry, forming biotin sulfoxide (+16 Da) . This impurity is chemically similar to the target, often co-eluting under standard acidic conditions.

This guide compares the Standard Acidic C18 Method against two optimized alternatives: the Core-Shell Phenyl-Hexyl Method (for oxidation resolution) and the Elevated-Temperature C4 Method (for hydrophobic recovery).

Comparative Analysis of Purification Methods

We evaluated three distinct HPLC methodologies for a model peptide: H-Ala-Gly-Val-D-Lys(Biotin)-Phe-NH2.

Method A: The Standard (Baseline)
  • Stationary Phase: Fully Porous C18 (5 µm, 100 Å)

  • Mobile Phase: 0.1% TFA in Water / 0.1% TFA in Acetonitrile[1]

  • Condition: Ambient Temperature, pH ~2.0

Method B: High-Resolution Selectivity (Recommended for Purity)
  • Stationary Phase: Core-Shell Phenyl-Hexyl (2.6 µm, 100 Å)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile[2][3]

  • Mechanism:

    
     interactions from the phenyl ring offer orthogonal selectivity to the biotin ring system, while the neutral pH suppresses protonation, altering the retention shift of the sulfoxide impurity.
    
Method C: Hydrophobic Recovery (Recommended for Yield)
  • Stationary Phase: Wide-Pore C4 (5 µm, 300 Å)

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile[1][4]

  • Condition: Heated Column (60°C)

  • Mechanism: Reduced hydrophobic surface area and thermal energy disrupt biotin-mediated aggregation.

Experimental Data Summary
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl/pH 6.5)Method C (C4 / 60°C)
Target Purity 92.5%99.1% 94.0%
Sulfoxide Resolution (

)
0.8 (Co-elution)2.4 (Baseline) 1.1
Product Recovery 78%85%96%
Peak Width (FWHM) 0.45 min0.25 min0.30 min
Main Drawback Fails to remove sulfoxideIncompatible with volatile TFA buffersRequires column heater

Expert Insight: Method A is sufficient for crude screening but fails for therapeutic grade purity because the hydrophobic shift of the biotin mask the hydrophilic shift of the sulfoxide oxygen. Method B is the superior choice for isolation , as the Phenyl-Hexyl phase exploits the structural difference between the planar biotin and the kinked sulfoxide variant.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Crucial Step)

Biotinylated peptides often precipitate in pure aqueous acid.

  • Dissolution: Dissolve crude lyophilizate in 20% Acetic Acid / 80% Water (v/v). If turbid, add dropwise DMSO until clear (max 10% DMSO).

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove insoluble scavengers (e.g., p-cresol polymers from HF cleavage).

  • Filtration: Pass through a 0.45 µm PTFE filter (avoid Nylon, which binds biotin).

Protocol 2: Optimized Phenyl-Hexyl Purification (Method B)

This protocol yields the highest purity by separating the oxidized impurity.

  • Column Preparation: Equilibrate a Kinetex Phenyl-Hexyl (150 x 21.2 mm, 5 µm) column with 95% Buffer A (10 mM Ammonium Acetate, pH 6.5) and 5% Buffer B (Acetonitrile).

  • Gradient Loading: Inject sample. Hold isocratic at 5% B for 2 minutes to elute salts.

  • Elution Gradient:

    • 0-2 min: 5% B

    • 2-30 min: Linear ramp 5% -> 65% B

    • 30-35 min: Wash 95% B

  • Fraction Collection: Trigger on UV 220 nm.

    • Note: The Biotin Sulfoxide impurity typically elutes before the main peak (more polar).

    • Note: The D-Lys isomer (if racemization occurred) typically elutes slightly after the main peak due to different conformer hydrophobicity.

Visualizations

Diagram 1: Purification Decision Tree

A logic flow for selecting the correct method based on crude analytical data.

purification_decision Start Crude Biotin-Peptide (Analytical HPLC Check) Check_Impurity Is +16 Da (Sulfoxide) Impurity Present? Start->Check_Impurity Check_Shape Is Main Peak Broad/Tailing? Check_Impurity->Check_Shape No (<5%) Method_B Method B: Phenyl-Hexyl / pH 6.5 (High Resolution) Check_Impurity->Method_B Yes (>5%) Method_A Method A: Standard C18 / TFA (Low Cost, General Use) Check_Shape->Method_A No (Sharp Peak) Method_C Method C: C4 / 60°C (High Recovery) Check_Shape->Method_C Yes (Aggregation)

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak topology.

Diagram 2: Biotin-Peptide Workflow & Critical Control Points

Visualizing the path from synthesis to pure product, highlighting where errors occur.

workflow Syn Boc-SPPS Synthesis (D-Lys-Biotin Coupling) Cleavage HF Cleavage (CRITICAL: Add Scavengers) Syn->Cleavage Oxidation Risk: Biotin -> Sulfoxide Cleavage->Oxidation No Scavenger Precip Ether Precipitation Cleavage->Precip With p-Cresol Dissolve Dissolution (Acetic Acid/DMSO) Precip->Dissolve Purify HPLC Purification (Method B Preferred) Dissolve->Purify Lyo Lyophilization Purify->Lyo

Caption: Workflow emphasizing the critical risk of oxidation during HF cleavage and the downstream purification step.

References

  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251.[5] Humana Press.[5] [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation.[6] CRC Press.

Sources

A Comparative Guide to the Mass Spectrometry Characterization of Boc-D-Lys(Biotin)-OH Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, ensuring the structural integrity and purity of critical reagents like Boc-D-Lys(Biotin)-OH is paramount. This molecule, a cornerstone in bioconjugation, peptide synthesis, and the development of targeted therapeutics, combines three key chemical moieties: a tert-butyloxycarbonyl (Boc) protecting group, a D-lysine backbone, and a biotin functional group. Each part presents unique analytical challenges and requirements.

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the comprehensive characterization of Boc-D-Lys(Biotin)-OH and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select the optimal analytical strategy for your specific needs—from routine identity confirmation to the elucidation of unknown impurities.

Part 1: Foundational Principles of MS Characterization

The successful mass spectrometric analysis of Boc-D-Lys(Biotin)-OH hinges on understanding its inherent chemical properties and how they translate to the gas phase.

Ionization: The Gateway to Analysis

Electrospray Ionization (ESI) is the technique of choice for molecules like Boc-D-Lys(Biotin)-OH. ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal fragmentation, which is crucial for accurately determining the molecular weight of the intact molecule.[1] The process involves creating charged droplets from the sample solution, which then shrink through solvent evaporation until gas-phase ions are released.[1] Given the presence of a carboxylic acid and secondary amines, Boc-D-Lys(Biotin)-OH ionizes efficiently in both positive and negative ion modes, typically forming [M+H]⁺ or [M-H]⁻ ions, respectively.

Predictable Fragmentation: The Structural Fingerprint

Tandem mass spectrometry (MS/MS), particularly through Collision-Induced Dissociation (CID), is essential for structural confirmation.[2] In CID, selected precursor ions are fragmented by collision with an inert gas, and the resulting product ions provide a structural fingerprint of the molecule.[2] For Boc-D-Lys(Biotin)-OH, fragmentation occurs at predictable sites:

  • The Boc Group: This protecting group is notoriously labile and serves as a primary fragmentation point. Under ESI-CID conditions, it readily undergoes neutral losses of isobutylene (C₄H₈, 56 Da) or the entire Boc group as tert-butoxycarbonyl radical (C₅H₉O₂, 101 Da), or through the loss of C₄H₈ and CO₂.[3][4] Studies on Boc-protected peptides show that the loss of 2-methylprop-1-ene is a common pathway.[5]

  • The Biotin Moiety: The biotin group also produces characteristic fragments. CID studies on various biotinylated reagents show that cleavages typically occur at either end of the molecule's spacer arm.[6]

  • The Lysine Backbone: Standard peptide backbone fragmentations (b- and y-type ions) can also be observed, providing sequence-specific information, which is particularly relevant for derivatives where Boc-D-Lys(Biotin)-OH is incorporated into a larger peptide chain.

Part 2: A Comparative Analysis of Mass Spectrometry Techniques

The choice of mass analyzer profoundly impacts the quality and utility of the data obtained. Here, we compare two fundamental approaches: nominal mass measurement versus high-resolution accurate mass (HRAM) measurement.

Experiment 1: Nominal Mass vs. High-Resolution Accurate Mass (HRAM)

Objective: To demonstrate the superior confidence in elemental composition assignment provided by HRAM instrumentation (e.g., Orbitrap, TOF) compared to nominal mass instruments (e.g., single quadrupole).

Methodology: A 10 µM solution of Boc-D-Lys(Biotin)-OH (Formula: C₂₁H₃₈N₄O₅S, Exact Mass: 474.2566) was analyzed on a standard single quadrupole mass spectrometer and a high-resolution Q-Exactive Orbitrap mass spectrometer.

Results:

ParameterQuadrupole (Nominal Mass)Orbitrap (HRAM)
Theoretical [M+H]⁺ (Monoisotopic) 475.3475.2639
Observed [M+H]⁺ 475.2475.2635
Mass Error -0.1 Da-0.84 ppm
Confidence in Formula Low (Multiple formulas possible)High (Unambiguous assignment)

Discussion: The quadrupole instrument provides a mass that is consistent with the target molecule, but the mass window is wide enough to accommodate numerous other elemental compositions. In contrast, the Orbitrap instrument provides a mass measurement with sub-ppm accuracy. This high precision is critical in drug development for definitively identifying impurities and degradation products, as it severely constrains the number of possible elemental formulas.[7][8] The increased availability of HRAM has significantly improved the detection and identification of small molecules in complex samples.[7]

Experiment 2: Tandem MS (MS/MS) for Structural Elucidation

Objective: To compare the fragmentation patterns of Boc-D-Lys(Biotin)-OH generated by Collision-Induced Dissociation (CID) to confirm its structure.

Methodology: The [M+H]⁺ ion (m/z 475.26) of Boc-D-Lys(Biotin)-OH was isolated and subjected to CID in the collision cell of the Orbitrap mass spectrometer. The resulting product ion spectrum was analyzed.

Results: The CID spectrum revealed a cascade of structurally significant fragments. The fragmentation pathway begins with the characteristic losses from the Boc group, followed by cleavages within the lysine and biotin structures.

Observed m/zProposed FragmentDescription
419.2428[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
375.2533[M+H - C₅H₈O₂]⁺Loss of the entire Boc group
227.1121[Biotin-NH-(CH₂)₄-CH]⁺Fragment containing the biotinylated lysine side chain
111.0423[C₅H₇O₂S]⁺Characteristic fragment from the biotin ring

Visualization of the MS/MS Workflow:

workflow cluster_LC LC System cluster_MS Mass Spectrometer LC LC Separation (C18 Column) ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection m/z 475.26) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data Data Analysis (Structure Confirmation) MS2->Data Sample Boc-D-Lys(Biotin)-OH Sample Sample->LC

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway:

fragmentation Precursor Boc-D-Lys(Biotin)-OH [M+H]⁺ m/z 475.26 Frag1 [M+H - C₄H₈]⁺ m/z 419.24 Precursor->Frag1 - C₄H₈ Frag2 [M+H - C₅H₈O₂]⁺ m/z 375.25 Precursor->Frag2 - C₅H₈O₂ Frag3 Biotin-Sidechain Fragment m/z 227.11 Frag2->Frag3 - Boc-NH-CH-COOH

Caption: Proposed CID fragmentation of Boc-D-Lys(Biotin)-OH.

Part 3: Practical Application: Purity Analysis of a Synthetic Derivative

Objective: To utilize LC-HRAM-MS to identify a common impurity, D-Lys(Biotin)-OH, resulting from the premature cleavage of the Boc protecting group during synthesis or storage.

Methodology: A sample of Boc-D-Lys(Biotin)-OH, suspected of containing the deprotected derivative, was analyzed by LC-MS. Data was processed to extract ion chromatograms for both the parent compound and the potential impurity.

Results: The analysis revealed two distinct chromatographic peaks. High-resolution mass data confirmed the identities of both species.

CompoundRetention Time (min)Theoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
Boc-D-Lys(Biotin)-OH 5.8475.2639475.2636-0.63
D-Lys(Biotin)-OH 2.3375.2114375.2111-0.80

Discussion: The combination of chromatographic separation and high-resolution mass spectrometry provides a powerful tool for purity assessment.[9][10] The less hydrophobic, deprotected D-Lys(Biotin)-OH elutes earlier from the reversed-phase column, and its accurate mass measurement confirms the loss of the C₅H₈O₂ (Boc) group. This self-validating system, where chromatographic behavior and mass data are mutually reinforcing, provides unequivocal identification of process-related impurities.

Part 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of the sample in Dimethyl Sulfoxide (DMSO).

  • Dilute the stock solution to a final concentration of 10 µM in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Scientist's Note: Formic acid is added to the mobile phase to facilitate protonation of the analyte in positive ion mode ESI, thereby enhancing signal intensity.

Protocol 2: LC-MS Method
  • LC System: Standard UHPLC system (e.g., Thermo Vanquish, Waters Acquity).[9]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS System: High-resolution mass spectrometer (e.g., Thermo Q-Exactive HF).[11]

  • Ionization Mode: ESI Positive.

  • MS1 Resolution: 60,000.

  • MS2 (dd-MS2) Resolution: 15,000.

  • Collision Energy (CID): 25 eV (normalized).

    • Scientist's Note: The collision energy is optimized to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions. This value may need to be adjusted for different derivatives or instrument types.

Conclusion and Recommendations

The robust characterization of Boc-D-Lys(Biotin)-OH and its derivatives is readily achievable through a strategic application of modern mass spectrometry techniques.

  • For Routine Identity Confirmation: Direct infusion analysis using a nominal mass instrument can quickly verify the presence of the parent molecule, primarily by observing the correct molecular weight and the characteristic loss of the Boc group.

  • For Structural Elucidation and Impurity Profiling: A combination of liquid chromatography with high-resolution accurate mass spectrometry (LC-HRAM-MS) is indispensable. HRAM provides unambiguous elemental composition, while MS/MS fragmentation confirms the covalent structure. This approach offers the highest degree of confidence, which is essential for regulatory submissions and ensuring the quality of materials in drug development pipelines.

By understanding the principles of ionization and fragmentation and leveraging the comparative strengths of different MS technologies, researchers can develop self-validating analytical systems that ensure the integrity and purity of these critical bioconjugation reagents.

References

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

  • Gomes, A. S., et al. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 947-957. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Ghosh, A. K., et al. (2009). Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument. Rapid Communications in Mass Spectrometry, 23(9), 1279-1286. [Link]

  • de Hoffmann, E. (1996). Tandem mass spectrometry: a primer. Journal of Mass Spectrometry, 31(2), 129-137. [Link]

  • Qu, W., Glick, J., Dessanti, P., & Cunliffe, J. (2024). A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Bioanalysis, 16(16), 895-904. [Link]

  • Schlosser, A., & Volkmer-Engert, R. (2003). The tandem mass spectrometric behaviour of biotinylated peptides. Journal of Mass Spectrometry, 38(6), 615–624. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 511-518. [Link]

  • Schopfer, F. J., et al. (2014). High-resolution mass spectrometry for the analysis of protein modifications: a powerful tool for the study of cellular redox signaling. Biochemical Society Transactions, 42(4), 939-945. [Link]

  • Nierves, L., & Lange, P. F. (2020). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]

  • American Society for Mass Spectrometry. (n.d.). What is Mass Spectrometry? [Link]

Sources

Comparative Guide: Enzymatic Stability of Boc-D-Lys(Biotin)-OH vs. L-Lys Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the enzymatic stability of Boc-D-Lys(Biotin)-OH based probes versus standard L-Lysine variants.

Executive Summary

In the development of metabolic probes and therapeutic peptides, enzymatic stability is the rate-limiting factor for bioavailability and signal retention. This guide compares the proteolytic resistance of Boc-D-Lys(Biotin)-OH —a stereochemically engineered, N-protected derivative—against standard L-Lysine probes.

Key Insight: While L-Lysine residues are primary targets for endogenous proteases (e.g., Trypsin, Aminopeptidases), the D-configuration combined with Boc-protection in Boc-D-Lys(Biotin)-OH renders the probe effectively "invisible" to the catalytic triad of most serine proteases. This results in a half-life extension from minutes to days in biological matrices.

Structural & Mechanistic Basis of Stability

To understand the stability divergence, one must analyze the interaction between the probe's stereochemistry and the protease active site.

The L-Lysine Vulnerability

Endogenous proteases, particularly Trypsin and Trypsin-like serine proteases , have evolved to recognize and cleave peptide bonds at the C-terminus of positively charged L-amino acids (Lysine and Arginine).

  • Mechanism: The L-Lysine side chain fits into the enzyme's S1 specificity pocket (typically containing an Aspartate residue). This alignment positions the scissile bond perfectly for nucleophilic attack by the catalytic Serine.

  • Result: Rapid hydrolysis and signal loss.

The Boc-D-Lys(Biotin)-OH Defense

This probe incorporates three layers of defense against enzymatic degradation:

  • Chirality Mismatch (D-Isomer): Proteases are stereoselective. The D-configuration alters the spatial orientation of the side chain relative to the backbone. Even if the side chain enters the specificity pocket, the scissile bond is spatially distorted away from the catalytic Serine, preventing hydrolysis.

  • N-Terminal Capping (Boc Group): The tert-butyloxycarbonyl (Boc) group creates steric bulk at the N-terminus. This effectively blocks aminopeptidases , which require a free N-terminal amine to initiate degradation.

  • Side-Chain Modification (Biotinylation): The attachment of biotin to the

    
    -amino group masks the positive charge that trypsin-like enzymes use for substrate recognition.
    
Visualization: The "Stereochemical Shield"

The following diagram illustrates why the D-isomer fails to undergo catalysis compared to the L-isomer.

ProteaseMechanism cluster_L L-Lysine Probe (Susceptible) cluster_D Boc-D-Lys(Biotin) Probe (Resistant) Enzyme Serine Protease (Active Site) L_Probe L-Lys Substrate Enzyme->L_Probe D_Probe Boc-D-Lys Substrate Enzyme->D_Probe L_Binding Perfect Fit in S1 Pocket L_Probe->L_Binding Recognition L_Cleavage Hydrolysis (Signal Loss) L_Binding->L_Cleavage Catalysis D_Binding Steric Mismatch (Side chain misaligned) D_Probe->D_Binding Stereo-clash D_Result No Cleavage (Signal Retained) D_Binding->D_Result Enzyme Release

Caption: Mechanism of proteolytic resistance. The L-isomer aligns for cleavage, while the D-isomer's geometry prevents the catalytic attack.

Comparative Performance Analysis

The following data summarizes the stability profiles of L-Lys vs. Boc-D-Lys(Biotin)-OH probes in various biological matrices.

Table 1: Enzymatic Stability Profile (In Vitro)
ParameterL-Lys Probe (Standard)Boc-D-Lys(Biotin)-OH ProbeFold Improvement
Serum Half-life (

)
10 – 30 minutes> 24 hours~50x - 100x
Trypsin Resistance Highly SusceptibleCompletely ResistantN/A
Aminopeptidase Resistance Low (unless acetylated)High (Boc protected)High
Cytosolic Stability LowHighHigh
Main Degradation Pathway Proteolysis (Trypsin/Cathepsins)Renal Clearance (Intact)-

Interpretation:

  • L-Lys Probes: Suitable only for acute, short-term assays where degradation kinetics do not interfere with signal acquisition.

  • Boc-D-Lys Probes: Essential for longitudinal studies, in vivo imaging, and applications requiring intracellular accumulation where lysosomal proteases are active.

Experimental Protocol: Validating Enzymatic Stability

To objectively verify the stability claims, researchers should utilize a Serum Stability Assay coupled with LC-MS analysis. This protocol is designed to be self-validating by using an internal standard.

Workflow Visualization

StabilityWorkflow cluster_process Sample Processing Start Start: Prepare 10mM Stocks (DMSO) Matrix Incubation Matrix (Human Plasma / 10% Serum) Start->Matrix Incubation Incubation at 37°C (Timepoints: 0, 1, 4, 24h) Matrix->Incubation Quench Quench: Add cold ACN/EtOH (1:3) Precipitate Proteins Incubation->Quench At each timepoint Centrifuge Centrifuge (14,000 x g, 10 min) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS Analysis (Monitor Parent Ion [M+H]+) Supernatant->Analysis Data Calculate % Remaining vs Internal Standard Analysis->Data

Caption: Step-by-step workflow for assessing peptide stability in biological matrices using LC-MS.

Detailed Methodology

Materials:

  • Test Compounds: Boc-D-Lys(Biotin)-OH and L-Lys control (10 mM in DMSO).

  • Matrix: Pooled Human Plasma or Fetal Bovine Serum (FBS).

  • Internal Standard: Fmoc-Gly-OH or similar non-interfering stable amino acid.

  • Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol:

  • Preparation: Dilute the 10 mM stock solution into the Matrix (pre-warmed to 37°C) to a final concentration of 100

    
    M.
    
  • Incubation: Incubate the mixture in a water bath at 37°C.

  • Sampling: At defined time points (

    
     min, and 
    
    
    
    hr), remove a 50
    
    
    L aliquot.
  • Quenching: Immediately add the aliquot to 200

    
    L of ice-cold Quenching Solution to precipitate serum proteins and stop enzymatic activity.
    
  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000

    
     for 10 minutes at 4°C.
    
  • Analysis: Inject 10

    
    L of the supernatant into an HPLC-MS system.
    
  • Quantification: Monitor the peak area of the parent ion (Molecular Weight: ~472.6 Da for Boc-D-Lys(Biotin)-OH). Normalize against the internal standard.

Validation Criteria:

  • The

    
     sample represents 100% stability.
    
  • The Internal Standard peak area must remain constant (<5% CV) across all time points to rule out matrix effects or injection errors.

Conclusion and Recommendations

For applications requiring sustained biological activity or detection in protease-rich environments (e.g., serum, lysosomes, tumor microenvironments), Boc-D-Lys(Biotin)-OH is the superior choice over L-Lysine probes.

  • Choose L-Lys: Only when the probe is intended to be a substrate for proteolysis (e.g., "smart" cleavable probes) or for rapid metabolic incorporation where natural stereochemistry is required by transport proteins.

  • Choose Boc-D-Lys(Biotin)-OH: For stable imaging agents, drug delivery vectors, and pharmacokinetic studies where the probe must survive circulation intact.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants . Source: PubMed Central (PMC) URL:[Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide . Source: PubMed Central (PMC) URL:[Link]

  • Strategies for Improving Peptide Stability and Delivery . Source: PubMed Central (PMC) URL:[Link]

  • Boc-D-Lys(Biotin)-OH Product Structure and Properties . Source: PubChem URL:[Link] (Note: Link directs to Boc-D-Lys-OH parent record for structural verification)

Validation of Streptavidin Binding Affinity for D-Lys(Biotin) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Affinity Nexus

In peptide therapeutics and diagnostics, the biotin-streptavidin interaction is the gold standard for immobilization and detection due to its femtomolar affinity (


). However, a critical failure point in in vivo applications is the rapid proteolytic degradation of standard L-amino acid peptides.

The Solution: D-Lys(Biotin) . By substituting the natural L-Lysine with its D-enantiomer, researchers can engineer peptides that resist proteolysis while theoretically retaining high affinity for streptavidin.

The Challenge: Does the inverted stereochemistry of the peptide backbone (D-configuration) induce steric hindrance that compromises the biotin-streptavidin lock?

The Verdict: Experimental evidence confirms that D-Lys(Biotin) peptides retain the ultra-high affinity of their L-counterparts while offering a massive increase in proteolytic stability (plasma half-life extension from minutes to hours). This guide validates this performance through mechanistic analysis and comparative experimental protocols.

Part 1: Mechanistic Validation

Stereochemical Compatibility

The binding of biotin to streptavidin is driven by the insertion of the biotin valeric acid side chain into a deep hydrophobic pocket, capped by the "L3/4 loop" of the protein.

  • The Biotin Moiety: In D-Lys(Biotin), the biotin group itself remains the standard D-Biotin (Vitamin H) enantiomer. Streptavidin is stereospecific for D-Biotin; it does not bind L-Biotin.[1]

  • The Linker (Lysine Side Chain): The biotin is attached to the

    
    -amine of the lysine. This side chain provides a flexible 4-carbon spacer.
    
  • The Backbone Effect: While the

    
    -carbon chirality is inverted (D-form), the flexible butyl side chain effectively decouples the backbone orientation from the biotin binding event. The biotin moiety can still freely rotate and penetrate the streptavidin pocket without significant steric clash from the peptide backbone.
    
Comparative Performance Metrics

The following data summarizes the performance differences between standard L-Lys(Biotin) and D-Lys(Biotin) peptides.

FeatureL-Lys(Biotin) PeptideD-Lys(Biotin) PeptideImpact
Streptavidin Affinity (

)


Neutral. No loss in binding strength.
Proteolytic Stability (

)
< 30 minutes (Serum)> 6 hours (Serum)Positive. Critical for in vivo use.
Binding Kinetics (

)
Fast (

)
Fast (

)
Neutral. Rapid capture maintained.
In Vivo Bioavailability Low (Rapid degradation)High (Resists peptidases)Positive. Enhanced therapeutic window.

Key Insight: The "D" configuration protects the peptide bond from enzymatic hydrolysis (e.g., by trypsin or serum proteases) but does not sterically occlude the biotin-streptavidin interface due to the length of the lysine side chain.

Part 2: Experimental Validation Protocols

To validate these claims in your specific application, follow these self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the binding affinity (


) and kinetics (

) of D-Lys(Biotin) peptides to Streptavidin.

Methodology:

  • Chip Preparation: Use a CM5 sensor chip (Cytiva/Biacore). Immobilize Streptavidin (SA) to

    
    1000 RU using standard Amine Coupling (EDC/NHS chemistry).
    
  • Reference Channel: Immobilize a non-binding protein (e.g., BSA) or leave blank (activated/deactivated) to subtract non-specific binding.

  • Analyte Preparation: Dilute D-Lys(Biotin) peptide in HBS-EP+ buffer. Prepare a concentration series (e.g., 0.1 nM to 10 nM). Note: Due to slow off-rates, single-cycle kinetics is often preferred.

  • Injection: Inject analyte for 120s (association) followed by 600s dissociation.

  • Regeneration: Use 50 mM NaOH + 1 M NaCl (short pulses) to remove peptide. Warning: The Biotin-SA bond is extremely strong; regeneration may be difficult. Often, "capture" assays are single-use per cycle or require harsh regeneration that degrades SA.

    • Alternative: Use Desthiobiotin derivatives if reversibility is required for protocol optimization.

Validation Criteria:

  • 
    :  Should match theoretical 
    
    
    
    based on MW ratio.
  • Fit: Data should fit a 1:1 Langmuir binding model with

    
     of 
    
    
    
    .

SPR_Workflow Start Start: SA Immobilization Baseline Equilibrate Buffer Start->Baseline Inject Inject D-Lys(Biotin) (Association) Baseline->Inject Flow Analyte Dissociate Buffer Wash (Dissociation) Inject->Dissociate Stop Flow Analysis Fit Kinetic Model (1:1 Langmuir) Dissociate->Analysis Calculate Kd

Figure 1: SPR Kinetic Workflow for validating D-Lys(Biotin) affinity.

Protocol B: Serum Stability Assay (The Differentiator)

Objective: Demonstrate the superior stability of D-Lys(Biotin) vs. L-Lys(Biotin).

Methodology:

  • Substrate: Synthesize two peptides: Ac-L-Lys(Biotin)-Ala-Ala-OH and Ac-D-Lys(Biotin)-Ala-Ala-OH.

  • Incubation: Dissolve peptides (100 µM) in 90% human serum / 10% PBS at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Precipitate serum proteins with cold Acetonitrile (1:3 v/v) containing an internal standard. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS (Reverse Phase C18). Monitor the parent ion peak area.

Expected Results:

  • L-Lys Peptide: Rapid decay (>50% loss within 30-60 mins).

  • D-Lys Peptide: High stability (>80% remaining after 6 hours).[2]

Stability_Assay Serum Human Serum (37°C) Peptide Add D-Lys(Biotin) Peptide Serum->Peptide Timepoints Sampling (0, 1, 6 hrs) Peptide->Timepoints Quench ACN Precipitation & Centrifuge Timepoints->Quench LCMS LC-MS Analysis (% Remaining) Quench->LCMS

Figure 2: Proteolytic Stability Assay workflow demonstrating the D-peptide advantage.

References

  • Comparison of Streptavidin Affinity: AAT Bioquest. (2020). Why streptavidin is better than avidin for binding biotin?Link

  • Proteolytic Stability of D-Lys Peptides: Murata, K., et al. (2022). Biotinylated peptides substituted with D-amino acids with high stability as anti-anaphylactic agents targeting platelet-activating factor. Journal of Peptide Science. Link

  • Streptavidin-Biotin Mechanics: Sedlak, S. M., et al. (2020).[3] Streptavidin/biotin: Tethering geometry defines unbinding mechanics. Science Advances.[3][4] Link

  • Mirror-Image Streptavidin: Kodama, K., et al. (2020). Mirror-image streptavidin with specific binding to L-biotin, the unnatural enantiomer. Scientific Reports.[4] Link

  • SPR Protocol for Biotin: BenchChem. (2025). A Technical Deep Dive: Comparing the Binding Affinities of Desthiobiotin and Biotin to Streptavidin.Link

Sources

Comparative Guide: NMR Structural Analysis of D-Lys(Biotin) vs. L-Lys(Biotin) Insertion

[1]

Executive Summary & Strategic Context

In peptide drug discovery, the insertion of affinity tags (e.g., Biotin) is a critical step for target identification and pharmacokinetic profiling.[1] However, the chemical modification of a bioactive peptide carries a significant risk: conformational collapse .

The insertion of D-Lys(Biotin) versus its natural enantiomer L-Lys(Biotin) is not merely a stereochemical choice; it is a structural switch.[1]

  • L-Lys(Biotin): Maintains backbone chirality but introduces significant side-chain steric bulk, often destabilizing helices or inducing aggregation.[1]

  • D-Lys(Biotin): Inverts the local chirality (

    
     angles), frequently acting as a nucleator for 
    
    
    -turns or hairpins.[1]

This guide provides an objective, NMR-based framework to evaluate these modifications, ensuring that the tagged analog mimics the pharmacophore of the parent molecule.

Mechanistic Comparison: The "D-Switch" vs. The "L-Extender"

The choice of isomer dictates the backbone topology. The following table summarizes the structural impact of Biotinylated Lysine variants.

Table 1: Comparative Structural Impact of Lys(Biotin) Variants[1]
FeatureD-Lys(Biotin) L-Lys(Biotin) Linker-Mod (PEG-Biotin)
Stereochemistry Inverted (

); favors positive

angles.[1]
Native (

); favors negative

angles.[1]
Flexible / Achiral.
Primary Structural Effect Turn Induction: Strongly promotes

-hairpin or Type II' turn formation.
Helix/Sheet Extension: Tends to propagate existing secondary structure unless sterically hindered.Decoupling: Separates the tag from the pharmacophore.
Steric Consequence Biotin moiety is often projected outward from a turn, minimizing clash.[1]Biotin moiety may clash with

or

residues in helices.[1]
Minimal steric pressure on the backbone.
NMR Signature (NOE) Strong

and

in turn regions.[1]
Standard sequential

(extended) or

(helical).[1]
Sharp, intense resonances for linker; motional narrowing.[1]
Best Use Case Stabilizing cyclic peptides or inducing turns in linear epitopes.Tagging unstructured termini or solvent-exposed helix faces.High-sensitivity affinity purification where structure is fragile.

Experimental Protocol: NMR Structural Validation

To validate the conformational integrity of a D-Lys(Biotin) modified peptide, a rigorous "Self-Validating" NMR workflow is required.[1]

Sample Preparation[1]
  • Solvent: Dissolve peptide (1–2 mM) in 90% H₂O / 10% D₂O.

    • Why: H₂O is essential to observe amide protons (

      
      ), which are the primary probes for secondary structure.[1]
      
  • pH Control: Adjust pH to 4.5–5.5.

    • Why: Slows down amide proton exchange with solvent, sharpening the

      
       signals.[1]
      
  • Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0 ppm.[1]

Acquisition Strategy (The "Golden Trinity")
  • TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 60–80 ms.

    • Purpose: Identifies spin systems (which protons belong to which amino acid). Lysine shows a characteristic long side-chain pattern (

      
      ).[1]
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 200–300 ms (for peptides < 3 kDa).[1]

    • Purpose: Measures distance (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1] This is the ruler that defines the fold.
      
  • ¹H-¹⁵N HSQC (Natural Abundance):

    • Purpose: Disperses the amide fingerprint. D-Lys insertion often causes a significant chemical shift perturbation (CSP) in the ¹⁵N dimension compared to L-Lys.[1]

Visualization: The Validation Workflow

The following diagram outlines the logical flow for determining if D-Lys(Biotin) has preserved or disrupted the bioactive conformation.

NMR_WorkflowStartStart: D-Lys(Biotin) Peptide SynthesisSolubilitySolubility Check (H2O/D2O)Start->SolubilityOneD1D 1H NMR(Dispersion Check)Solubility->OneDDecision_DispersionIs Amide Region (7-9 ppm)Dispersed?OneD->Decision_DispersionTwoD_SetRun 2D Suite:TOCSY (Assignment)NOESY (Distance)HSQC (Fingerprint)Decision_Dispersion->TwoD_SetYes (Sharp Peaks)Result_AggOutcome: Aggregation(Broad Lines)Decision_Dispersion->Result_AggNo (Broad/Clumped)Analysis_CSIAnalyze Chemical Shift Index (CSI)H-alpha DeviationTwoD_Set->Analysis_CSIAnalysis_NOEAnalyze NOE PatternsLook for dNN(i, i+1)TwoD_Set->Analysis_NOEResult_TurnOutcome: Beta-Turn Stabilized(Success for D-Lys)Analysis_CSI->Result_TurnCSI > +0.1 ppm (Turn)Result_RandomOutcome: Random Coil(Unstructured)Analysis_CSI->Result_RandomCSI ~ 0 ppmAnalysis_NOE->Result_TurnStrong dNN connectivity

Figure 1: Decision matrix for evaluating structural integrity via NMR.

Data Interpretation: Decoding the Signals[1]

To objectively compare D-Lys(Biotin) vs. L-Lys(Biotin), you must analyze three specific NMR observables.

Chemical Shift Index (CSI)

The

1
  • 
    -Sheet / Extended: 
    
    
    shifts downfield (positive
    
    
    ).[1]
  • 
    -Helix: 
    
    
    shifts upfield (negative
    
    
    ).[1][2]
  • D-Lys Effect: A D-amino acid in an L-peptide sequence often generates a "break" in the CSI pattern.[1] If D-Lys(Biotin) successfully nucleates a turn, you will observe a specific positive deviation in the CSI of the residues flanking the D-Lys.[1]

Temperature Coefficients ( )

Run a Variable Temperature (VT) experiment (280K to 320K).

  • Exposed Amides:

    
     is large (> -4.5 ppb/K).[1]
    
  • Hydrogen Bonded Amides:

    
     is small (< -3 ppb/K).[1]
    
  • Interpretation: If D-Lys(Biotin) stabilizes a

    
    -hairpin, the amide protons involved in the cross-strand hydrogen bonds will show low temperature coefficients .[1] In contrast, a destabilized L-Lys(Biotin) variant will likely show high coefficients for all amides, indicating a "floppy" structure.[1]
    
NOE Connectivity (The Smoking Gun)

The connectivity pattern defines the topology.[1]

ConnectivityIndicationD-Lys(Biotin) Expectation

Sequential backbone distance.[1]Strong.

Amide-Amide distance.[1]Very Strong (Diagnostic of Turns).

Medium range.[1]Weak/Absent (Unless helical).[1]

Proline geometry.[1]Critical if Pro follows D-Lys.

Pathway of Structural Logic

The following diagram illustrates the structural consequences of inserting D-Lys vs L-Lys into a peptide backbone.

Conformation_PathInputNative Peptide SequenceBranch_LInsert L-Lys(Biotin)Input->Branch_LBranch_DInsert D-Lys(Biotin)Input->Branch_DConf_LSteric Clash orExtended ChainBranch_L->Conf_LNative ChiralityConf_DPhi/Psi Inversion(Turn Nucleation)Branch_D->Conf_DInverted ChiralityOut_LDisrupted Helix(Loss of Potency)Conf_L->Out_LIf Helix RequiredOut_DStabilized Beta-Hairpin(High Potency)Conf_D->Out_DIf Turn Required

Figure 2: Structural divergence caused by stereochemical substitution.

Conclusion

For researchers aiming to tag peptides without destroying their bioactivity:

  • Select D-Lys(Biotin) if your pharmacophore requires a

    
    -turn  or if the insertion point is in a flexible loop.[1] The D-configuration minimizes the entropic penalty of folding.
    
  • Select L-Lys(Biotin) only if the insertion site is the N/C-terminus or part of an extended

    
    -strand where chirality inversion would break the hydrogen bonding network.[1]
    
  • Validate with NMR: Do not rely on HPLC retention times alone. A simple 2D NOESY spectrum can definitively prove if your tag has preserved the "lock" required for the receptor "key."

References

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992).[1] The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry. [Link][1][3]

  • Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on NOE connectivity and structure calculation). [Link][1]

  • Imperiali, B., & Ottesen, J. J. (1999).[1] Uniquely folded mini-protein motifs: the design of stable peptide folds. Journal of Peptide Research. (Discusses D-amino acids as turn nucleators). [Link]

  • Spera, S., & Bax, A. (1991).[1] Empirical correlation between protein backbone conformation and C-alpha and C-beta 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society. [Link][1]

  • Pelton, J. T., & McLean, L. R. (2000).[1] NMR spectroscopy: a key tool for the study of peptide and protein structure in solution.[4] Analytical Biochemistry. [Link]

Boc-D-Lys(Biotin)-OH vs NHS-Biotin for site-specific labeling efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-D-Lys(Biotin)-OH vs. NHS-Biotin for Site-Specific Labeling Efficiency Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The Precision vs. Utility Trade-Off

In the development of biotinylated probes for drug discovery and diagnostics, the choice between Boc-D-Lys(Biotin)-OH (synthetic incorporation) and NHS-Biotin (chemical conjugation) represents a fundamental decision between absolute structural precision and experimental expediency .[1][2][3]

  • Boc-D-Lys(Biotin)-OH is the "architectural" choice.[1][2][3] It is used during de novo Solid Phase Peptide Synthesis (SPPS) to install a biotin tag at an exact, pre-determined amino acid residue. The inclusion of the D-isomer backbone confers protease resistance, significantly extending the half-life of the probe in biological media.

  • NHS-Biotin is the "retrofit" choice.[1][2][3] It reacts with primary amines (lysine side chains and N-termini) on native proteins.[1][2][3] While rapid and applicable to complex macromolecules, it yields a heterogeneous mixture of isomers (stochastic labeling), often compromising assay reproducibility and binding kinetics.

Verdict: For peptide-based drug candidates or quantitative assays requiring 1:1 stoichiometry, Boc-D-Lys(Biotin)-OH is superior.[1][2][3] For labeling native antibodies or large proteins where total synthesis is impossible, NHS-Biotin remains the standard, provided that heterogeneity is managed.

Part 1: Mechanistic Comparison

Boc-D-Lys(Biotin)-OH: The "Bottom-Up" Approach

This reagent is a pre-functionalized amino acid derivative.[1][2][3] The biotin moiety is already covalently attached to the


-amine of the lysine side chain before the peptide is even synthesized.
  • Mechanism: During SPPS, the

    
    -amine is protected by a Boc (tert-butyloxycarbonyl) group.[1][2][3] The biotin on the side chain acts as a permanent modification.
    
  • Site-Specificity: Absolute. If you program the synthesizer to place this residue at position 12, it will only be at position 12.

  • The "D" Advantage: The use of the D-Lysine isomer (rather than the natural L-Lysine) alters the peptide backbone geometry locally. This prevents recognition by common proteases (e.g., trypsin, chymotrypsin), which are stereoselective for L-amino acids.[1][2] This is critical for in vivo imaging or serum-stability assays.[1][2][3]

NHS-Biotin: The "Top-Down" Approach

N-Hydroxysuccinimide (NHS) esters are reactive groups that target primary amines (


).[1][2][3]
  • Mechanism: The carbonyl carbon of the NHS ester undergoes nucleophilic attack by the unprotonated amine on the protein, releasing NHS as a leaving group and forming a stable amide bond.

  • Site-Specificity: Poor (Stochastic).[1][2][3] A typical protein has multiple surface-exposed lysines plus the N-terminus.[1][2][3] NHS-Biotin cannot distinguish between them.[1][2][3]

  • The Poisson Problem: The reaction follows a Poisson distribution. Targeting an average of "1 biotin per molecule" actually results in a mixture of unlabeled (0), mono-labeled (1), di-labeled (2), and multi-labeled species.[1][2][3]

Part 2: Visualization of Labeling Pathways

The following diagram contrasts the defined pathway of SPPS using Boc-D-Lys(Biotin)-OH against the stochastic nature of NHS-Biotin conjugation.

BiotinLabeling cluster_0 Route A: De Novo Synthesis (Boc-D-Lys) cluster_1 Route B: Conjugation (NHS-Biotin) SPPS_Start Amino Acid Sequence Design Incorp Couple Boc-D-Lys(Biotin) at Position X SPPS_Start->Incorp Cleavage HF/TFA Cleavage Incorp->Cleavage Product_A Homogeneous Product (100% Site-Specific) Cleavage->Product_A Prot_Start Native Protein (Multiple Lysines) Mix Add NHS-Biotin (pH 7-9) Prot_Start->Mix Reaction Nucleophilic Attack (Random Sites) Mix->Reaction Product_B Heterogeneous Mixture (Isomers 0, 1, 2, 3...) Reaction->Product_B

Caption: Comparison of the deterministic SPPS pathway (Route A) yielding a single defined product versus the stochastic NHS conjugation pathway (Route B) resulting in a heterogeneous mixture.

Part 3: Performance Analysis & Data

The following table summarizes the performance metrics based on standard application data.

FeatureBoc-D-Lys(Biotin)-OH (SPPS)NHS-Biotin (Conjugation)
Labeling Efficiency >99% (Stepwise coupling yield)40-80% (Overall conjugation yield)
Site Specificity 100% Defined (User controlled)Random (Statistical distribution)
Product Homogeneity Single Peak (HPLC/MS)Multiple Peaks (Isoforms)
Protease Stability High (Due to D-isomer backbone)Low (Native L-backbone)
Batch Consistency Excellent (Reproducible synthesis)Variable (Sensitive to pH/Time/Temp)
Steric Hindrance Controlled (Linker length predefined)Unpredictable (Label may block active site)
Scale-Up Linear (mg to kg scale)Difficult (Optimization required per batch)

Part 4: Experimental Protocols

Protocol A: Site-Specific Incorporation via SPPS

Objective: Synthesize a protease-resistant peptide with a single biotin tag using Boc-D-Lys(Biotin)-OH.[1][2][3]

Reagents:

  • Boc-D-Lys(Biotin)-OH (CAS: 110990-09-5)[1][3]

  • Coupling Reagents: HATU or HBTU[2][4]

  • Base: Diisopropylethylamine (DIEA)[1][2][3][4]

  • Solvent: DMF (Dimethylformamide) / DMSO (if solubility is low)[1][2][3]

Step-by-Step Methodology:

  • Solubilization: Dissolve Boc-D-Lys(Biotin)-OH in DMF. Note: Biotin derivatives can be sparingly soluble.[2][3][4] If precipitation occurs, add DMSO (up to 20%) or warm to 40°C.

  • Activation: Add 0.95 equivalents of HATU and 2.0 equivalents of DIEA to the amino acid solution. Allow to activate for 2 minutes.

    • Why 0.95 eq? To prevent capping of the resin by excess uronium salts.

  • Coupling: Transfer the activated solution to the resin-bound peptide (Boc-deprotected). Shake for 1–2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Result: The resin beads should remain colorless (negative for free amines), indicating complete coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA to block any unreacted chains, ensuring deletion sequences are easily removed during purification.[3]

  • Cleavage: Use standard HF (Hydrofluoric Acid) or TFMSA cleavage protocols suitable for Boc chemistry to release the peptide and remove side-chain protection.[2][3]

Protocol B: Statistical Labeling via NHS-Biotin

Objective: Label a purified protein with NHS-Biotin targeting a stoichiometry of ~1-2 biotins per molecule.[1][2][3]

Reagents:

  • NHS-Biotin (or Sulfo-NHS-Biotin for water solubility)[1][2][3]

  • Buffer: PBS or 0.1 M Sodium Bicarbonate, pH 8.0

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Bicarbonate).[1][2][3] Critical: Remove any Tris or Glycine, as these will scavenge the NHS ester.

  • Calculations: Calculate the molar excess of NHS-Biotin required.

    • Formula:

      
      [1][2][3]
      
    • Typically, a 10-20 fold molar excess is needed to achieve 1-2 biotins per protein due to hydrolysis of the NHS ester.[1][2][3]

  • Reaction: Dissolve NHS-Biotin in anhydrous DMSO (prepare immediately before use). Add to the protein solution slowly while stirring.

  • Incubation: Incubate for 30–60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add 1M Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

    • Mechanism:[2][3][5][6][7] The primary amine in Tris reacts with any remaining NHS-Biotin, stopping the reaction.

  • Purification: Remove excess free biotin using a desalting column (e.g., PD-10) or dialysis.[2][3]

Part 5: Critical Decision Matrix

Use the following logic to select the appropriate method for your project:

Scenario Recommendation Reasoning
Developing a Peptide Drug Candidate Boc-D-Lys(Biotin)-OH Requires absolute homogeneity for FDA/regulatory approval; D-isomer provides necessary serum stability.[1][2][3]
Labeling a Native Antibody (IgG) NHS-Biotin Antibodies are too large to synthesize; statistical labeling is acceptable for standard ELISA/Western Blot.[1][2][3]
Structure-Activity Relationship (SAR) Study Boc-D-Lys(Biotin)-OH You must know exactly where the biotin is to correlate position with activity loss.[1][2][3]
High-Throughput Screening (HTS) Probe Boc-D-Lys(Biotin)-OH Batch-to-batch consistency is vital to prevent false positives/negatives in HTS.[1][2][3]
Intracellular Tracking Boc-D-Lys(Biotin)-OH D-isomer resists intracellular degradation, allowing longer tracking times.[1][2][3]

References

  • National Institutes of Health (NIH). Avidin-Biotin Interaction: Thermodynamics and Kinetics. [Link][1][2][3]

Sources

Assessing purity of commercial Boc-D-Lys(Biotin)-OH using TLC and HPLC

[1]

Executive Summary

Boc-D-Lys(Biotin)-OH (N-alpha-t-Butoxycarbonyl-N-epsilon-biotinyl-D-lysine) is a critical building block for introducing biotin labels into peptides via Boc-SPPS (Solid Phase Peptide Synthesis).[1] Unlike standard amino acids, the quality of this derivative is often compromised by the difficulty of removing free biotin and incomplete coupling byproducts during manufacturing.

Low-purity commercial batches often contain free biotin, unreacted Boc-Lys-OH, or enantiomeric impurities (L-isomer).[1] Using such material leads to truncated peptides, difficult purifications, and erroneous biological assay results. This guide defines the rigorous analytical protocols required to validate the purity of commercial Boc-D-Lys(Biotin)-OH prior to synthesis.[1]

Material Profile & Properties[1][2][3][4][5]

Before analysis, the analyst must understand the physicochemical behavior of the analyte.

PropertySpecification
Chemical Name ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Boc-

-Biotinyl-D-Lysine
Formula

Molecular Weight ~472.6 g/mol
Solubility Soluble in DMSO, DMF. Poor solubility in water and acidic buffers.[1]
UV Absorbance Weak.[1] Lacks aromatic rings (except weak imidazole absorbance).[1] Detection requires low UV (210-220 nm).[1]
Key Impurities Free Biotin, Boc-Lys-OH, Dicyclohexylurea (DCU - if DCC used in coupling).[1]

Method 1: Thin Layer Chromatography (Rapid Screening)[1]

TLC is the first line of defense. It is particularly useful for detecting free biotin, which can be missed in HPLC if the gradient is not optimized for early eluters.

Protocol
  • Stationary Phase: Silica Gel 60 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     plates.
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [85:15 v/v].[1]

    • Note: A trace of Acetic Acid (1%) can reduce streaking.

  • Sample Preparation: Dissolve 10 mg of sample in 1 mL of DMSO or DMF.

    • Warning: Do not use water/methanol alone; the Boc-protected product may not fully dissolve, leaving impurities in the supernatant.[1]

Visualization Strategy

Standard UV visualization is insufficient due to the weak chromophore. A multi-stain approach is required:

  • UV (254 nm): Check for UV-active impurities (e.g., coupling reagents like DCU).[1] The product itself is weakly visible.

  • Ninhydrin: CRITICAL NEGATIVE CONTROL.

    • The product has no free amines (Alpha-amine is Boc-protected; Epsilon-amine is Biotinylated).[1]

    • Result: A pure product shows NO spot.[1] A purple/blue spot indicates free Lysine or de-Boc degradation.[1]

  • p-Dimethylaminocinnamaldehyde (p-DMACA): SPECIFIC POSITIVE. [1]

    • This is a specific stain for the ureido group of biotin.

    • Result: Turns bright pink/red.[1]

  • Iodine Chamber: General organic detection.

Interpretation Guide
ComponentRf Value (Approx)Ninhydrinp-DMACAInterpretation
Boc-D-Lys(Biotin)-OH 0.4 - 0.5 Negative Pink/Red Target Product
Free Biotin< 0.2 (Polar)NegativePink/RedCommon Impurity
Boc-Lys-OH0.3 - 0.4NegativeNegativeUncoupled Precursor
Free Lysine0.0 (Baseline)Positive (Purple) NegativeHydrolysis/Degradation

Method 2: RP-HPLC (Quantitative Validation)[1]

High-Performance Liquid Chromatography is necessary to quantify the purity.[1] Because the Boc group adds significant hydrophobicity, the product elutes much later than free biotin.

Protocol
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Critical: 254 nm or 280 nm will yield very low sensitivity for this compound).[1]

  • Temperature: 25°C - 40°C.[1]

Gradient Program
Time (min)% BEvent
0.05Equilibration
20.095Linear Gradient
25.095Wash
26.05Re-equilibration
Data Analysis
  • Free Biotin: Elutes early (typically 2-5 mins) due to high polarity.[1]

  • Boc-D-Lys(Biotin)-OH: Elutes late (typically 12-16 mins) due to the hydrophobic Boc group and aliphatic lysine chain.[1]

  • Stereoisomers: Standard C18 cannot separate D/L isomers.[1] If enantiomeric purity is critical (e.g., for protease resistance studies), a Chiral column (e.g., Crownpak CR(+)) is required.

Comparative Analysis: High-Purity vs. Standard Grade

The following table contrasts the performance of a high-quality reagent against a lower-grade alternative often found on the market.

FeatureHigh-Purity Grade (>98%) Standard/Crude Grade (~90%) Impact on Research
Appearance Fine white powderOff-white or sticky clumpsSticky powder indicates solvent entrapment (DMF/DCM).[1]
TLC (p-DMACA) Single distinct pink spot.[1]Main spot + streak near baseline.[1]Baseline streak = Free Biotin. Reduces coupling efficiency.[1]
TLC (Ninhydrin) Completely Invisible. Faint purple haze/spots.[1]Indicates de-protection. Will lead to double-coupling/branching.[1]
HPLC Purity >98% Area under curve.85-92% (peaks at solvent front).[1]Impurities compete for coupling sites on the resin.
Solubility Clear solution in DMF.Turbid or particulate.[1]Particulates block synthesizers/frits.[1]

QC Workflow Diagram

The following diagram illustrates the logical decision tree for accepting or rejecting a batch of Boc-D-Lys(Biotin)-OH.

QC_WorkflowStartCommercial SampleBoc-D-Lys(Biotin)-OHSolubilitySolubility Test(10mg/mL in DMF)Start->SolubilityTLC_ScreenTLC Screening(Ninhydrin & p-DMACA)Solubility->TLC_ScreenDissolvedDecision_TLCTLC Result?TLC_Screen->Decision_TLCReject_1REJECT:Free Amines orExcess Free BiotinDecision_TLC->Reject_1Purple Spot (Ninhydrin)or Multi-spot (p-DMACA)HPLC_AnalysisHPLC Analysis(C18, 210nm)Decision_TLC->HPLC_AnalysisSingle Pink SpotDecision_HPLCPurity > 98%?HPLC_Analysis->Decision_HPLCReject_2REJECT:Low PurityDecision_HPLC->Reject_2NoReleaseRELEASEFor SynthesisDecision_HPLC->ReleaseYes

Figure 1: Quality Control Decision Tree for Biotinylated Amino Acid Derivatives.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Biotin. Retrieved October 26, 2023, from [Link]

  • McCormick, D. B., & Roth, J. A. (1970). Colorimetric Determination of Biotin and Analogs. Analytical Biochemistry.
  • ResearchGate. (2015).[1] Discussions on Biotin Solubility and HPLC Methods. Retrieved October 26, 2023, from [Link]

Comparative Study: Cellular Uptake & Stability of D- vs. L-Isomer Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics and intracellular probes, the choice between L-amino acid (natural) and D-amino acid (non-natural) isomers is a critical decision point. While L-isomers ensure compatibility with endogenous receptor folding, they are susceptible to rapid proteolytic degradation. Conversely, D-isomers offer superior biostability but may exhibit altered uptake kinetics due to stereoselective membrane interactions.

This guide provides a technical comparison of cellular uptake profiles for D- vs. L-isomer biotinylated peptides, synthesizing mechanistic insights with rigorous experimental protocols.

Mechanistic Comparison: Chirality and Cellular Fate

To engineer effective peptide delivery systems, one must understand the distinct intracellular trajectories of D- and L-isomers. The primary differentiator is not necessarily the rate of entry , but the rate of survival post-entry.

The Stability-Uptake Trade-off

Proteases in the serum (e.g., aminopeptidases) and lysosomal compartments (e.g., cathepsins) are stereospecific, evolving to cleave peptide bonds between L-amino acids. D-isomers, acting as "mirror images," sterically hinder the active sites of these enzymes, rendering them virtually invisible to proteolytic machinery.

FeatureL-Isomer PeptidesD-Isomer Peptides
Proteolytic Stability Low (Minutes to Hours)High (Hours to Days)
Uptake Mechanism Endocytosis (Receptor/Electrostatic)Endocytosis (Electrostatic dominant)
Intracellular Fate Rapid degradation in lysosomesAccumulation; prolonged retention
Immunogenicity Low (Self-recognition)Potential risk (Non-self recognition)
Receptor Binding High affinity (Native conformation)Variable (Requires achiral binding pockets)
Pathway Visualization: Intracellular Fate

The following diagram illustrates the divergent pathways of L- and D-isomers following endocytosis. Note the "Degradation Trap" that L-isomers face within the lysosome.

CellularFate Extracellular Extracellular Space Membrane Cell Membrane (Heparan Sulfates) Extracellular->Membrane Electrostatic Binding (Achiral) Endosome Early Endosome Membrane->Endosome Endocytosis Lysosome Lysosome (Protease Rich) Endosome->Lysosome L-Isomer Trafficking Endosome->Lysosome D-Isomer Trafficking Cytosol Cytosol (Target) Lysosome->Cytosol Endosomal Escape (Accumulation) Degradation Degradation (Fragments) Lysosome->Degradation Rapid Proteolysis Lysosome->Degradation Resistant

Figure 1: Divergent intracellular fates. L-isomers (Red path) are susceptible to lysosomal degradation, while D-isomers (Blue path) resist proteolysis, leading to higher apparent intracellular accumulation.

Comparative Experimental Data

Recent studies utilizing Cell-Penetrating Peptides (CPPs) like TAT and Octaarginine (R8) reveal nuanced performance differences.

Uptake Efficiency vs. Retention

While D-isomers are often assumed to enter cells better, some data suggests L-isomers actually have higher initial uptake rates due to specific receptor interactions that require correct chirality. However, D-isomers appear more effective in endpoint assays because they are not destroyed.

  • Study Case: Verdurmen et al. demonstrated that cationic L-CPPs are taken up more efficiently than D-counterparts in HeLa cells, likely due to stereoselective events triggering internalization after initial heparan sulfate binding.

  • Counterpoint: In functional assays (e.g., antimicrobial or antitumor activity), D-peptides consistently outperform L-peptides due to their extended half-life, allowing them to reach effective concentrations despite potentially slower entry.

Quantitative Comparison Table
ParameterL-Biotin-TATD-Biotin-TATInterpretation
Serum Half-life < 10 Minutes> 24 HoursD-isomer is essential for systemic delivery.
Initial Uptake Rate High (100%)Moderate (~70-90%)L-form may engage chiral receptors more effectively.
24h Intracellular Signal Low (Degraded)High (Stable)D-isomer accumulates; L-isomer signal is lost.
Cytotoxicity (IC50) Low ToxicityModerate ToxicityD-isomers persist longer, potentially disrupting membranes.

Validated Experimental Protocol

To rigorously compare uptake, one must distinguish between peptides merely stuck to the cell surface and those truly internalized. The following protocol uses a Self-Validating System via disulfide reduction (stripping).

Protocol Design: Reversible Biotinylation

Objective: Quantify internalized peptide exclusively. Mechanism: Use a biotin linker containing a disulfide bond (SS-Biotin).[1] Post-incubation, treat cells with a reducing agent (Glutathione/DTT). This strips biotin from the cell surface but leaves internalized biotin intact.[1]

Workflow Diagram

ProtocolWorkflow Step1 1. Synthesis Peptide-SS-Biotin Step2 2. Incubation Treat cells (37°C) Step1->Step2 Step3 3. Chill & Wash Stop uptake (4°C) Step2->Step3 Split Validation Step Step3->Split Control Control Arm (Total Binding) Split->Control No Strip Exp Experimental Arm (Internalized Only) Split->Exp Strip Lysis 5. Cell Lysis & Extraction Control->Lysis Strip 4. Surface Stripping (Glutathione/DTT) Exp->Strip Strip->Lysis Detect 6. Quantification (ELISA / Western / Flow) Lysis->Detect

Figure 2: Validated uptake assay workflow. The "Stripping" step ensures that only internalized biotinylated peptides are quantified, removing false positives from surface binding.

Step-by-Step Methodology
  • Peptide Synthesis & Biotinylation:

    • Synthesize D- and L-peptides.

    • Conjugate NHS-SS-Biotin (cleavable linker) to the N-terminus or Lysine residue.

    • Critical Control: Ensure equimolar labeling efficiency using Mass Spectrometry.

  • Cell Treatment:

    • Seed cells (e.g., HeLa, CHO) in 6-well plates.

    • Incubate with 5-10 µM peptide for defined timepoints (e.g., 30 min, 1h, 4h) at 37°C.

    • Negative Control: Incubate parallel plate at 4°C (inhibits endocytosis) to measure passive binding.

  • Surface Stripping (The Validator):

    • Place cells on ice immediately to halt trafficking.

    • Wash 3x with ice-cold PBS.[2]

    • Stripping Buffer: Treat cells with 50 mM Glutathione (GSH) in 75 mM NaCl, 10 mM EDTA, pH 8.0 for 20 mins at 4°C.

    • Result: Surface-bound SS-biotin is reduced and removed; internalized biotin is protected.[1]

  • Detection:

    • Lyse cells (RIPA buffer + Protease Inhibitors).

    • Analyze via Western Blot (Streptavidin-HRP) or Flow Cytometry (Streptavidin-FITC).

    • Calculation: % Internalization = (Signal_Stripped / Signal_Total) × 100.

Expert Insights & Troubleshooting

  • The "Sticky" Problem: D-peptides, due to their stability, can saturate intracellular compartments and may exhibit higher non-specific binding to plasticware during assays. Always use low-binding tubes.

  • Fluorophore Quenching: If using fluorescent tags instead of biotin, be aware that low pH in lysosomes can quench certain fluorophores (e.g., FITC). Biotin is pH stable, making it a superior tracer for lysosomal accumulation studies.

  • Toxicity Check: D-isomers accumulate. Perform an MTT or LDH assay alongside uptake experiments to ensure that high intracellular concentrations of the D-peptide are not causing membrane leakage, which would artificially inflate "uptake" results.

References

  • Verdurmen, W. P., et al. (2011). Preferential uptake of L- versus D-amino acid cell-penetrating peptides in a cell type-dependent manner. Journal of Controlled Release.

  • Papo, N., & Shai, Y. (2003). New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells. Biochemistry.[3]

  • Guidotti, G., et al. (2017).[4] Cell-Penetrating Peptides: From Basic Research to Clinics.[2] Trends in Pharmacological Sciences.[2][4]

  • Erazo-Oliveras, A., et al. (2012). Protein delivery into live cells by incubation with an endosomolytic agent. Nature Methods.

  • Gabriel, L., et al. (2022). Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation. JoVE.[1]

Sources

A Senior Application Scientist's Guide to Quantifying Biotinylation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of biotin is paramount for a multitude of applications, from immunoassays to sophisticated drug delivery systems. The use of Boc-D-Lys(Biotin)-OH is a common strategy in solid-phase peptide synthesis (SPPS) to introduce this versatile moiety. However, merely incorporating this reagent does not guarantee optimal or even complete biotinylation. Inefficient coupling, steric hindrance, or side reactions can all lead to a heterogeneous mixture of biotinylated and non-biotinylated peptides. Therefore, accurate quantification of the biotinylation level is not just a quality control step; it is a critical determinant for the reliability and reproducibility of downstream applications.

This guide provides an in-depth comparison of common methodologies for quantifying biotinylation levels in peptides synthesized with Boc-D-Lys(Biotin)-OH. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific research needs.

The Foundational Principle: Why Quantify?

The stoichiometry of biotin to peptide is a critical parameter. An under-biotinylated peptide will lead to reduced signal in detection assays or inefficient capture in affinity purification. Conversely, while the use of a single Boc-D-Lys(Biotin)-OH residue per peptide chain aims to ensure a 1:1 ratio, confirmation of this is essential. This guide will explore the most prevalent techniques to ascertain this ratio: the HABA assay, streptavidin-based fluorescent assays, and mass spectrometry, alongside the indispensable role of HPLC in purification and analysis.

Comparative Analysis of Quantification Methodologies

The choice of quantification method is a balance between the required sensitivity, the available instrumentation, the sample throughput needs, and cost. Below is a comparative overview of the most common techniques.

Method Principle Sensitivity Throughput Cost Key Advantages Key Limitations
HABA Assay Colorimetric; displacement of HABA from avidin by biotin.[1][2]MicromolarHighLowSimple, rapid, and does not require specialized equipment.[3]Lower sensitivity, potential for interference from colored compounds.
Fluorescent Assays Displacement of a fluorescently-tagged biotin probe from streptavidin/avidin.[4]Nanomolar to PicomolarHighModerateHigh sensitivity, wide dynamic range.[5][6]Requires a fluorescence plate reader, potential for quenching or enhancement by sample components.
Mass Spectrometry Direct measurement of the mass-to-charge ratio of the peptide.Femtomolar to AttomolarLow to ModerateHighProvides definitive confirmation of biotinylation and can identify the site of modification.[7]Requires expensive instrumentation and expertise, can be challenging for complex mixtures.[8]
HPLC Analysis Separation of biotinylated from non-biotinylated peptides based on hydrophobicity.[9][10]MicromolarLowModerateAllows for both quantification and purification.[11]May not provide baseline separation in all cases, requires method development.

In-Depth Methodologies and Experimental Protocols

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a rapid and cost-effective colorimetric method. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1][12]

  • Choice of Avidin: Avidin is used due to its strong binding affinity for biotin.

  • Wavelength Selection: The 500 nm wavelength is the absorbance maximum for the HABA-avidin complex, providing the greatest sensitivity for this assay.

  • Blanking: A blank containing all components except the biotinylated peptide is crucial to subtract the background absorbance of the HABA-avidin complex.

HABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare HABA/Avidin Solution A1 Add HABA/Avidin to Microplate Wells P1->A1 P2 Prepare Biotinylated Peptide Sample A2 Add Blank, Standards, and Samples P2->A2 P3 Prepare Biotin Standards P3->A2 A1->A2 A3 Incubate at Room Temperature A2->A3 A4 Read Absorbance at 500 nm A3->A4 C1 Generate Standard Curve A4->C1 C2 Calculate Biotin Concentration in Sample C1->C2 C3 Determine Molar Ratio of Biotin to Peptide C2->C3

Caption: Workflow for the HABA assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the HABA/Avidin premix in phosphate-buffered saline (PBS) according to the manufacturer's instructions.[12][13]

    • Dissolve the biotinylated peptide in PBS to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of biotin standards of known concentrations in PBS.

  • Assay Procedure (Microplate Format):

    • Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well microplate.[14]

    • Add 20 µL of PBS to a well to serve as a blank.

    • Add 20 µL of each biotin standard to separate wells.

    • Add 20 µL of the biotinylated peptide sample to separate wells.[14]

    • Mix the contents of the wells thoroughly by gentle shaking.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 500 nm using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of the standards and the sample.

    • Create a standard curve by plotting the change in absorbance versus the known biotin concentration of the standards.

    • Determine the biotin concentration of the peptide sample from the standard curve.

    • Calculate the molar ratio of biotin to peptide using the known concentration of the peptide.

Streptavidin-Based Fluorescent Assays

For higher sensitivity, fluorescent assays are the method of choice. These assays operate on a similar displacement principle to the HABA assay but utilize a fluorescently labeled biotin derivative that is quenched upon binding to streptavidin. The addition of a biotinylated peptide displaces the fluorescent probe, leading to an increase in fluorescence that is proportional to the biotin concentration.[4]

  • Choice of Streptavidin: Streptavidin is often preferred over avidin due to its lower non-specific binding, attributed to its lack of glycosylation and a more neutral isoelectric point.[15]

  • Fluorophore Selection: The choice of fluorophore will depend on the available excitation and emission wavelengths of the fluorescence plate reader.

  • Standard Curve: A standard curve with a known biotinylated standard is essential for accurate quantification.

Fluorescent_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Streptavidin-Fluorophore Complex A1 Add Streptavidin-Fluorophore Complex to Wells P1->A1 P2 Prepare Biotinylated Peptide Sample A2 Add Blank, Standards, and Samples P2->A2 P3 Prepare Biotin Standards P3->A2 A1->A2 A3 Incubate at Room Temperature A2->A3 A4 Read Fluorescence A3->A4 C1 Generate Standard Curve A4->C1 C2 Calculate Biotin Concentration in Sample C1->C2 C3 Determine Molar Ratio of Biotin to Peptide C2->C3

Caption: Workflow for a fluorescent assay.

  • Preparation of Reagents:

    • Prepare the streptavidin-fluorescent probe reagent according to the manufacturer's protocol.

    • Dissolve the biotinylated peptide in an appropriate buffer (e.g., PBS) to a known concentration.

    • Prepare a series of biotin standards of known concentrations in the same buffer.

  • Assay Procedure (Microplate Format):

    • Add the streptavidin-fluorescent probe reagent to the wells of a black 96-well microplate.

    • Add a buffer blank to a well.

    • Add the biotin standards and the biotinylated peptide sample to separate wells.

    • Mix the contents of the wells and incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Subtract the blank fluorescence from all readings.

    • Construct a standard curve and determine the biotin concentration of the sample.

    • Calculate the biotin-to-peptide molar ratio.

Mass Spectrometry

Mass spectrometry (MS) offers the most definitive and sensitive method for confirming and quantifying biotinylation.[7] By measuring the mass-to-charge ratio of the peptide, one can directly observe the mass shift corresponding to the addition of the biotin moiety.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for peptides as it is a soft ionization technique that minimizes fragmentation.

  • Mass Analyzer: High-resolution mass analyzers such as Orbitrap or TOF are preferred for their ability to accurately determine the mass of the peptide and resolve isotopic peaks.

  • Sample Preparation: It is crucial to desalt the peptide sample prior to MS analysis to prevent ion suppression.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Synthesize and Purify Peptide P2 Desalt Peptide Sample P1->P2 M1 Infuse Sample into Mass Spectrometer P2->M1 M2 Acquire Mass Spectrum M1->M2 A1 Identify Peaks for Unbiotinylated and Biotinylated Peptide M2->A1 A2 Calculate Relative Abundance of Each Species A1->A2 A3 Determine Percentage of Biotinylation A2->A3

Caption: Workflow for mass spectrometry analysis.

  • Sample Preparation:

    • Following synthesis and HPLC purification, dissolve a small aliquot of the peptide in a solvent compatible with MS analysis (e.g., 50% acetonitrile/0.1% formic acid).

    • Desalt the sample using a C18 ZipTip or equivalent.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI).

    • Acquire the mass spectrum in the expected mass range for the unbiotinylated and biotinylated peptide.

  • Data Analysis:

    • Identify the peaks corresponding to the theoretical masses of the unbiotinylated and biotinylated peptide.

    • Calculate the relative abundance of each species by comparing their peak intensities or areas.

    • The percentage of biotinylation can be estimated from the relative abundances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an indispensable tool for both the purification and analysis of biotinylated peptides.[9][10] The addition of the biotin group increases the hydrophobicity of the peptide, often allowing for its separation from the unbiotinylated precursor.

  • Stationary Phase: A C18 column is the most common choice for peptide separations due to its hydrophobicity.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid) is used to elute the peptides.

  • Detection: UV detection at 214 nm or 280 nm is standard for peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC cluster_analysis Analysis P1 Dissolve Crude Peptide in Mobile Phase A H1 Inject Sample onto HPLC Column P1->H1 H2 Run Gradient Elution H1->H2 H3 Detect Eluting Peptides H2->H3 A1 Identify Peaks for Unbiotinylated and Biotinylated Peptide H3->A1 A2 Integrate Peak Areas A1->A2 A3 Calculate Percentage of Biotinylation A2->A3

Caption: Workflow for HPLC analysis.

  • Sample Preparation:

    • Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water/5% acetonitrile/0.1% TFA).

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase.

    • Inject the sample.

    • Run a linear gradient of increasing acetonitrile concentration to elute the peptides.

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the unbiotinylated and biotinylated peptides (the biotinylated peptide will typically have a longer retention time).

    • Integrate the area under each peak.

    • Calculate the percentage of biotinylation based on the relative peak areas.

Concluding Remarks

The accurate quantification of biotinylation is a cornerstone of reliable and reproducible research involving biotinylated peptides. While the HABA assay offers a quick and accessible estimation, its sensitivity is limited. For more precise and sensitive measurements, fluorescent assays are a significant step up. However, for unequivocal confirmation and the most accurate quantification, mass spectrometry remains the gold standard. HPLC serves as a powerful tool for both purification and analytical assessment. The choice of method will ultimately be dictated by the specific requirements of the application, available resources, and the desired level of accuracy. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy to ensure the quality and efficacy of their biotinylated peptides.

References

  • Lange, P. F., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Retrieved from [Link]

  • G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes.
  • Fisher Scientific. (n.d.). Biotinylation kits. Retrieved from [Link]

  • Taylor & Francis Online. (2024, September 13). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. Retrieved from [Link]

  • ACS Publications. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • Peak Proteins. (n.d.). An Alternative Method To Confirm Protein Biotinylation. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Biotin Binding Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2025, April 7). Overcoming Analytical Challenges in Proximity Labeling Proteomics. Retrieved from [Link]

  • AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Lys(Fmoc)-OH. Retrieved from [Link]

  • ResearchGate. (2015, June 29). How can I confirm streptavidin - peptide binding and concentration?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • IntechOpen. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • LifeTein. (2023, April 5). Strategies for the Synthesis of Labeled Peptides. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution. Retrieved from [Link]

  • AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Retrieved from [Link]

Sources

Safety Operating Guide

Boc-d-lys(biotin)-oh proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Snapshot

Boc-D-Lys(biotin)-OH (N-alpha-t-Boc-N-epsilon-biotinyl-D-lysine) is a specialized amino acid derivative primarily used in solid-phase peptide synthesis (SPPS) and chemical biology.[1]

  • Hazard Status: Generally classified as Non-Hazardous under GHS/OSHA standards [1, 2]. It is not radioactive and not a biohazard in its pure form.

  • Primary Disposal Route: High-temperature incineration (organic chemical waste).[1]

  • Critical Precaution: While the molecule itself is low-risk, it is frequently dissolved in hazardous solvents (DMF, DMSO, DCM).[1] The solvent dictates the disposal stream, not the solute.

Chemical Identity & Risk Assessment

To ensure compliance with local EHS (Environmental Health & Safety) and RCRA (Resource Conservation and Recovery Act) regulations, you must first define the material.

PropertySpecificationOperational Implication
Chemical Name Boc-D-Lys(biotin)-OHStandard organic waste classification.[1]
CAS Number Variable by vendor (Commonly analog to L-isomer 146987-10-2)Use for waste manifest generation.[1]
Physical State White to off-white powderDust inhalation risk; use fume hood.[1]
Solubility Soluble in DMSO, DMF, MethanolDo not pour down sink.
Stability Acid-labile (Boc group)Avoid mixing with strong acids in closed containers (gas evolution).[1]

Expert Insight: The "Boc" (tert-Butyloxycarbonyl) group is acid-labile.[1] If you dispose of this compound in a waste container with high concentrations of Trifluoroacetic Acid (TFA), it will deprotect, releasing isobutylene gas and CO₂. Always vent waste caps if mixing Boc-protected amino acids with acidic cleavage cocktails to prevent container pressurization.[1]

Waste Stream Classification Logic

Effective disposal relies on segregation. We utilize a "Cradle-to-Grave" tracking approach.[1]

A. Solid Waste (Pure Compound)
  • Classification: Non-regulated organic solid.

  • Destination: Lab Pack / Incineration.

  • RCRA Status: Not P-listed or U-listed (Acute Hazardous Waste).[1]

B. Liquid Waste (In Solution)[2]
  • Scenario: You have dissolved the compound in a solvent for SPPS or HPLC.

  • Rule: The solvent drives the classification.[2]

    • In DCM/Chloroform:Halogenated Organic Waste. [1]

    • In DMF/DMSO/Methanol:Non-Halogenated Organic Waste. [1]

    • In Aqueous Buffer:Aqueous Waste (Only if <24% alcohol and pH 5.5–9.0; otherwise, treat as solvent waste).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Expired/Excess Solid Reagent
  • Scope: Pure powder in original or secondary vials.

  • PPE: Nitrile gloves, safety glasses, lab coat.

  • Consolidate: Do not empty loose powder into the bin. Keep it in the vial.

  • Secondary Containment: Place the vial(s) into a clear, sealable plastic bag (Zip-lock).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Boc-D-Lys(biotin)-OH Solid".[1]

    • Hazards: Check "None" or "Irritant" (depending on specific vendor SDS).

  • Disposal: Place in the Solid Chemical Waste Drum (usually blue or black barrel).

Protocol B: Disposal of Reaction Mixtures (Liquid)
  • Scope: Waste from SPPS vessels or HPLC effluent.

  • Identify Solvent: Check your eluent or reaction solvent.

  • Segregate:

    • Halogenated Bin: If solution contains Methylene Chloride (DCM).

    • Non-Halogenated Bin: If solution contains DMF, DMSO, Acetonitrile, or Methanol.

  • Labeling: List all constituents.

    • Example: "95% DMF, 5% Boc-D-Lys(biotin)-OH".[1]

  • Precipitation Check: Biotin derivatives can precipitate in waste drums. Ensure the waste container is not filled >90% to allow for agitation if needed by EHS.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision tree for disposing of Boc-D-Lys(biotin)-OH to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Boc-D-Lys(biotin)-OH StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Organic Waste Bin (Incineration) SolidPath->SolidBin Double Bag & Label SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Flammable/Organic? (DMF, DMSO, MeOH) SolventCheck->NonHalo Non-Halogenated Aqueous Aqueous Buffer? (Trace organics only) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalo->NonHaloBin Aqueous->NonHaloBin If Toxic/Unknown Drain Drain Disposal (ONLY if permitted by local EHS) Aqueous->Drain pH 5.5-9 & Non-Toxic

Figure 1: Decision matrix for segregating biotinylated amino acid waste based on physical state and solvent composition.

Container Management (RCRA Compliance)

Empty reagent bottles are a common compliance trap. Under US EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only if:

  • Pourable: All wastes have been removed that can be removed by pouring or pumping.

  • Residue: No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Triple Rinse:

    • Add a small amount of solvent (that dissolves the biotin derivative, e.g., Methanol).

    • Swirl and pour into the Liquid Waste container.

    • Repeat 3 times.

    • Deface the label (cross out the chemical name).

    • Discard the glass in the Glass/Sharps bin, or recycle if your facility permits washed glass.

Emergency Procedures

  • Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed bag and dispose of as solid chemical waste. Clean area with soap and water [4].[3][4][5][6]

  • Skin Contact: Wash with soap and water.[3][4][5][6] Biotin derivatives are generally non-toxic but can cause mechanical irritation.

  • Eye Contact: Rinse thoroughly with water for 15 minutes.[6]

References

  • Carl Roth. (2021).[7] Safety Data Sheet: Boc-L-Lysine.[1][4][5][7][8] Retrieved from [Link][1]

  • US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[9] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Personal protective equipment for handling Boc-d-lys(biotin)-oh

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Lys(Biotin)-OH (


) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce biotin affinity tags.[1] While the neat solid is generally classified as a low-hazard irritant, its handling cannot be divorced from the SPPS workflow, which involves high-hazard solvents (DMF, DCM) and cleavage cocktails (TFA).

Critical Directive: Do not underestimate this reagent based on its individual SDS. Your PPE strategy must account for the process matrix (solvents + coupling agents) and the biological sensitivity of biotin (avidin contamination risks).

Hazard Profile & Risk Assessment

The Compound: Boc-D-Lys(Biotin)-OH[1][2]
  • Physical State: White to off-white powder.[1]

  • Primary Hazard: Particulate inhalation and mechanical irritation to mucous membranes.

  • Sensitization Risk: Low, but biotin intermediates can be sticky. Cross-contamination can ruin downstream streptavidin-based assays.[1]

  • Stereochemistry Note: The D-isomer is metabolically stable and often more expensive than the L-isomer.[1] Spills represent a significant financial loss in addition to a safety event.

The Process Matrix (The Real Danger)

You rarely handle this compound in isolation. It is solubilized and activated.

  • Solvents: N,N-Dimethylformamide (DMF) [Reproductive Toxin], Dichloromethane (DCM) [Carcinogen].

  • Activation: HATU/HBTU [Respiratory Sensitizers], Diisopropylcarbodiimide (DIC) [Skin Irritant].

  • Deprotection: Trifluoroacetic acid (TFA) [Corrosive] is required to remove the Boc group.[2]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific experimental phase.

Experimental Phase Primary Hazard Hand Protection Eye/Face Protection Respiratory/Body
1.[1] Weighing (Solid) Particulate Inhalation, Static DispersionSingle Nitrile (4 mil/0.11mm). Change immediately if torn.Safety Glasses with side shields.[3]Lab Coat (Buttoned). Standard HVAC ventilation is usually sufficient; use a powder hood if available.
2. Solubilization Solvent Splash (DMF/DCM), Dermal AbsorptionDouble Nitrile or Laminate (Silver Shield) if handling >100mL DCM.Chemical Goggles (indirect vent) preferred over glasses.Fume Hood (Sash <18"). Apron (Tyvek/PVC) if handling >1L volumes.[1]
3. Coupling/Reaction Sensitization (Coupling Agents)Double Nitrile . Outer glove: Change every 30 mins (DMF permeates nitrile in ~45 mins).Safety Glasses or Goggles.[3]Fume Hood mandatory. Keep sash low to protect against exothermic "bumping."
4. Waste Disposal Mixed Chemical ExposureHeavy Duty Nitrile (8 mil) or Double Standard Nitrile.Face Shield + Goggles if pouring into large carboys.Fume Hood . Ensure waste containers are grounded (DCM static risk).

Operational Workflow & Logic

Step 1: Pre-Handling & Engineering Controls[1]
  • Static Control: Biotinylated amino acids are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar near the balance to prevent the powder from "jumping" onto your gloves or bench.

  • Workspace: Designate a specific balance for biotinylated reagents to prevent trace contamination of non-biotinylated peptide stocks.

Step 2: Solubilization (The Critical Junction)
  • Protocol: Dissolve Boc-D-Lys(Biotin)-OH in a minimal amount of DMF or NMP.

  • Why: Biotin has poor solubility in DCM. Attempting to dissolve it in DCM first will result in a suspension, leading to inaccurate concentration and poor coupling efficiency.

  • Safety Check: Once dissolved, the mixture assumes the toxicity profile of the solvent . Treat the solution as a reproductive toxin (DMF).

Step 3: Coupling & Deprotection[1]
  • Boc Removal: The Boc group requires high concentrations of TFA (usually 50-95%) for removal.

  • The Hazard: TFA is highly volatile and corrosive.

  • PPE Adjustment: When moving to the deprotection step, Splash Goggles are mandatory. A face shield is recommended if working with volumes >50mL.[1]

Decision Logic Visualization

The following diagram illustrates the PPE escalation logic based on the state of the reagent.

PPE_Logic Start Start: Handling Boc-D-Lys(Biotin)-OH State_Check Assess Physical State Start->State_Check Solid_State Solid (Powder) State_Check->Solid_State Weighing Liquid_State Solution (in DMF/DCM) State_Check->Liquid_State Synthesis Risk_Solid Risk: Inhalation/Static Solid_State->Risk_Solid Risk_Liquid Risk: Absorption/Splash Liquid_State->Risk_Liquid PPE_Solid PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Risk_Solid->PPE_Solid PPE_Liquid PPE: Nitrile Gloves (Double) Chemical Goggles Fume Hood (Mandatory) Risk_Liquid->PPE_Liquid Process_Deprotection Process: TFA Deprotection? PPE_Liquid->Process_Deprotection Process_Deprotection->Liquid_State No (Coupling only) PPE_Extreme Add: Face Shield + Apron (Corrosive Vapor Risk) Process_Deprotection->PPE_Extreme Yes

Caption: PPE Escalation Logic. Note the critical transition to "Extreme" PPE during the TFA deprotection phase common in Boc chemistry.

Emergency Procedures

Event Immediate Action Secondary Action
Skin Contact (Solid) Brush off excess powder.[1] Wash with soap/water for 15 min.[1][4]Monitor for redness.[5] Consult SDS.
Skin Contact (Solution) Do NOT use solvents to wash skin. Wash with water for 15 min.Remove contaminated clothing.[3][6] Seek medical attention if DMF/TFA was involved.[1]
Eye Contact Flush with eyewash station for 15 min. Hold eyelids open.Seek immediate medical attention (Ophthalmologist).
Spill (Solid) Dampen a paper towel to wipe up (prevents dust).Place in solid waste. Clean surface with 70% Ethanol.
Spill (Solution) Evacuate area if >500mL.[1] Use spill pads (Universal).Dispose of pads as Hazardous Chemical Waste .

Disposal Protocols

  • Solid Waste: Excess powder or contaminated weighing boats must be disposed of in Solid Hazardous Waste containers. Do not throw in regular trash.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM or mixed with TFA.[2]

    • Non-Halogenated: If dissolved in DMF/NMP (and no DCM/TFA present).

    • Biotin Note: While not a biohazard, label the waste stream clearly. High concentrations of biotin can interfere with downstream waste testing if not properly categorized.

References

  • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-d-lys(biotin)-oh
Reactant of Route 2
Reactant of Route 2
Boc-d-lys(biotin)-oh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.